Cetyl ricinoleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O3/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-28-32-37-34(36)31-27-23-20-17-16-19-22-26-30-33(35)29-25-8-6-4-2/h22,26,33,35H,3-21,23-25,27-32H2,1-2H3/b26-22-/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHKORMKJIEFW-AYTKPMRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021501 | |
| Record name | Cetyl ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-55-5 | |
| Record name | Cetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10401-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl (R)-12-hydroxyoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P677500YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cetyl Ricinoleate from Ricinoleic Acid and Cetyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl ricinoleate, an ester prized for its emollient properties in cosmetics and potential as a hydrophobic drug delivery vehicle, is synthesized through the esterification of ricinoleic acid with cetyl alcohol. This technical guide provides a comprehensive overview of the primary synthesis methodologies, with a focus on enzymatic catalysis, which offers significant advantages in terms of yield, purity, and sustainability over traditional chemical methods. Detailed experimental protocols, comparative data on reaction parameters, and characterization of the final product are presented to serve as a valuable resource for researchers and professionals in drug development and materials science.
Introduction
This compound is the ester formed from the reaction of ricinoleic acid, a hydroxylated fatty acid derived from castor oil, and cetyl alcohol, a long-chain fatty alcohol.[[“]][2][3] Its unique structure, featuring a long alkyl chain and a hydroxyl group, imparts desirable properties such as a silky, non-greasy feel and excellent moisturizing capabilities, making it a valuable ingredient in cosmetic and pharmaceutical formulations.[4][5] The synthesis of this compound can be achieved through both chemical and enzymatic routes, with the latter gaining prominence due to its adherence to the principles of green chemistry.[6] This guide will delve into the technical aspects of these synthesis pathways, providing detailed protocols and comparative data to aid in the selection and optimization of the manufacturing process.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for process design, purification, and characterization.
| Property | Ricinoleic Acid | Cetyl Alcohol | This compound |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₆H₃₄O | C₃₄H₆₆O₃ |
| Molar Mass | 298.46 g/mol | 242.44 g/mol | 522.89 g/mol |
| Appearance | Viscous, yellowish liquid | White, waxy solid | Off-white waxy solid |
| Melting Point | 5.5 °C | 49-55 °C | ~30-35 °C |
| Boiling Point | 245 °C | ~344 °C | > 250 °C |
| Solubility | Soluble in most organic solvents; sparingly soluble in water | Soluble in ethanol, ether, and chloroform; insoluble in water | Soluble in oils and alcohols; insoluble in water |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through direct esterification of ricinoleic acid and cetyl alcohol. This can be catalyzed by either chemical or enzymatic means.
Enzymatic Synthesis
Enzymatic synthesis, particularly using immobilized lipases, has emerged as the preferred method for producing high-purity this compound. This approach offers several advantages over chemical catalysis, including milder reaction conditions, higher specificity (leading to fewer byproducts), and easier catalyst removal and reuse.[6]
Catalyst: The most commonly employed enzyme for this reaction is immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435.[7] Its high activity and stability in solvent-free systems make it an ideal catalyst.
Reaction Conditions: The esterification is typically carried out in a solvent-free system to maximize reactant concentration and simplify downstream processing. Key parameters influencing the reaction include:
-
Temperature: Optimal temperatures generally range from 60°C to 80°C. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.
-
Molar Ratio of Reactants: An equimolar ratio of ricinoleic acid to cetyl alcohol is commonly used.
-
Enzyme Concentration: The amount of immobilized lipase typically ranges from 1% to 5% (w/w) of the total reactants.
-
Water Removal: As water is a byproduct of the esterification reaction, its removal is critical to drive the equilibrium towards product formation. This is often achieved by conducting the reaction under vacuum or with a continuous flow of dry nitrogen.
Yield: Enzymatic synthesis can achieve high conversion rates, often exceeding 95%.
Chemical Synthesis
Traditional chemical synthesis involves the use of an acid catalyst to promote the esterification reaction.
Catalyst: Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ionic liquids.[8]
Reaction Conditions: Chemical synthesis typically requires more forcing conditions compared to the enzymatic route:
-
Temperature: Higher temperatures, often in the range of 120°C to 180°C, are necessary to achieve a reasonable reaction rate.
-
Catalyst Concentration: The catalyst is usually added in a concentration of 1% to 5% (w/w) of the reactants.
-
Water Removal: Similar to the enzymatic method, removal of water is essential and is often accomplished using a Dean-Stark apparatus.
Yield: Chemical synthesis generally results in lower yields and a less pure product compared to the enzymatic method due to the occurrence of side reactions such as dehydration of ricinoleic acid at elevated temperatures.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on a solvent-free system using immobilized Candida antarctica lipase B (Novozym® 435).
Materials:
-
Ricinoleic acid (1.0 eq)
-
Cetyl alcohol (1.0 eq)
-
Novozym® 435 (2% w/w of total reactants)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump or source of dry nitrogen
Procedure:
-
To a three-neck round-bottom flask, add equimolar amounts of ricinoleic acid and cetyl alcohol.
-
Heat the mixture to 70°C under mechanical stirring until both reactants are completely melted and homogenized.
-
Add Novozym® 435 (2% of the total weight of the reactants) to the molten mixture.
-
Apply a vacuum (e.g., 200 mbar) or a gentle stream of dry nitrogen to the system to remove the water produced during the reaction.
-
Maintain the reaction at 70°C with continuous stirring.
-
Monitor the progress of the reaction by periodically taking small samples and determining the acid value. The reaction is considered complete when the acid value stabilizes at a low level, typically after 4-6 hours.
-
Upon completion, stop the heating and stirring.
-
Separate the immobilized enzyme from the product by filtration or decantation. The enzyme can be washed with a suitable solvent (e.g., hexane) and reused.
-
The crude this compound can be used as is or further purified if necessary.
Purification of this compound
For applications requiring high purity, the crude product can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Strong Acid (e.g., H₂SO₄, p-TsOH) |
| Temperature | 60-80°C | 120-180°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Solvent | Typically solvent-free | Often requires a solvent for azeotropic water removal |
| Yield | High (>95%) | Moderate (60-80%) |
| Purity | High (minimal byproducts) | Lower (potential for side reactions) |
| Catalyst Removal | Simple filtration | Neutralization and washing required |
| Sustainability | Green and sustainable | Less environmentally friendly |
Table 2: Influence of Reaction Parameters on Enzymatic Synthesis Yield
| Temperature (°C) | Enzyme Load (% w/w) | Reaction Time (h) | Conversion (%) |
| 60 | 2 | 6 | ~92 |
| 70 | 2 | 4 | >95 |
| 80 | 2 | 4 | >95 |
| 70 | 1 | 6 | ~90 |
| 70 | 5 | 4 | >98 |
Data is compiled from various sources and represents typical outcomes.
Visualization of Workflows and Pathways
Chemical Reaction Pathway
Caption: Esterification of Ricinoleic Acid and Cetyl Alcohol.
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the Enzymatic Synthesis of this compound.
Comparison of Synthesis Routes
Caption: Comparison of Enzymatic and Chemical Synthesis Routes.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (around 1740 cm⁻¹) and the hydroxyl group (around 3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the formation of the ester linkage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual starting materials or byproducts.
-
Acid Value Titration: To quantify the amount of unreacted ricinoleic acid.
-
Melting Point Determination: To assess the purity of the final product.
Conclusion
The synthesis of this compound from ricinoleic acid and cetyl alcohol is a straightforward esterification reaction that can be effectively achieved through both chemical and enzymatic methods. However, for applications in the pharmaceutical and high-end cosmetic industries where purity and sustainability are paramount, enzymatic synthesis using immobilized lipases is the superior methodology. It provides a high-yield, clean, and environmentally friendly route to this valuable emollient and potential drug delivery excipient. The detailed protocols and comparative data provided in this guide serve as a practical resource for the successful synthesis and purification of this compound in a laboratory or industrial setting.
References
- 1. consensus.app [consensus.app]
- 2. xmedicimports.com [xmedicimports.com]
- 3. This compound - Personal Care Product at Best Price [acmesynthetic.com]
- 4. This compound | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]
- 6. This compound | 10401-55-5 | Benchchem [benchchem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Oligomeric ricinoleic acid preparation promoted by an efficient and recoverable Brønsted acidic ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Cetyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl ricinoleate is the ester of cetyl alcohol and ricinoleic acid, the primary fatty acid found in castor oil.[1][2] It is a versatile compound widely utilized in the cosmetic and pharmaceutical industries as an emollient, skin-conditioning agent, and viscosity-controlling agent.[3][4] Its unique properties, derived from the hydroxyl group of ricinoleic acid, make it a valuable ingredient in a variety of formulations, including creams, lotions, lipsticks, and sunscreens.[4][5] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for their determination.
Chemical Identity
| Identifier | Value |
| Chemical Name | Hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate[6] |
| CAS Number | 10401-55-5[7] |
| Molecular Formula | C34H66O3[5][6] |
| Molecular Weight | 522.89 g/mol [7] |
| Synonyms | Ricinoleic acid, hexadecyl ester; Naturechem CR[8][9] |
Physical Characteristics
This compound is typically a white to pale yellow, soft, waxy solid or thick liquid at room temperature.[4][5] It imparts a velvety, non-greasy feel to the skin upon application.[4]
| Property | Value | Reference |
| Appearance | White to pale yellow waxy solid or thick liquid | [5] |
| Odor | Mild, characteristic | [5] |
| Melting Point | 28-35 °C (82-95 °F) | [5][10] |
| Solubility | Insoluble in water; soluble in oils and alcohols | [5] |
| Density | Approximately 0.91 g/cm³ | [5] |
| Refractive Index | 1.450 - 1.460 | [5] |
Chemical Characteristics
The chemical properties of this compound are largely defined by its ester functional group and the hydroxyl group on the ricinoleic acid moiety. These features contribute to its stability, reactivity, and unique sensory profile in formulations.
| Property | Typical Range | Reference |
| Acid Value | ≤ 2.0 mg KOH/g | [8] |
| Saponification Value | 95 - 110 mg KOH/g | [8] |
| Iodine Value | 42 - 57 g I₂/100g | [8] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [11] |
| pH (10% solution) | Neutral (approximately 7) | [5] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical parameters of this compound. These protocols are based on established international standards and can be adapted for quality control and research purposes.
Determination of Melting Point (Cooling Curve Method)
This method is based on the principles outlined in ASTM D87.[12][13]
Principle: A molten sample of this compound is allowed to cool at a controlled rate. The temperature is recorded at regular intervals, and the melting point is determined from the plateau in the cooling curve, which represents the heat of fusion being released during solidification.[13]
Apparatus:
-
Test tube
-
Air bath
-
Water bath maintained at 16-28°C
-
Calibrated thermometer or temperature measuring device
Procedure:
-
Melt a representative sample of this compound by heating it to at least 10°C above its expected melting point.
-
Pour the molten sample into the test tube to the specified height.
-
Insert the thermometer into the molten sample, ensuring the immersion line is correct.
-
Place the test tube in the air bath, which is then placed in the water bath.[13]
-
Record the temperature at regular intervals (e.g., every 30 seconds) as the sample cools.
-
Plot the temperature versus time. The plateau in the curve indicates the melting point.
Determination of Solubility
This protocol is based on the OECD Guideline 105 for Testing of Chemicals.[6]
Principle: The saturation mass concentration of this compound in a specific solvent (e.g., water, ethanol, various oils) is determined at a given temperature.
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical balance
-
Suitable analytical instrument for quantification (e.g., GC, HPLC)
Procedure (Flask Method for solubilities > 10⁻² g/L):
-
Add an excess amount of this compound to a flask containing the solvent.
-
Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After reaching equilibrium, stop stirring and allow the undissolved material to settle.
-
Carefully take an aliquot of the supernatant.
-
Analyze the concentration of this compound in the aliquot using a validated analytical method.
Determination of Acid Value
This method is based on the AOCS Official Method Cd 3d-63.[2]
Principle: The acid value is the amount of potassium hydroxide (KOH) in milligrams that is required to neutralize the free fatty acids in one gram of the sample.
Apparatus:
-
Erlenmeyer flask
-
Burette
-
Analytical balance
Reagents:
-
Neutralized solvent (e.g., a mixture of isopropyl alcohol and toluene)
-
Phenolphthalein indicator solution
-
Standardized potassium hydroxide (KOH) solution (0.1 M)
Procedure:
-
Weigh a suitable amount of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in the neutralized solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH solution until a faint pink color persists for at least 30 seconds.
-
Perform a blank titration with the solvent alone.
-
Calculate the acid value using the appropriate formula.
Determination of Saponification Value
This method is based on ASTM D5558 and ISO 3657.[10][14]
Principle: The saponification value is the amount of potassium hydroxide (KOH) in milligrams required to saponify one gram of the fat or ester. It is a measure of the average molecular weight of the fatty acids in the sample.[1]
Apparatus:
-
Reflux condenser
-
Flask
-
Heating mantle
-
Burette
Reagents:
-
Alcoholic potassium hydroxide solution (0.5 M)
-
Standardized hydrochloric acid (HCl) solution (0.5 M)
-
Phenolphthalein indicator
Procedure:
-
Accurately weigh a sample of this compound into a flask.
-
Add a known excess of alcoholic KOH solution.
-
Attach the reflux condenser and heat the mixture for a specified time (e.g., 60 minutes) to ensure complete saponification.[14]
-
Allow the solution to cool and add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with the standardized HCl solution.
-
Perform a blank determination under the same conditions.
-
Calculate the saponification value.
Determination of Iodine Value
This method follows the principles of ISO 3961.[5][15]
Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample.
Apparatus:
-
Iodine flask
-
Pipettes
-
Burette
Reagents:
-
Wijs reagent (iodine monochloride in glacial acetic acid)
-
Potassium iodide solution
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
Procedure:
-
Weigh a precise amount of the this compound sample into an iodine flask.
-
Dissolve the sample in a suitable solvent (e.g., cyclohexane and glacial acetic acid).
-
Add a precise volume of Wijs reagent, stopper the flask, and allow it to stand in the dark for a specified time (e.g., 1-2 hours).
-
Add potassium iodide solution and water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, adding starch indicator near the endpoint.
-
Perform a blank determination.
-
Calculate the iodine value.
Synthesis of this compound
This compound is synthesized through the esterification of ricinoleic acid with cetyl alcohol. While traditional chemical synthesis using acid catalysts at high temperatures is possible, enzymatic synthesis is a more environmentally friendly and efficient method, yielding a high-purity product.[15][16]
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of this compound.
Stability and Rheological Characterization
Stability Testing
Stability testing is crucial to ensure that this compound, and formulations containing it, maintain their physical, chemical, and functional properties over their shelf life.[17]
Experimental Workflow for Stability Assessment:
Caption: Workflow for stability testing of formulations.
Rheological Characterization
The rheological properties of formulations containing this compound are critical for their performance and consumer acceptance.[9] These properties are typically evaluated using a rheometer.
Logical Relationship of Rheological Parameters and Sensory Perception:
Caption: Correlation of rheology and sensory attributes.
Safety and Regulatory Information
This compound is generally regarded as a safe and non-irritating ingredient for use in cosmetic and personal care products.[10] It is considered non-comedogenic, meaning it does not clog pores.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[6]
Conclusion
This compound possesses a unique combination of physical and chemical properties that make it a highly desirable ingredient in the formulation of a wide range of cosmetic and pharmaceutical products. Its emollient, moisturizing, and texture-enhancing characteristics, coupled with a favorable safety profile, ensure its continued importance in the development of innovative and effective products for skin and lip care. This guide provides the foundational technical information and standardized methodologies necessary for researchers and formulators to effectively utilize and characterize this valuable ester.
References
- 1. Saponification value - Wikipedia [en.wikipedia.org]
- 2. library.aocs.org [library.aocs.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. filab.fr [filab.fr]
- 7. intertekinform.com [intertekinform.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. oecd.org [oecd.org]
- 12. petrolube.com [petrolube.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Saponification value of edible oils | Metrohm [metrohm.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. certifiedcosmetics.com [certifiedcosmetics.com]
Cetyl Ricinoleate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Cetyl ricinoleate is the ester of cetyl alcohol and ricinoleic acid. A waxy, non-comedogenic emollient, it is primarily utilized in the cosmetics and personal care industries for its skin-conditioning properties. This technical guide provides an in-depth overview of its chemical properties, synthesis, and toxicological data, with a focus on experimental details relevant to scientific and research applications.
Core Chemical and Physical Properties
This compound is characterized by its unique molecular structure, which includes a long cetyl alkane chain and a hydroxyl group on the ricinoleic acid component. This structure imparts both hydrophobic and hydrophilic characteristics, allowing for favorable interactions with the skin's lipid matrix. At room temperature, it exists as a waxy solid, which melts at body temperature, enabling easy spreadability without a greasy feel.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10401-55-5 | [1][2][3][4][5] |
| Molecular Formula | C34H66O3 | [1][3][5][6][7] |
| Molecular Weight | 522.9 g/mol , 522.89 g/mol , 538.88 g/mol | [1][3][5][6][7] |
| Appearance | White to pale yellow waxy solid or thick liquid | [3] |
| Solubility | Insoluble in water; soluble in oils and alcohols | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including enzymatic catalysis, which is considered a "green" process. The characterization of the resulting ester is crucial to ensure its purity and identity.
Enzymatic Synthesis of this compound
A sustainable method for synthesizing this compound involves the esterification of ricinoleic acid with cetyl alcohol using an immobilized lipase, such as Candida antarctica lipase B (Lipozyme® CalB), in a solvent-free system. This biocatalytic approach avoids harsh reaction conditions and unwanted side reactions.
1. Biocatalyst Preparation:
-
Candida antarctica lipase B (CalB) is immobilized by physical adsorption onto a macroporous anionic exchange resin (e.g., Lewatit® MonoPlus MP 64).
2. Esterification Reaction:
-
The reaction is conducted in an open-air or vacuum batch reactor.
-
Ricinoleic acid and cetyl alcohol are combined in the reactor.
-
The immobilized CalB biocatalyst is added to the mixture. A typical starting amount is 2 mg of the biocatalyst.
-
The reaction mixture is heated to an optimal temperature, typically around 70°C.
-
To shift the equilibrium towards product formation, the reaction can be carried out in a high-performance vacuum reactor with dry nitrogen input to remove the water produced during esterification.
-
Under optimal conditions, conversions higher than 98.5% can be achieved in 3 to 4 hours.
3. Biocatalyst Recovery and Reuse:
-
The immobilized biocatalyst demonstrates high storage stability, retaining full enzymatic activity after several months.
-
The biocatalyst can be recovered and reused for multiple consecutive reaction cycles without a significant loss of activity.
4. Product Characterization:
-
The final product, this compound, is characterized to confirm its identity and purity. This typically involves spectroscopic and chromatographic techniques.
Logical Relationship of Components
The formation of this compound is a straightforward esterification reaction between an alcohol and a fatty acid.
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound | 10401-55-5 | Benchchem [benchchem.com]
- 3. This compound | C34H66O3 | CID 6437731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ambujasolvex.com [ambujasolvex.com]
- 5. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]
- 6. researchgate.net [researchgate.net]
- 7. Cetyl athis compound | C36H68O4 | CID 91864476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cetyl Ricinoleate: A Comprehensive Technical Guide to its Natural Sources and Derivation
Abstract
Cetyl ricinoleate, a monoester of cetyl alcohol and ricinoleic acid, is a valuable ingredient in the pharmaceutical and cosmetic industries, prized for its unique emollient and moisturizing properties. This technical guide provides an in-depth exploration of the natural origins and chemical derivation of this compound. It details the biosynthesis of its primary precursor, ricinoleic acid, within Ricinus communis, outlines the extraction and purification processes, and provides comprehensive experimental protocols for its synthesis. Quantitative data on composition and reaction yields are presented, and key chemical and biological pathways are visualized to provide a thorough resource for researchers, scientists, and drug development professionals.
Natural Sources and Biosynthesis of Precursors
The primary natural precursor to this compound is ricinoleic acid, which is abundantly found in castor oil, the oil extracted from the seeds of the castor bean plant, Ricinus communis. Castor oil is unique among vegetable oils due to its high concentration of this hydroxylated fatty acid.
Ricinus communis: The Botanical Source
Ricinus communis is a species of flowering plant in the spurge family, Euphorbiaceae. It is a fast-growing, suckering perennial shrub that can reach the size of a small tree. The seeds, known as castor beans, are the source of castor oil. While the seeds contain the highly toxic protein ricin, the oil extraction process separates the oil from the water-soluble toxin, rendering the oil safe for various applications.[1]
Biosynthesis of Ricinoleic Acid
Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) is synthesized in the developing endosperm of castor seeds. The biosynthetic pathway involves the hydroxylation of oleic acid, a common monounsaturated fatty acid. This reaction is catalyzed by the enzyme oleate-Δ12-hydroxylase. The direct precursor for this reaction is oleic acid.[2][3] The biosynthesis begins with oleoyl-CoA, which is then hydroxylated to form ricinoleic acid.[4]
Derivation of this compound
This compound is not found in nature and is synthesized through a two-step process: the hydrolysis of castor oil to yield ricinoleic acid, followed by the esterification of ricinoleic acid with cetyl alcohol.
Step 1: Hydrolysis of Castor Oil (Saponification)
To obtain free ricinoleic acid, the triglycerides in castor oil are hydrolyzed. This is typically achieved through saponification, where the oil is treated with a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. This process breaks the ester bonds of the triglyceride, releasing glycerol and the sodium or potassium salt of the fatty acids. Subsequent acidification protonates the fatty acid salts, yielding free ricinoleic acid.
Step 2: Esterification with Cetyl Alcohol
The purified ricinoleic acid is then esterified with cetyl alcohol (1-hexadecanol) to produce this compound. This reaction can be catalyzed by an acid or, for a more environmentally friendly "green" approach, by an enzyme such as a lipase.[1] The reaction involves the condensation of the carboxylic acid group of ricinoleic acid with the hydroxyl group of cetyl alcohol, forming an ester linkage and releasing a molecule of water.
Quantitative Data
The following tables summarize key quantitative data related to the natural source and synthesis of this compound.
| Parameter | Value | Reference(s) |
| Ricinoleic Acid Content in Castor Oil | 85-95% | [5] |
| Oleic Acid Content in Castor Oil | 2-6% | [6] |
| Linoleic Acid Content in Castor Oil | 1-5% | [6] |
| Palmitic Acid Content in Castor Oil | 1-2% | [5] |
| Stearic Acid Content in Castor Oil | 1-2% | [5] |
| Table 1: Typical Fatty Acid Composition of Castor Oil. |
| Synthesis Method | Catalyst | Typical Yield | Reference(s) |
| Chemical Esterification | Acid Catalyst (e.g., H₂SO₄) | ~61% | [7] |
| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym® 435) | >90% | [1][7] |
| Table 2: Comparison of Synthesis Yields for this compound. |
Experimental Protocols
The following are detailed methodologies for the laboratory-scale extraction of castor oil, hydrolysis to ricinoleic acid, and subsequent synthesis of this compound.
Extraction of Castor Oil from Ricinus communis Seeds
Objective: To extract crude castor oil from castor beans.
Methodology: Soxhlet Extraction
-
Preparation of Seeds: De-husked castor beans are ground into a coarse powder.
-
Extraction: The ground seeds are placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for 6-8 hours.
-
Solvent Removal: The n-hexane is removed from the extract under reduced pressure using a rotary evaporator to yield the crude castor oil.[8][9]
-
Purification: The crude oil can be further purified by degumming, neutralizing, and bleaching processes if required.
Hydrolysis of Castor Oil to Ricinoleic Acid
Objective: To obtain free ricinoleic acid from castor oil.
Methodology: Alkaline Hydrolysis (Saponification)
-
Reaction Setup: 100 g of castor oil is placed in a round-bottom flask equipped with a reflux condenser. A solution of 25 g of sodium hydroxide in 200 mL of 95% ethanol is added.
-
Saponification: The mixture is refluxed for 2 hours until the reaction is complete (indicated by the formation of a clear soap solution).
-
Ethanol Removal: The ethanol is distilled off.
-
Acidification: The resulting soap is dissolved in 500 mL of hot water, and the solution is acidified with dilute sulfuric acid until the fatty acids separate as an oily layer.
-
Isolation and Purification: The oily layer containing ricinoleic acid is separated using a separating funnel, washed with hot water to remove mineral acid, and then dried over anhydrous sodium sulfate.[10]
Enzymatic Synthesis of this compound
Objective: To synthesize this compound from ricinoleic acid and cetyl alcohol using an immobilized lipase catalyst.
Methodology: Solvent-Free Enzymatic Esterification
-
Reactant Preparation: Equimolar amounts of ricinoleic acid and cetyl alcohol are mixed in a reaction vessel.
-
Catalyst Addition: Immobilized lipase (e.g., Novozym® 435, 5% by weight of the total reactants) is added to the mixture.
-
Reaction Conditions: The reaction is carried out at 60-70°C with constant stirring under a vacuum to remove the water produced during the reaction, which drives the equilibrium towards product formation.[1]
-
Monitoring: The reaction progress is monitored by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value becomes constant.
-
Catalyst Removal: The immobilized enzyme is separated from the product by filtration. The catalyst can be washed and reused.
-
Purification: The product, this compound, is purified by vacuum distillation or column chromatography to remove any unreacted starting materials.
Characterization of this compound
Objective: To confirm the identity and purity of the synthesized this compound.
Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group (C=O) at approximately 1740 cm⁻¹ and the hydroxyl group (-OH) at around 3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the ester linkage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual reactants or byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.[11]
Experimental and Biosynthetic Workflows
The overall process from the natural source to the final product can be visualized as a multi-step workflow.
Involvement in Signaling Pathways
Currently, there is no direct evidence in the scientific literature of this compound itself being involved in specific signaling pathways. However, its precursor, ricinoleic acid, has been shown to exhibit biological activity.
A study on the model eukaryotic organism, budding yeast (Saccharomyces cerevisiae), identified ricinoleic acid as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation.[12] In this system, elevated extracellular calcium activates a signaling cascade that leads to cell cycle arrest. Ricinoleic acid was found to alleviate these effects by diminishing the calcium-induced phosphorylation of Cdc28p, a key cell cycle regulator.[12] While this research was conducted in a yeast model, it suggests that ricinoleic acid may have the potential to modulate cellular signaling processes. The esterification to this compound could alter this activity, and further research is needed to explore the biological effects of the esterified form.
Conclusion
This compound is a semi-synthetic compound with well-defined origins in the plant kingdom. Its derivation is a multi-step process that begins with the extraction of castor oil from Ricinus communis, followed by the chemical transformation of its primary constituent, ricinoleic acid. The use of enzymatic catalysts in the final esterification step represents a significant advancement towards more sustainable and efficient production. While the direct biological signaling roles of this compound remain to be elucidated, the bioactivity of its precursor, ricinoleic acid, suggests a potential area for future investigation. This guide provides a comprehensive technical foundation for professionals in the fields of chemistry, pharmacology, and cosmetic science to understand and utilize this versatile biomaterial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. theadl.com [theadl.com]
- 7. This compound | 10401-55-5 | Benchchem [benchchem.com]
- 8. theijes.com [theijes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of Cetyl ricinoleate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cetyl ricinoleate, a wax ester valued for its emollient and moisturizing properties in cosmetic and pharmaceutical formulations. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Introduction to this compound
This compound is the ester of cetyl alcohol and ricinoleic acid. Its unique structure, featuring a long alkyl chain and a hydroxyl group within the fatty acid moiety, contributes to its distinctive physical and chemical properties. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the various protons in its structure.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.4 | m | 2H | -CH=CH- (vinylic protons) |
| ~4.0 | t | 2H | -O-CH₂ - (ester methylene) |
| ~3.6 | m | 1H | -CH (OH)- (methine proton at hydroxyl group) |
| ~2.2 | t | 2H | -CH₂ -COO- (methylene alpha to carbonyl) |
| ~2.0 | m | 2H | -CH₂ -CH=CH- (allylic methylene) |
| ~1.6 | m | 2H | -O-CH₂-CH₂ - |
| ~1.2-1.4 | br s | ~52H | -(CH₂)n- (bulk methylene protons) |
| ~0.9 | t | 3H | -CH₃ (terminal methyl of ricinoleate) |
| ~0.85 | t | 3H | -CH₃ (terminal methyl of cetyl group) |
¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound.
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester carbonyl) |
| ~125-135 | -CH=CH- (vinylic carbons) |
| ~71 | -CH(OH)- |
| ~65 | -O-CH₂- |
| ~30-35 | Methylene carbons adjacent to functional groups |
| ~22-32 | -(CH₂)n- (bulk methylene carbons) |
| ~14 | -CH₃ (terminal methyl carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3010 | Medium | =C-H stretch (vinylic C-H) |
| 2925, 2855 | Strong | C-H stretch (aliphatic CH₂ and CH₃) |
| ~1740 | Strong | C=O stretch (ester carbonyl) |
| ~1465 | Medium | C-H bend (methylene scissoring) |
| ~1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 522.9 g/mol ), electron ionization (EI) would likely lead to fragmentation. The molecular ion peak [M]⁺ at m/z 522 might be weak or absent. Key fragmentation patterns for long-chain esters would be observed.
| m/z | Fragment Ion |
| 299 | [CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH]⁺ (Ricinoleic acid) |
| 281 | [CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇CO]⁺ |
| 241 | [CH₃(CH₂)₁₄CH₂OH]⁺ (Cetyl alcohol) |
| 224 | [CH₃(CH₂)₁₄CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy of a Waxy Solid
-
Sample Preparation: Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved; gentle warming may be necessary for waxy solids.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further sample preparation is required for this technique.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to press the sample firmly and evenly against the crystal. Acquire the sample spectrum.
-
Data Acquisition:
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For analysis of the fatty acid and alcohol components, a hydrolysis and derivatization step (e.g., transesterification to form fatty acid methyl esters) may be performed.
-
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of long-chain esters (e.g., a DB-5ms or similar non-polar column).
-
GC Conditions:
-
Injector Temperature: 250-300 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min, and hold for several minutes to ensure elution of the high-boiling point analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 600).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion (if present) and characteristic fragment ions.
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This compound Structure and Mass Spectrometry Fragmentation
Caption: Chemical structure and potential fragmentation pathways of this compound in mass spectrometry.
Thermal Analysis of Cetyl Ricinoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of Cetyl ricinoleate, a common emollient and lubricant in cosmetic and pharmaceutical formulations. The focus is on two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for pure this compound is not extensively available in published literature, this guide synthesizes known properties with established methodologies for similar long-chain esters to provide a robust framework for analysis.
Introduction to this compound
This compound (CAS No: 10401-55-5) is the ester of cetyl alcohol and ricinoleic acid.[1] It functions primarily as a non-greasy emollient, enhancing the spreadability and texture of creams, lotions, and lipsticks.[2] Understanding its thermal properties is crucial for formulation development, ensuring stability during manufacturing and storage, and predicting its behavior upon application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C34H66O3 | [1] |
| Molecular Weight | 522.9 g/mol | [1] |
| Appearance | White to pale yellow waxy solid or thick liquid | - |
| Melting Point | Approx. 30-35 °C | - |
| Solubility | Insoluble in water; soluble in oils and alcohols | - |
Disclaimer: The data presented in the subsequent sections for DSC and TGA are illustrative and based on the typical behavior of similar long-chain fatty acid esters. They are intended to serve as a guide for experimental design and data interpretation.
Differential Scanning Calorimetry (DSC) Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is an invaluable tool for determining the melting behavior, purity, and polymorphism of materials like this compound.[4]
Detailed Experimental Protocol for DSC
This protocol is a representative method for analyzing a waxy ester like this compound.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Instrument Settings:
-
Purge Gas: Inert gas, typically Nitrogen, at a flow rate of 20-50 mL/min.[5]
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected melting point, for instance, 0°C.
-
Perform an initial heating scan to erase the sample's prior thermal history by heating at a constant rate of 10°C/min to a temperature significantly above its melting point (e.g., 80°C).[5]
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature (0°C).
-
Heat the sample a second time at a constant rate of 10°C/min to 80°C. This second heating scan is typically used for analysis.[5]
-
-
Illustrative DSC Data
The second heating curve is analyzed to determine key thermal transition events. The data would be presented as follows:
Table 2: Illustrative DSC Data for this compound
| Parameter | Description | Illustrative Value |
| T_onset | The extrapolated onset temperature of melting. | 31.5 °C |
| T_peak | The temperature at the peak of the melting endotherm. | 34.0 °C |
| ΔH_fus | The enthalpy of fusion, calculated from the area under the melting peak. | 150 - 180 J/g |
The DSC thermogram would show a distinct endothermic peak corresponding to the melting of the waxy solid. The sharpness of the peak can provide an indication of the sample's purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[] This analysis is critical for determining the thermal stability and decomposition profile of this compound.[4]
Detailed Experimental Protocol for TGA
This protocol outlines a standard method for the TGA of an organic ester.
-
Instrument Calibration: Calibrate the TGA balance and temperature using appropriate standards.
-
Sample Preparation:
-
Place a known mass of the this compound sample (typically 10-20 mg) into an inert TGA crucible (e.g., alumina).[5]
-
-
Instrument Settings:
-
Purge Gas: An inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min is used to prevent oxidative degradation.[5] An oxidative atmosphere (e.g., air) could also be used to study thermo-oxidative stability.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[5][7]
-
Illustrative TGA Data
The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Table 3: Illustrative TGA Data for this compound (Inert Atmosphere)
| Parameter | Description | Illustrative Value |
| T_onset (5% mass loss) | The temperature at which 5% of the initial mass has been lost, indicating the start of significant decomposition.[7] | ~220 °C |
| Decomposition Stages | Long-chain esters may decompose in one or multiple stages. A single major mass loss is expected for this compound. | Single stage |
| T_peak (DTG) | The temperature of the maximum rate of decomposition from the derivative curve. | ~350 °C |
| Residue at 600°C | The percentage of mass remaining at the end of the analysis. | < 1% |
The TGA thermogram would be expected to show a stable baseline up to approximately 200°C, followed by a significant mass loss corresponding to the decomposition of the ester.
Experimental Workflow Visualization
The logical flow for a complete thermal analysis of a cosmetic ingredient like this compound involves several key stages, from initial sample assessment to final data interpretation and reporting.
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides essential data for its application in the cosmetics and pharmaceutical industries. DSC is crucial for characterizing its melting behavior, which influences product texture and sensory properties. TGA is vital for establishing its thermal stability, defining the upper-temperature limits for processing and storage to prevent degradation. The protocols and illustrative data presented in this guide offer a comprehensive starting point for researchers to design experiments and interpret the thermal characteristics of this compound and similar waxy esters, ensuring the development of stable and high-quality products.
References
Cetyl Ricinoleate: A Technical Examination of its Non-Comedogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Comedogenesis is the process by which cosmetic ingredients can lead to the formation of comedones (clogged pores), which are the primary lesions of acne vulgaris. The potential of an ingredient to be comedogenic is a significant concern in the formulation of dermatological and cosmetic products. Esters, a common class of emollients, have historically been scrutinized for their comedogenic potential. Cetyl ricinoleate, derived from castor oil, is anecdotally and professionally regarded as a non-comedogenic option. This guide provides a detailed examination of the scientific principles and available data that underpin this classification.
Physicochemical Properties of this compound
The chemical structure and physical properties of an ingredient can influence its interaction with the skin and its potential to be comedogenic.
| Property | Value | Source |
| Chemical Name | hexadecyl (9Z,12R)-12-hydroxyoctadec-9-enoate | PubChem |
| Molecular Formula | C34H66O3 | PubChem |
| Molecular Weight | 522.9 g/mol | PubChem |
| Physical Form | Off-white waxy solid | Cosmetic Ingredients Guide[1] |
| Melting Point | Liquid above 35°C (body temperature) | Cosmetic Ingredients Guide[1] |
| Key Structural Feature | Presence of a hydroxyl group on the 12th carbon of the ricinoleic acid moiety | Various |
Comedogenicity Testing: Experimental Protocols
The comedogenicity of cosmetic ingredients is primarily assessed through in vivo models, namely the rabbit ear assay and human clinical trials. While specific data for this compound is not publicly available, the standard protocols for these tests are detailed below.
The Rabbit Ear Assay (REA)
The REA is a historically significant and sensitive model for assessing the comedogenic potential of substances.
Experimental Workflow for the Rabbit Ear Assay
Protocol Details:
-
Animal Model: Male New Zealand albino rabbits are typically used due to their large and responsive follicular apparatus.
-
Test Substance Application: The test material, often at various concentrations in a non-comedogenic vehicle (e.g., mineral oil or propylene glycol), is applied daily to the inner aspect of the rabbit's ear for a period of two to three weeks.
-
Controls: A known comedogenic substance (positive control) and the vehicle alone (negative control) are applied to other rabbits to validate the assay.
-
Evaluation: After the application period, the treated skin is excised and processed for histopathological analysis. Follicular hyperkeratosis, the thickening of the lining of the hair follicle, is the primary endpoint.
-
Scoring: The degree of follicular hyperkeratosis is graded on a scale, typically from 0 (no effect) to 5 (highly comedogenic).
Human Comedogenicity Clinical Trial
Human trials are considered more clinically relevant for assessing the comedogenic potential of cosmetic ingredients and finished formulations.
Experimental Workflow for Human Comedogenicity Trial
Protocol Details:
-
Subject Selection: Participants are typically individuals with oily, acne-prone skin and a history of comedone formation.
-
Test Site: The upper back is a common site for patch testing as it has a high density of sebaceous follicles.
-
Application: The test material, along with positive and negative controls, is applied under occlusive patches for a designated period, typically several weeks.
-
Evaluation: Follicular biopsies using a cyanoacrylate adhesive are performed to remove the contents of the follicles.
-
Analysis: The number of microcomedones in the biopsies is counted under a microscope, and the results from the test material are compared to the controls.
Mechanistic Insights into the Non-Comedogenic Profile of this compound
The non-comedogenic nature of this compound can be attributed to the properties of its primary constituent, ricinoleic acid, and its potential influence on key signaling pathways involved in sebaceous gland function and inflammation.
The Role of Ricinoleic Acid
Ricinoleic acid, a monounsaturated omega-9 fatty acid, constitutes approximately 90% of castor oil. It possesses several properties that may contribute to a low comedogenic potential:
-
Anti-inflammatory Effects: Studies have demonstrated that ricinoleic acid exhibits anti-inflammatory properties.[2] Inflammation is a key factor in the development of acne lesions. By mitigating inflammatory responses in the skin, ricinoleic acid may help to prevent the progression of microcomedones into inflammatory papules and pustules.
-
Interaction with Prostaglandin Pathways: The anti-inflammatory effects of ricinoleic acid are believed to be mediated, in part, through its interaction with prostaglandin pathways. Prostaglandins are lipid compounds that play a crucial role in inflammation. Ricinoleic acid may modulate the production or activity of certain prostaglandins, thereby reducing inflammation.
Proposed Anti-inflammatory Mechanism of Ricinoleic Acid
Influence on Sebaceous Gland Function and PPARγ Signaling
Recent research has highlighted the importance of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in regulating sebaceous gland function. PPARs are nuclear receptors that, when activated by ligands such as fatty acids, can modulate gene expression involved in lipid metabolism and inflammation.
-
PPARγ and Sebum Production: PPARγ is expressed in human sebocytes and plays a role in their differentiation and lipid production.[1][3]
-
Fatty Acids as PPARγ Ligands: Certain fatty acids can act as natural ligands for PPARγ. While the specific interaction of ricinoleic acid with PPARγ has not been extensively studied, other fatty acids are known to modulate its activity.
-
Potential for Homeostatic Regulation: It is plausible that ricinoleic acid, released from the hydrolysis of this compound in the skin, could interact with PPARγ signaling pathways. This interaction may contribute to the maintenance of a healthy sebaceous gland function, preventing the excessive lipid production and altered lipid composition associated with comedogenesis.
Hypothesized Role of this compound in PPARγ Signaling
Safety and Regulatory Status
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetic formulations. The reports from the CIR indicate that ricinoleate esters are generally well-tolerated and non-irritating to the skin.
Conclusion
While direct quantitative comedogenicity data for this compound is not prominently available in the scientific literature, a comprehensive analysis of its physicochemical properties and the known biological activities of its primary component, ricinoleic acid, provides a strong basis for its classification as a non-comedogenic ester. The anti-inflammatory properties of ricinoleic acid, potentially mediated through prostaglandin pathways, and its hypothesized role in modulating PPARγ signaling in sebocytes, suggest a mechanism by which it can contribute to skin homeostasis rather than follicular occlusion. For formulators in the pharmaceutical and cosmetic industries, this compound represents a well-tolerated emollient with a low likelihood of inducing comedones, making it a suitable ingredient for a wide range of skin care applications, including those for acne-prone and sensitive skin. Further research to quantify the comedogenicity of this compound using standardized assays would be beneficial to definitively confirm its non-comedogenic rating.
References
- 1. The human sebocyte culture model provides new insights into development and management of seborrhoea and acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, this compound, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cetyl Ricinoleate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of cetyl ricinoleate in topical drug delivery systems. The information is intended to guide researchers in formulating and evaluating topical preparations containing this versatile excipient. Detailed protocols for key experiments are provided to facilitate the investigation of its impact on drug delivery.
Introduction to this compound
This compound is the ester of cetyl alcohol and ricinoleic acid, a major fatty acid found in castor oil.[1] It is a waxy, white solid at room temperature that melts at body temperature, imparting a velvety, non-greasy feel to topical formulations.[2] While extensively used in cosmetics for its emollient and skin-conditioning properties, its unique physicochemical characteristics suggest a promising role in topical drug delivery.[1][2][3] Its ability to interact with the lipid matrix of the stratum corneum may facilitate the penetration of active pharmaceutical ingredients (APIs).[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value/Description | Reference |
| Chemical Name | hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate | [5] |
| Molecular Formula | C34H66O3 | [5] |
| Molecular Weight | 522.9 g/mol | [5] |
| Appearance | Off-white waxy solid | [2] |
| Melting Point | Liquefies around body temperature (35°C) | [2] |
| Solubility | Fat-soluble | [3] |
| Key Features | Emollient, non-comedogenic, film-forming, moisturizing | [1][2] |
Application in Topical Drug Delivery
This compound's primary role in topical drug delivery is as a vehicle component that can potentially enhance the penetration of APIs into the skin. Its proposed mechanism of action and potential benefits are outlined below.
Proposed Mechanism of Skin Penetration Enhancement
Fatty acid esters, like this compound, are thought to enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum.[4] This disruption can increase the diffusivity and partitioning of the drug into the skin. The long alkyl chain of this compound can integrate into the lipid bilayers, creating a more fluid environment that is more permeable to drug molecules.
Potential Benefits in Topical Formulations
-
Enhanced Drug Delivery: By modifying the barrier properties of the stratum corneum, this compound may increase the bioavailability of topically applied drugs.
-
Improved Formulation Aesthetics: Its emollient properties can lead to more elegant and patient-compliant formulations with a desirable skin feel.[2]
-
Formulation Stabilization: As a waxy component, it can contribute to the viscosity and stability of semi-solid preparations.[6]
-
Moisturizing Properties: Its film-forming and moisturizing effects can help to hydrate the skin, which may be beneficial in treating certain dermatological conditions.[2]
Experimental Evaluation of this compound in Topical Formulations
A logical workflow for the evaluation of a topical formulation containing this compound is presented below. This workflow encompasses formulation development, physicochemical characterization, in vitro performance testing, and safety assessment.
Quantitative Data from Analogous Compounds
Table 2: Representative In Vitro Drug Release Data for a Formulation Containing a Fatty Acid Ester (Isopropyl Myristate)
This table illustrates the effect of increasing concentrations of isopropyl myristate on the release rate of blonanserin from a transdermal patch.[1]
| Isopropyl Myristate Concentration (% w/w) | Blonanserin Release Rate (µg/cm²/h) |
| 0 | 1.5 ± 0.2 |
| 4 | 2.8 ± 0.3 |
| 8 | 4.1 ± 0.4 |
| 12 | 5.9 ± 0.5 |
Table 3: Representative Ex Vivo Skin Permeation Data for a Drug with Various Fatty Acid Enhancers
This table shows the enhancement effect of different fatty acids on the permeation of lornoxicam through hairless mouse skin.[7]
| Fatty Acid Enhancer (3% w/v) | Permeation Flux (µg/cm²/h) | Enhancement Ratio* |
| Control (No Enhancer) | 0.8 ± 0.1 | 1.0 |
| Caprylic Acid | 6.5 ± 0.7 | 8.1 |
| Capric Acid | 12.3 ± 1.1 | 15.4 |
| Lauric Acid | 20.1 ± 1.8 | 25.1 |
| Oleic Acid | 28.5 ± 2.5 | 35.6 |
| Linoleic Acid | 29.6 ± 2.7 | 37.0 |
*Enhancement Ratio = Flux with enhancer / Flux without enhancer
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Protocol 1: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
Objective: To determine the rate and extent of drug release from a semi-solid formulation containing this compound.
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrers and stir bars
-
Water bath with temperature controller
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Test formulation and control formulation (without this compound)
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membranes in the receptor medium for at least 30 minutes before use.[4]
-
Franz Cell Assembly:
-
Fill the receptor chamber of each Franz cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Mount the pre-soaked membrane onto the cell, separating the donor and receptor chambers.
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath maintained at 32 ± 0.5°C to simulate skin surface temperature.[8]
-
-
Formulation Application:
-
Accurately weigh a sample of the test formulation (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a specific volume of the receptor medium (e.g., 0.5 mL) from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[8]
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC or UV-Vis method.[9]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate.
-
Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the permeation of a drug through the skin.
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
Excised animal or human skin (e.g., porcine ear skin, human cadaver skin)
-
Dermaroller or scalpel for skin preparation
Procedure:
-
Skin Preparation:
-
Excise full-thickness skin and carefully remove any subcutaneous fat and hair.
-
Prepare skin sections of appropriate thickness (e.g., 400-600 µm).
-
Store the prepared skin frozen until use.
-
-
Franz Cell Assembly and Formulation Application:
-
Follow the same procedure as in Protocol 1, but use the excised skin as the membrane. The stratum corneum side should face the donor chamber.
-
-
Sampling and Sample Analysis:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
-
Protocol 3: Stability Testing of Semi-Solid Formulations
Objective: To assess the physical and chemical stability of the topical formulation containing this compound under various storage conditions.
Materials and Equipment:
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers for the formulation
-
Viscometer
-
pH meter
-
Microscope
-
HPLC for assay and impurity analysis
Procedure:
-
Sample Preparation:
-
Package the formulation in the intended commercial packaging.
-
-
Storage Conditions:
-
Place the samples in stability chambers at different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
-
Testing Schedule:
-
At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples for analysis.
-
-
Parameters to be Tested: [8]
-
Physical Stability: Appearance, color, odor, phase separation, pH, viscosity, and particle size (if applicable).
-
Chemical Stability: Assay of the active ingredient and quantification of any degradation products using a validated stability-indicating HPLC method.
-
Microbiological Stability: Test for microbial limits at the beginning and end of the study.
-
-
Data Analysis:
-
Compare the results at each time point to the initial results and the established specifications.
-
Protocol 4: Viscosity Measurement
Objective: To determine the viscosity of the semi-solid formulation.
Materials and Equipment:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath
Procedure:
-
Sample Preparation:
-
Place the formulation in a beaker and allow it to equilibrate to a controlled temperature (e.g., 25°C) in a water bath.[3]
-
-
Measurement:
-
Select an appropriate spindle and rotational speed.
-
Lower the spindle into the center of the sample until it is immersed to the specified mark.
-
Start the viscometer and allow the reading to stabilize (typically after 30-60 seconds).[3]
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Take measurements at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.
-
-
Replicates:
-
Perform the measurement in triplicate and report the average value.[3]
-
Protocol 5: Particle Size Analysis of Emulsion Formulations
Objective: To determine the globule size distribution of the emulsion formulation.
Materials and Equipment:
-
Laser diffraction particle size analyzer or optical microscope with a calibrated eyepiece
-
Dispersant (if using laser diffraction)
Procedure (using Laser Diffraction):
-
Sample Preparation:
-
Disperse a small amount of the emulsion in a suitable dispersant to achieve the desired obscuration level.
-
-
Measurement:
-
Analyze the sample using the laser diffraction instrument according to the manufacturer's instructions.
-
The instrument will provide the particle size distribution, including parameters such as D10, D50 (median), and D90.
-
-
Data Analysis:
-
Report the particle size distribution parameters. Compare the results between formulations with and without this compound.
-
Procedure (using Optical Microscopy):
-
Sample Preparation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
-
Measurement:
-
Observe the emulsion under the microscope at an appropriate magnification.
-
Measure the diameter of a representative number of globules (e.g., >100) using a calibrated eyepiece.
-
-
Data Analysis:
-
Calculate the average globule size and size distribution.
-
Conclusion
This compound is a promising excipient for topical drug delivery systems, offering potential benefits in terms of drug penetration enhancement, formulation aesthetics, and stability. The protocols and information provided in these application notes are intended to serve as a guide for researchers to systematically evaluate its utility in their specific formulations. Further studies are warranted to fully elucidate its mechanisms of action and to generate quantitative data on its performance with a variety of active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. rheosense.com [rheosense.com]
- 3. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 4. uspnf.com [uspnf.com]
- 5. Evaluation of Dose-Response Relationship of Permeation Enhancer Isopropyl Myristate Release on Drug Release: Release Enhancement Efficiency and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brookfieldengineering.com [brookfieldengineering.com]
- 7. researchgate.net [researchgate.net]
- 8. alterlab.co.id [alterlab.co.id]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for Cetyl Ricinoleate in Pharmaceutical Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cetyl Ricinoleate
This compound is the ester of cetyl alcohol and ricinoleic acid, a fatty acid that is the primary component of castor oil.[1][2] It is a waxy solid at room temperature that liquefies at or near body temperature, imparting a velvety, non-greasy feel to topical preparations.[3] Its unique properties, stemming from the hydroxyl group in the ricinoleic acid moiety, make it a versatile excipient in pharmaceutical emulsions.[1][3]
Key Functions in Pharmaceutical Emulsions:
-
Moisturizer: The hydroxyl group can attract water molecules, aiding in skin hydration.[3]
-
Thickening Agent: Contributes to the viscosity and structure of emulsions through hydrogen bonding.[3]
-
Film-Forming Agent: Creates a protective, occlusive barrier on the skin, reducing transepidermal water loss.[3][4]
-
Stabilizer: Helps to maintain the integrity of the emulsion.[6]
-
Solubilizer: Can be used as the oil phase in self-microemulsifying drug delivery systems (SMEDDS) to enhance the bioavailability of lipophilic drugs.[2]
This compound is compatible with both oil-in-water (O/W) and water-in-oil (W/O) emulsion systems and is valued for its non-comedogenic properties.[3][6] It is generally considered safe for use in topical formulations and is classified as non-irritating.[1][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and provide a template for characterizing emulsions containing this excipient.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate | [1] |
| CAS Number | 10401-55-5 | [3] |
| Molecular Formula | C34H66O3 | [1] |
| Molecular Weight | 522.9 g/mol | [1] |
| Appearance | Off-white waxy solid | [3] |
| Boiling Point (est.) | 596.99 °C @ 760.00 mm Hg | [3] |
| Flash Point (est.) | 208.80 °C | [3] |
| Water Solubility (est.) | 2.483 x 10⁻⁹ mg/L @ 25 °C | [3] |
| logP (o/w) (est.) | 13.847 | [3] |
| Purity | Typically ≥ 95% | [2] |
Table 2: Example Characterization of a Pharmaceutical Emulsion with this compound
| Parameter | O/W Emulsion | W/O Emulsion | Test Method |
| pH | 4.5 - 6.5 | N/A | pH meter |
| Viscosity (cP at 25°C) | 5,000 - 15,000 | 10,000 - 30,000 | Rotational Viscometer |
| Droplet Size (D50, µm) | 1 - 10 | 0.5 - 5 | Laser Diffraction/Microscopy |
| Zeta Potential (mV) | -25 to -50 | N/A | Zetasizer |
| Conductivity (µS/cm) | > 50 | < 10 | Conductivity Meter |
Note: The values in Table 2 are illustrative and will vary depending on the specific formulation, including the concentration of this compound, other excipients, and the active pharmaceutical ingredient (API).
Experimental Protocols
The following are detailed protocols for the preparation and characterization of pharmaceutical emulsions using this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines a general method for preparing an O/W emulsion. The specific quantities of each ingredient should be determined based on the desired formulation characteristics.
Materials and Equipment:
-
This compound
-
Other oil phase ingredients (e.g., mineral oil, triglycerides, other esters)
-
Aqueous phase ingredients (e.g., purified water, humectants like glycerin)
-
Hydrophilic emulsifier(s) (e.g., Polysorbate 80, cetearyl alcohol)
-
Heat-stable beakers
-
Water bath or heating mantle
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer
-
Thermometer
-
Analytical balance
Methodology:
-
Phase Preparation:
-
Oil Phase: In a heat-stable beaker, combine this compound and all other oil-soluble components. Heat the mixture to 70-75°C in a water bath until all components are melted and the phase is uniform.
-
Aqueous Phase: In a separate heat-stable beaker, combine purified water and all water-soluble components, including the hydrophilic emulsifier(s). Heat the aqueous phase to 70-75°C.[8]
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a moderate speed (e.g., 3000-5000 rpm).[9]
-
Once the addition is complete, increase the homogenization speed (e.g., 8000-12000 rpm) for 3-5 minutes to reduce the droplet size and form a stable primary emulsion.[9]
-
-
Cooling and Finalization:
-
Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring at a low speed to ensure uniformity.
-
When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as the API, preservatives, or fragrance.
-
Continue stirring until the emulsion reaches room temperature (20-25°C).
-
Adjust the pH if necessary using appropriate buffering agents.
-
Homogenize the final emulsion for a short period at low speed to ensure the uniform distribution of all ingredients.
-
Protocol for Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes a general method for preparing a W/O emulsion.
Materials and Equipment:
-
This compound
-
Other oil phase ingredients
-
Aqueous phase ingredients
-
Lipophilic emulsifier(s) (e.g., Span 80, cetyl dimethicone copolyol)
-
Same equipment as for the O/W emulsion preparation.
Methodology:
-
Phase Preparation:
-
Oil Phase: In a heat-stable beaker, combine this compound, other oil-soluble components, and the lipophilic emulsifier(s). Heat to 70-75°C until a uniform solution is formed.
-
Aqueous Phase: In a separate beaker, heat the purified water and any water-soluble components to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase drop by drop while mixing with a high-shear homogenizer.[10] This is the reverse of the O/W method and is critical for forming a stable W/O emulsion.[11]
-
Continue homogenization at a high speed for 5-10 minutes after all the aqueous phase has been added.
-
-
Cooling and Finalization:
-
Cool the emulsion with gentle stirring using an overhead mixer.
-
Incorporate any heat-sensitive components once the temperature is below 40°C.
-
Continue stirring until the emulsion reaches room temperature.
-
Protocol for Emulsion Characterization and Stability Testing
This protocol outlines key tests to characterize the prepared emulsions and assess their stability.
3.3.1 Macroscopic and Microscopic Evaluation
-
Organoleptic Assessment: Visually inspect the emulsion for color, homogeneity, and phase separation. Note its odor and feel.
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe under a light microscope at various magnifications (e.g., 100x, 400x). Note the droplet size distribution, shape, and any signs of aggregation or coalescence.[12][13]
3.3.2 Emulsion Type Determination
-
Conductivity Test: Measure the electrical conductivity. O/W emulsions will have a higher conductivity due to the continuous aqueous phase, while W/O emulsions will have very low conductivity.[14][15]
-
Miscibility Test: Place a drop of the emulsion in water. O/W emulsions will disperse easily, while W/O emulsions will remain as a distinct drop.[14]
3.3.3 Physicochemical Characterization
-
pH Measurement: Use a calibrated pH meter to measure the pH of O/W emulsions.
-
Viscosity and Rheology: Use a rotational viscometer or rheometer to measure the viscosity at a controlled temperature.[16][17] Perform a shear rate sweep to determine the flow behavior (e.g., Newtonian, pseudoplastic).
-
Droplet Size Analysis: Use laser diffraction or dynamic light scattering to obtain a quantitative measurement of the mean droplet size and size distribution.[12][18]
3.3.4 Accelerated Stability Testing
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000-5000 rpm for 30 minutes) and observe for any phase separation, creaming, or sedimentation.[19]
-
Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature.[20] After each cycle, evaluate the emulsion for any changes in its physical properties.
-
Elevated Temperature Storage: Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.[21][22] Periodically assess the samples for changes in appearance, pH, viscosity, and droplet size.
Visualizations
The following diagrams illustrate the experimental workflows for preparing and characterizing pharmaceutical emulsions containing this compound.
References
- 1. This compound | C34H66O3 | CID 6437731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10401-55-5 | Benchchem [benchchem.com]
- 3. This compound, 10401-55-5 [thegoodscentscompany.com]
- 4. This compound - Description [tiiips.com]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. ewg.org [ewg.org]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agnopharma.com [agnopharma.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Controlled-Release Systems with Cetyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl ricinoleate, the ester of cetyl alcohol and ricinoleic acid, is a waxy lipid excipient with promising applications in the development of controlled-release drug delivery systems. Its hydrophobic nature and meltable characteristics make it a suitable candidate for formulating matrix tablets, solid lipid nanoparticles (SLNs), and other sustained-release dosage forms. These systems can improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance by maintaining steady-state drug concentrations over an extended period.
This document provides detailed application notes and experimental protocols for the formulation of controlled-release systems using this compound. It also includes an overview of the potential impact of the ricinoleic acid component on cellular signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₆O₃ | [1] |
| Molecular Weight | 522.9 g/mol | [1] |
| Appearance | Off-white waxy solid | |
| Melting Point | Above 35°C | |
| Solubility | Insoluble in water, soluble in oils | |
| Key Functional Groups | Ester, Hydroxyl |
Applications in Controlled-Release Formulations
This compound can be employed as a matrix-forming agent in various controlled-release technologies:
-
Oral Solid Dosage Forms (Matrix Tablets): In matrix tablets, the drug is homogeneously dispersed within the this compound matrix. Drug release is primarily controlled by diffusion through the waxy matrix and erosion of the tablet surface.[2][3] The hydrophobic nature of this compound retards the penetration of gastrointestinal fluids, thereby slowing down drug dissolution and release.[2][4]
-
Topical and Transdermal Delivery (Solid Lipid Nanoparticles): this compound can be used as the solid lipid core in the formulation of SLNs.[5][6][7] These nanosized carriers can enhance the penetration of drugs through the skin and provide a sustained release profile, which is beneficial for localized therapies and reducing systemic side effects.
-
Microspheres: While less common, this compound could potentially be formulated into microspheres for parenteral or oral controlled-release applications, offering advantages in terms of injectability and predictable release kinetics.
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Direct Compression
This protocol describes the formulation of a controlled-release matrix tablet using this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
Equipment:
-
Analytical balance
-
Sieve (e.g., 40 mesh)
-
V-blender or other suitable powder blender
-
Tablet press with appropriate tooling
Procedure:
-
Sieving: Pass the API, this compound, and microcrystalline cellulose through a 40-mesh sieve to ensure particle size uniformity.
-
Blending: Accurately weigh the required amounts of the sieved API, this compound, and microcrystalline cellulose and transfer them to a V-blender. Blend the powders for 15-20 minutes to achieve a homogenous mixture.
-
Lubrication: Add the required amount of magnesium stearate to the powder blend and mix for an additional 2-3 minutes.
-
Compression: Compress the final blend into tablets using a tablet press. The compression force should be optimized to achieve tablets with desired hardness and thickness.
-
Evaluation: Evaluate the prepared tablets for weight variation, hardness, friability, and drug content uniformity according to standard pharmacopeial methods.
Workflow for Matrix Tablet Preparation
Caption: Workflow for the preparation of controlled-release matrix tablets.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol outlines the preparation of SLNs using this compound as the lipid matrix.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (solid lipid)
-
Poloxamer 188 or other suitable surfactant (stabilizer)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the this compound in a beaker using a water bath at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Workflow for Solid Lipid Nanoparticle (SLN) Preparation
Caption: Workflow for the preparation of solid lipid nanoparticles.
In Vitro Drug Release Studies
Protocol for Matrix Tablets:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) or other relevant physiological buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: Place one tablet in each dissolution vessel. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol for Solid Lipid Nanoparticles:
-
Apparatus: Dialysis bag method.
-
Dialysis Membrane: A semi-permeable membrane with a suitable molecular weight cut-off.
-
Release Medium: Phosphate buffer (pH 7.4) or other appropriate buffer.
-
Procedure: Place a known amount of the SLN dispersion into a dialysis bag. Seal the bag and immerse it in a beaker containing the release medium, maintained at 37 ± 0.5 °C with gentle stirring.
-
Sampling: At specified time points, withdraw aliquots from the release medium and replace with fresh buffer.
-
Analysis: Determine the drug concentration in the collected samples using a suitable analytical method.
Quantitative Data Presentation
The following table presents representative in vitro drug release data from a study on theophylline matrix tablets formulated with different concentrations of a waxy material (cetyl alcohol), which is a component of this compound and exhibits similar hydrophobic properties.[8] This data illustrates the effect of the waxy matrix concentration on the drug release profile.
Table 1: Cumulative Percentage of Theophylline Released from Wax Matrix Tablets
| Time (hours) | 25% Wax Matrix | 50% Wax Matrix |
| 1 | 45.2 ± 2.1 | 28.7 ± 1.8 |
| 2 | 62.8 ± 3.5 | 41.5 ± 2.3 |
| 4 | 81.3 ± 4.2 | 58.9 ± 3.1 |
| 6 | 92.1 ± 3.9 | 71.3 ± 3.8 |
| 8 | 98.5 ± 2.7 | 82.6 ± 4.5 |
Data are presented as mean ± standard deviation (n=3). This data is representative of the release profile expected from a waxy matrix and is not specific to this compound.
Drug Release Kinetics
The mechanism of drug release from controlled-release systems can be evaluated by fitting the in vitro release data to various kinetic models:
-
Zero-Order Kinetics: Describes systems where the drug release rate is constant over time.
-
First-Order Kinetics: Describes systems where the release rate is dependent on the concentration of the drug remaining in the dosage form.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
-
Korsmeyer-Peppas Model: Describes drug release from a polymeric system where the release mechanism is not well-known or when more than one type of release phenomenon is involved.
Potential Signaling Pathway Interaction
The ricinoleic acid component of this compound may have biological activity. Studies have shown that ricinoleic acid can act as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in yeast.[9][10] This effect is achieved by diminishing the Ca²⁺-induced phosphorylation of Cdc28p at Tyr-19, which is associated with a decrease in the expression levels of Cln2p and Swe1p.[9]
Diagram of Ricinoleic Acid's Potential Effect on Ca²⁺ Signaling Pathway
Caption: Potential inhibitory effect of ricinoleic acid on the Ca²⁺ signaling pathway.
This interaction suggests that for drugs whose mechanism of action involves calcium signaling or cell cycle regulation, the use of this compound as an excipient could potentially lead to synergistic or antagonistic effects. Therefore, it is crucial to consider these potential interactions during the pre-formulation and development stages of a drug product.
Conclusion
This compound is a versatile excipient for the formulation of controlled-release drug delivery systems. Its waxy, hydrophobic nature allows for the preparation of matrix tablets and solid lipid nanoparticles with sustained-release characteristics. The provided protocols offer a starting point for the development of such formulations. Researchers should perform thorough characterization and in vitro release studies to optimize the formulation for the specific API and desired therapeutic outcome. Furthermore, the potential biological activity of the ricinoleic acid moiety should be considered, particularly for drugs that interact with calcium signaling or cell cycle pathways.
References
- 1. specialchem.com [specialchem.com]
- 2. ijpras.com [ijpras.com]
- 3. researchtrend.net [researchtrend.net]
- 4. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Release from or through a wax matrix system. VI. Analysis and prediction of the entire release process of the wax matrix tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of drug release from an acrylic polymer-wax matrix tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cetyl Ricinoleate in Film-Forming Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl ricinoleate, the ester of cetyl alcohol and ricinoleic acid, is a versatile excipient with valuable applications in film-forming systems for topical and transdermal drug delivery. Its inherent properties as an emollient, moisturizer, and film-forming agent make it a compelling ingredient for formulations designed to deliver active pharmaceutical ingredients (APIs) to the skin.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulation scientists exploring the use of this compound in their work.
Derived from castor oil, this compound is a waxy solid at room temperature that melts at body temperature, imparting a smooth and non-greasy feel to topical preparations.[2] Its unique molecular structure, featuring a hydroxyl group, contributes to its moisturizing properties and its ability to form a cohesive film on the skin.[1][2] This film can act as a reservoir for the API, potentially enabling sustained release and improved therapeutic outcomes.[3][4] Furthermore, this compound is non-comedogenic, making it suitable for a wide range of skin types.[5]
Key Attributes of this compound in Film-Forming Systems:
-
Film Formation: Forms a flexible and substantive film on the skin upon solvent evaporation.[2][3]
-
Emollience and Moisturization: Softens and hydrates the skin, which can improve the local skin environment for drug absorption.[1][2]
-
Solubilizing Agent: Its ester nature may aid in the solubilization of certain APIs.
-
Plasticizing Effect: Can enhance the flexibility of polymeric films, reducing brittleness and improving wearability.[6][7]
-
Occlusivity: The film formed can provide a degree of occlusion, which may enhance the penetration of some APIs by increasing skin hydration.[3][8]
Data Presentation: Influence of this compound on Film Properties
The following tables present illustrative quantitative data on how varying concentrations of this compound might influence key properties of a representative film-forming system. This data is hypothetical and intended to serve as a guide for experimental design.
Table 1: Effect of this compound Concentration on Physical Properties of the Film
| This compound (% w/w) | Drying Time (minutes) | Film Thickness (µm) | Surface Stickiness (Cotton Adhesion Test) |
| 0 | 5 ± 1 | 50 ± 5 | High |
| 2 | 6 ± 1 | 55 ± 6 | Medium |
| 5 | 8 ± 2 | 65 ± 7 | Low |
| 10 | 12 ± 2 | 80 ± 8 | Very Low |
Table 2: Effect of this compound Concentration on Mechanical Properties of the Film
| This compound (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 15.2 ± 1.5 | 150 ± 20 |
| 2 | 13.8 ± 1.2 | 180 ± 25 |
| 5 | 11.5 ± 1.0 | 220 ± 30 |
| 10 | 9.7 ± 0.8 | 280 ± 35 |
Table 3: Effect of this compound Concentration on Barrier and Release Properties
| This compound (% w/w) | Water Vapor Transmission Rate (g/m²/24h) | In Vitro Drug Release at 8h (%) |
| 0 | 250 ± 20 | 85 ± 5 |
| 2 | 220 ± 18 | 78 ± 6 |
| 5 | 180 ± 15 | 65 ± 5 |
| 10 | 130 ± 12 | 50 ± 4 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of a film-forming system incorporating this compound.
Protocol 1: Preparation of a Film-Forming Solution
This protocol describes the preparation of a basic film-forming solution containing a model active ingredient.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Film-forming polymer (e.g., Eudragit® RLPO, Ethylcellulose)[9]
-
This compound
-
Plasticizer (e.g., Triethyl Citrate)[7]
-
Volatile Solvent (e.g., Ethanol)
-
Co-solvent (e.g., Isopropyl Myristate)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
In a beaker, dissolve the film-forming polymer in the volatile solvent with continuous stirring until a clear solution is obtained.
-
In a separate beaker, dissolve the API and this compound in the co-solvent. Gentle warming may be required to dissolve the this compound.
-
Add the plasticizer to the API and this compound solution and mix until uniform.
-
Slowly add the API-cetyl ricinoleate-plasticizer mixture to the polymer solution while stirring continuously.
-
Continue stirring for 30 minutes to ensure a homogenous solution.
-
Store the final solution in a well-closed container.
Protocol 2: Evaluation of Film Properties
The following protocols are for the evaluation of the physical and functional properties of the film formed from the solution.
-
Accurately pipette a defined volume of the film-forming solution onto a clean, flat, non-stick surface (e.g., a Teflon-coated petri dish).
-
Allow the solvent to evaporate completely in a dust-free environment at a controlled temperature (e.g., 25°C) and humidity.
-
Once dried, carefully peel the film from the surface for subsequent testing.
Apparatus: Digital micrometer
Procedure:
-
Measure the thickness of the cast film at five different points (center and four quadrants).
-
Calculate the average thickness and standard deviation.
Procedure:
-
Apply a standard amount of the film-forming solution to a glass slide.
-
Start a timer immediately.
-
At regular intervals, gently touch the surface of the film with a clean, dry applicator.
-
The drying time is the point at which the applicator no longer adheres to the film and the film feels dry to the touch.
Procedure:
-
After the film has dried completely on a glass slide, gently press a small piece of cotton onto the film's surface with a standardized weight for a fixed duration (e.g., 10 seconds).
-
Remove the cotton and visually assess the amount of cotton fibers adhering to the film.
-
Rate the stickiness on a qualitative scale (e.g., none, low, medium, high).
Apparatus: Tensile tester with appropriate grips for thin films.[10][11]
Procedure:
-
Cut the cast film into dumbbell-shaped specimens of standard dimensions.
-
Mount a specimen in the grips of the tensile tester.
-
Apply a constant rate of extension until the film breaks.
-
Record the force required to break the film (tensile strength) and the extent of stretching before breaking (elongation at break).[12]
-
Repeat the measurement for at least three specimens and calculate the average values.
Apparatus: WVTR testing apparatus (e.g., using the cup method based on ASTM E96).
Procedure:
-
Mount the cast film over the opening of a cup containing a desiccant (for a dry cup method) or distilled water (for a wet cup method).
-
Seal the film to the cup to prevent any vapor leakage from the sides.
-
Place the cup in a controlled environment with a specific temperature and humidity.
-
Measure the weight of the cup at regular intervals over a period of 24-48 hours.
-
The WVTR is calculated from the rate of weight change per unit area of the film.
Apparatus: Franz diffusion cell apparatus.
Procedure:
-
Mount a synthetic membrane (e.g., Strat-M®) or excised animal/human skin between the donor and receptor compartments of the Franz diffusion cell.[1]
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C.
-
Apply a precise amount of the film-forming solution to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
Conclusion
This compound is a valuable excipient for the development of film-forming systems for topical and transdermal applications. Its multifunctional properties can contribute to the elegance, stability, and performance of the final formulation. The protocols and illustrative data provided in this document are intended to serve as a starting point for researchers to design and evaluate their own film-forming systems containing this compound. Further optimization of the formulation, including the type and concentration of polymer, plasticizer, and solvents, will be necessary to achieve the desired product characteristics for a specific application.
References
- 1. This compound | 10401-55-5 | Benchchem [benchchem.com]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. Film-Forming Systems for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety assessment on comedogenicity of dermatological products containing d-alpha tocopheryl acetate in Asian subjects: A double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Tizra Reader [library.scconline.org]
- 9. Film-Forming Sprays for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical Characteristics | Basic Film Knowledge | TORAY FILMS | TORAY [films.toray]
- 11. Oral Thin Film Tensile Strength Testing - Oral Thin Film - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetyl Ricinoleate for Enhancing Skin Penetration of Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl ricinoleate, the ester of cetyl alcohol and ricinoleic acid, is a versatile ingredient in cosmetic and pharmaceutical formulations, primarily known for its emollient and moisturizing properties.[1][2] Composed of ricinoleic acid, the main constituent of castor oil, and the fatty cetyl alcohol, it is a non-comedogenic emollient that helps to maintain the skin's moisture barrier without clogging pores.[1] This document provides detailed application notes and protocols for investigating the potential of this compound as a chemical penetration enhancer for the dermal and transdermal delivery of active ingredients. While direct quantitative data on this compound's penetration enhancement is limited in publicly available literature, its constituent molecules, ricinoleic acid and cetyl alcohol, have been studied for their effects on skin permeability. This document will therefore leverage data on these related compounds to provide insights into the potential mechanisms and efficacy of this compound and will offer detailed protocols to enable researchers to conduct their own quantitative assessments.
Putative Mechanism of Action
Chemical penetration enhancers primarily function by reversibly disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. The proposed mechanism by which this compound may enhance skin penetration is likely a combination of the effects of its constituent parts:
-
Disruption of Stratum Corneum Lipids: Like other fatty acids and fatty alcohols, this compound is expected to partition into the intercellular lipid matrix of the stratum corneum. This integration can disrupt the tight packing of the lipid bilayers, increasing their fluidity and creating pathways for the diffusion of active ingredients. The presence of the cis-double bond and a hydroxyl group in the ricinoleic acid moiety may contribute to a greater disruption of the lipid lamellae.
-
Increased Solubilization of the Active Ingredient: this compound may increase the solubility of certain active ingredients within the stratum corneum, thereby increasing the concentration gradient and driving diffusion into the deeper layers of the skin.
References
Application Notes and Protocols: Incorporating Cetyl Ricinoleate into Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl ricinoleate, the ester of cetyl alcohol and ricinoleic acid, is a lipid excipient with promising applications in the development of nanoparticle-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1] Its molecular structure, featuring a long cetyl alkane chain and a hydroxyl group on the ricinoleic acid moiety, allows for favorable interactions with biological membranes and the potential to enhance the penetration of encapsulated active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and protocols for the incorporation of this compound and similar wax esters into nanoparticle formulations.
While specific literature on this compound in nanoparticle formulations is emerging, the closely related compound, cetyl palmitate, has been extensively studied and serves as an excellent model. The protocols and data presented herein are largely based on studies involving cetyl palmitate and can be adapted for this compound, keeping in mind potential differences in physicochemical properties such as melting point.
Rationale for Use
The inclusion of this compound as a solid lipid in SLN and NLC formulations offers several advantages:
-
Biocompatibility and Biodegradability: Derived from natural sources, this compound is generally regarded as safe (GRAS) and is biocompatible, making it suitable for topical and other routes of administration.[3]
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug, which can improve therapeutic efficacy and reduce dosing frequency.[4]
-
Enhanced Stability: The solid matrix can protect labile drugs from chemical degradation.[5]
-
Skin Penetration: The unique structure of this compound suggests it may fluidize the lipid matrix of the stratum corneum, potentially enhancing the transdermal flux of APIs.[2]
-
Occlusive Properties: Lipid nanoparticles can form a film on the skin, reducing transepidermal water loss and improving skin hydration.[5]
Data Presentation: Physicochemical Properties of Wax Ester-Based Nanoparticles
The following tables summarize typical physicochemical properties of Nanostructured Lipid Carriers (NLCs) formulated with cetyl palmitate, a wax ester analogous to this compound. These values can serve as a benchmark for the development and characterization of this compound-based nanoparticles.
Table 1: Physicochemical Properties of Retinyl Palmitate-Loaded NLCs [6]
| Parameter | Value |
| Solid Lipid | Cetyl Palmitate (7.2%) |
| Liquid Lipid | Oleic Acid (4.8%) |
| Surfactant | Tween 80 (10%) |
| Co-surfactant | Glycerin (10%) |
| Particle Size (nm) | 258 ± 15.85 |
| Polydispersity Index (PDI) | 0.31 ± 0.09 |
Table 2: Physicochemical Properties of NLCs with Varying Lipid Ratios [1]
| Formulation Code | Solid Lipid (Cetyl Palmitate) : Stearic Acid Ratio | Liquid Lipid (Nyamplung Oil) (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| F1 | 90:10 | 10 | < 1000 | Monodisperse |
| F2 | 80:20 | 20 | < 1000 | Monodisperse |
| F3 | 70:30 | 30 | < 1000 | Monodisperse |
Table 3: Encapsulation Efficiency and Drug Loading in Lipid Nanoparticles
While specific data for this compound is limited, NLCs generally exhibit high encapsulation efficiency and drug loading capacity.
| Nanoparticle Type | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NLC | Aprepitant | 84 - 85 | 6.7 - 6.9 | [2] |
| SLN | Quercetin | 93 | Not Reported | [7] |
| NLC | Quercetin | 91 | Not Reported | [7] |
Experimental Protocols
The following are detailed protocols for the preparation of SLNs and NLCs using the high-shear homogenization and ultrasonication method. These protocols are based on established methods for wax esters like cetyl palmitate and can be adapted for this compound.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs)
Objective: To prepare drug-loaded SLNs using this compound as the solid lipid.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Water Bath
-
Magnetic Stirrer with Hot Plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amount of this compound and place it in a beaker.
-
Heat the beaker in a water bath to 5-10°C above the melting point of this compound.
-
Once the lipid is completely melted, add the pre-weighed API and stir until it is fully dissolved or homogeneously dispersed in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the required amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Sonication:
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator.
-
Sonication parameters (e.g., 70% amplitude for 10-15 minutes) should be optimized for the specific formulation.[6]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid cools and recrystallizes, solid lipid nanoparticles will form.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)
Objective: To prepare drug-loaded NLCs using a mixture of this compound (solid lipid) and a liquid lipid.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Equipment:
-
Same as for SLN preparation.
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound and the liquid lipid and place them in a beaker. A typical solid lipid to liquid lipid ratio can range from 70:30 to 90:10.
-
Heat the beaker in a water bath to 5-10°C above the melting point of the solid lipid mixture.
-
Once the lipids are completely melted and mixed, add the pre-weighed API and stir until it is fully dissolved or homogeneously dispersed.
-
-
Preparation of Aqueous Phase:
-
Prepare the hot aqueous surfactant solution as described in Protocol 1.
-
-
Formation of Pre-emulsion:
-
Follow the same procedure as in Protocol 1 to form a coarse pre-emulsion using high-shear homogenization.[8]
-
-
Sonication:
-
Reduce the particle size of the pre-emulsion using high-energy probe sonication as described in Protocol 1.[6]
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion to form NLCs. The presence of the liquid lipid will result in a less ordered, amorphous lipid matrix.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for SLN/NLC preparation.
Caption: Nanoparticle characterization workflow.
Conclusion
This compound holds significant potential as a key component in the formulation of SLNs and NLCs for drug delivery. By leveraging its unique chemical properties and adapting established protocols for similar wax esters, researchers can develop novel nanoparticle systems with enhanced stability, controlled release, and improved therapeutic outcomes. The protocols and data provided in this document offer a solid foundation for initiating research and development in this promising area. Further optimization of formulation parameters and in-depth characterization will be crucial for the successful translation of these systems into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Cetyl Ricinoleate Crystallization in Emulsions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with Cetyl Ricinoleate crystallization in emulsion formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
A1: this compound is the ester of cetyl alcohol and ricinoleic acid, the primary fatty acid found in castor oil.[1] It is a waxy, soft solid at room temperature and is valued in cosmetic and pharmaceutical formulations as a light, non-oily emollient and moisturizing agent.[1] In emulsions, it contributes to a silky skin feel, acts as a conditioner, stabilizer, and film-forming agent.[1]
Q2: What causes this compound to crystallize in an emulsion?
A2: Crystallization of this compound in an emulsion is a form of physical instability. It can be triggered by several factors, including:
-
Temperature Fluctuations: Storage at temperatures that cycle above and below the melting/crystallization point of this compound can promote crystal growth.[2][3]
-
Formulation Imbalances: An inappropriate ratio of oil phase components, insufficient or incompatible emulsifiers, or the absence of crystal growth inhibitors can lead to crystallization.[4][5]
-
Inadequate Processing: Insufficient homogenization can result in large lipid droplets which are more prone to crystallization. Similarly, the cooling rate during production can significantly impact the final crystal structure.[2][4]
-
High Concentration: Using an excessive amount of this compound or other waxy ingredients can increase the likelihood of crystallization, especially at low temperatures.[5][6]
Q3: How can I visually identify this compound crystallization in my emulsion?
A3: Crystallization often manifests as a change in the product's appearance and texture. Common signs include:
-
A grainy or gritty texture.[2]
-
The appearance of small white specks or a waxy look.[5]
-
An increase in viscosity or solidification over time.
-
Phase separation, where the oil and water phases begin to separate.[4][5]
Q4: What is the difference between general emulsion instability and crystallization?
A4: Emulsion instability is a broad term that encompasses various phenomena such as creaming, coalescence, flocculation, and phase separation.[4] Crystallization is a specific type of instability where dissolved components solidify into a crystalline structure within the emulsion. This can, in turn, lead to other forms of instability, like phase separation.
Troubleshooting Guide
Use the table below to diagnose and resolve common issues related to this compound crystallization in your emulsions.
| Problem | Potential Cause | Suggested Solution |
| Grainy or Gritty Texture | This compound is crystallizing out of the oil phase. This can be due to temperature fluctuations or an unstable formulation. | 1. Optimize Storage Conditions: Store the emulsion at a constant, controlled room temperature. 2. Incorporate a Co-emulsifier: Add a co-emulsifier like Cetearyl Alcohol or Glyceryl Stearate to create a more stable liquid crystal structure.[4][6] 3. Add a Crystal Growth Inhibitor: Introduce polymers or other lipids that can interfere with the crystal lattice formation.[7] |
| Phase Separation (Oiling Out) | The emulsion structure is breaking down, potentially initiated by the crystallization of waxy components. | 1. Increase Viscosity: Add a thickener to the continuous phase, such as xanthan gum or a carbomer for O/W emulsions, to slow down droplet movement and separation.[4] 2. Re-evaluate Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimal for your oil phase. Consider using a blend of emulsifiers for enhanced stability.[4] |
| Increased Viscosity or Solidification Over Time | A crystal network is forming throughout the emulsion, leading to a change in rheology. | 1. Modify the Cooling Process: A slower, controlled cooling rate during manufacturing can promote the formation of smaller, more stable crystals. 2. Reduce Waxy Components: Lower the concentration of this compound or other high-melting point lipids in your formulation. |
| Loss of Gloss or Sheen | The formation of crystals on the surface or within the droplets can scatter light, making the emulsion appear dull. | 1. Improve Homogenization: Use higher shear during the emulsification step to create smaller, more uniform droplets, which can improve stability.[4] Ensure your stabilizing polymers are not shear-sensitive.[5] 2. Incorporate Structuring Agents: Certain polymers can form a protective layer around the droplets, preventing crystallization and maintaining a glossy appearance. |
Experimental Protocols
Protocol 1: Microscopic Analysis for Crystal Detection
Objective: To visually confirm the presence of this compound crystals in an emulsion.
Materials:
-
Glass microscope slide and coverslip
-
Light microscope (a polarized light function is highly recommended)
-
Sample of the emulsion
Methodology:
-
Place a small drop of the emulsion onto a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Examine the slide under the microscope at various magnifications (e.g., 100x, 400x).
-
If using a polarized light microscope, crystals will appear as bright, birefringent structures against a dark background. This is a definitive way to identify crystalline material.
-
Record images and observations, noting the size, shape, and distribution of any crystals.
Protocol 2: Accelerated Stability Testing - Freeze-Thaw Cycling
Objective: To assess the stability of the emulsion and its tendency to crystallize under temperature stress.[3]
Materials:
-
Sample of the emulsion in a sealed, transparent container
-
Refrigerator or cold chamber (4°C)
-
Incubator or warm chamber (40-45°C)
-
Control sample stored at room temperature
Methodology:
-
Place the test sample in the warm chamber for 24 hours.
-
Visually inspect the sample for any signs of instability (e.g., separation, texture change).
-
Transfer the sample to the cold chamber for 24 hours.
-
Visually inspect the sample again.
-
Allow the sample to return to room temperature and conduct a final visual inspection.
-
This completes one cycle. It is recommended to perform at least 3-5 cycles.
-
Compare the test sample to the control sample at the end of the study to evaluate changes in appearance, texture, and viscosity. A stable formulation will show no significant changes.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the crystallization and melting points of this compound within the emulsion, providing insight into its thermal behavior.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
-
Sample of the emulsion
Methodology:
-
Accurately weigh a small amount of the emulsion (typically 5-10 mg) into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well above the expected melting point of this compound (e.g., 70°C) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/minute) to a low temperature (e.g., -10°C). The exothermic peak observed during cooling represents the crystallization of components.
-
Hold the sample at the low temperature for a few minutes.
-
Heat the sample at the same controlled rate back to the starting temperature. The endothermic peak observed during heating represents the melting of the crystallized components.
-
The temperature and enthalpy of these peaks provide quantitative data on the crystallization behavior of this compound in the formulation.[8][9]
Visualizations
Below are diagrams to help visualize the troubleshooting process and the factors influencing crystallization.
Caption: A workflow for troubleshooting crystallization issues.
Caption: Key factors influencing this compound crystallization.
References
- 1. ambujasolvex.com [ambujasolvex.com]
- 2. specialchem.com [specialchem.com]
- 3. chemistscorner.com [chemistscorner.com]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingevity.com [ingevity.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Phase Separation in Cetyl Ricinoleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome phase separation in formulations containing Cetyl Ricinoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is the ester of cetyl alcohol and ricinoleic acid, the primary fatty acid found in castor oil.[1][2] It is a waxy solid at room temperature that liquefies at or near body temperature, imparting a velvety, non-greasy feel to topical products.[3] Its primary functions in formulations include:
-
Emollient: Softens and soothes the skin.
-
Skin-Conditioning Agent: Helps to maintain the skin in good condition.[4]
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Thickener/Viscosity Enhancer: The hydroxyl group in its structure contributes to the thickening of emulsions through hydrogen bonding.[3]
-
Film-Forming Agent: Creates a protective layer on the skin, which can help with moisture retention.[2]
-
Stabilizer: Contributes to the overall stability of cosmetic formulations.[2]
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Improves Dispersibility: Can enhance the dispersion of colorants and active ingredients within a formulation.[3]
Q2: What are the common causes of phase separation in emulsions containing this compound?
Phase separation in any emulsion, including those with this compound, is a sign of instability. Common causes include:
-
Incorrect Emulsifier Selection or Concentration: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be appropriate for the oil phase, or the concentration of the emulsifier may be insufficient to stabilize the emulsion droplets.[5]
-
Improper Processing Parameters:
-
Inadequate Heating: The oil and water phases may not have been heated to a sufficiently high temperature (typically 70-75°C) to ensure all waxy components, like this compound, are fully melted and can be properly incorporated into the emulsion.[5]
-
Insufficient Homogenization: Poor mixing can lead to large oil droplets that are more prone to coalescence and separation.[6]
-
-
pH Shifts: Significant changes in the formulation's pH can destabilize certain emulsifiers, leading to a breakdown of the emulsion.[5]
-
Incompatible Ingredients: The presence of electrolytes or other ingredients that interfere with the emulsifying system can cause instability.
Q3: Does this compound itself contribute to phase separation?
This compound is generally considered to have good compatibility with most cosmetic ingredients.[3] However, as a waxy ester, its physical properties can influence formulation stability. If not properly melted and emulsified during the formulation process, it can recrystallize upon cooling, leading to a grainy texture or phase separation.[5] The unique hydroxyl group on the ricinoleic acid moiety can also participate in hydrogen bonding, which can affect the overall structure and stability of the emulsion.[3]
Troubleshooting Guide for Phase Separation
This guide provides a systematic approach to identifying and resolving phase separation in your this compound formulations.
dot
Caption: Troubleshooting workflow for phase separation.
| Issue | Question | Possible Cause | Recommended Action |
| Incorrect HLB | Have you calculated the required HLB for your oil phase, including this compound? | The HLB of your emulsifier system does not match the required HLB of your oil phase. | Use the experimental protocol below to determine the required HLB of your oil phase. Adjust your emulsifier blend to match this value. |
| Emulsifier Inefficacy | Is your emulsifier concentration sufficient? Are you using a co-emulsifier? | The amount of emulsifier is too low to create a stable film around the oil droplets. Waxy esters can benefit from a robust emulsifier system. | Increase the total emulsifier concentration in increments of 0.5%. Consider adding a co-emulsifier like Cetyl or Cetearyl Alcohol at 1-3% to improve stability. |
| Processing Faults | Are you ensuring both oil and water phases are at 70-75°C before emulsification? Is your homogenization step adequate? | This compound, being a waxy solid, may not have fully melted, leading to recrystallization and instability upon cooling.[5] Insufficient shear fails to reduce oil droplet size effectively. | Use a calibrated thermometer to ensure both phases reach and maintain 70-75°C before and during emulsification. Increase homogenization time or speed. |
| Ingredient Incompatibility | Have you added any electrolytes (salts, certain actives) or experienced a pH drift? | Electrolytes can disrupt the stabilizing layer formed by some emulsifiers. A significant pH change can inactivate the emulsifier.[5] | Measure the pH of the final formulation and adjust if necessary. If using electrolytes, consider using a non-ionic or electrolyte-tolerant emulsifier system. |
Experimental Protocols
Protocol 1: Determining the Required HLB of an Oil Phase Containing this compound
Objective: To experimentally determine the optimal Hydrophilic-Lipophilic Balance (HLB) for emulsifying an oil phase containing this compound.
Background: The required HLB of an oil phase is the HLB value of the emulsifier system that will create the most stable emulsion. While a precise required HLB for this compound is not published, its primary components, Cetyl Alcohol and Ricinoleic Acid, have high required HLB values for O/W emulsions (approx. 15.5 and 16, respectively). This protocol allows for the determination of the required HLB for your specific blend.
Materials:
-
Your complete oil phase (including this compound and all other oils, waxes, and esters).
-
Deionized water.
-
A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0).
-
A low HLB emulsifier from the same chemical family (e.g., Sorbitan Oleate, HLB = 4.3).
-
Beakers, hot plate/stirrer, homogenizer, microscope.
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. For example, to create a range from HLB 6 to 14:
| Emulsifier Blend | % High HLB (Polysorbate 80) | % Low HLB (Sorbitan Oleate) | Calculated HLB |
| 1 | 16% | 84% | 6.0 |
| 2 | 35% | 65% | 8.0 |
| 3 | 53% | 47% | 10.0 |
| 4 | 72% | 28% | 12.0 |
| 5 | 91% | 9% | 14.0 |
-
Prepare a series of test emulsions. For each emulsifier blend, prepare a small batch of your formulation.
-
Accurately weigh your oil phase ingredients, including this compound, and the chosen emulsifier blend into a beaker.
-
In a separate beaker, weigh the water phase ingredients.
-
Heat both phases to 75°C.
-
Add the water phase to the oil phase and homogenize for a set time (e.g., 3 minutes) at a constant speed.
-
Allow the emulsions to cool to room temperature.
-
-
Evaluate the emulsions after 24 hours.
-
Visual Assessment: Observe for any signs of creaming, coalescence, or phase separation.
-
Microscopic Examination: Examine a drop of each emulsion under a microscope. The most stable emulsion will have the smallest and most uniform droplet size.
-
dot
Caption: Workflow for determining the required HLB.
Data Presentation
Table 1: Required HLB Values of Common Formulation Components
| Ingredient | Required HLB (for O/W Emulsion) | Required HLB (for W/O Emulsion) |
| Cetyl Alcohol | 15.5 | - |
| Stearyl Alcohol | 15.5 | - |
| Ricinoleic Acid | 16 | 6-7 |
| Mineral Oil | 10-12 | 4-5 |
| Isopropyl Myristate | 11.5 | - |
| Shea Butter | 8 | - |
Table 2: HLB Values of Common Emulsifiers
| Emulsifier | INCI Name | HLB Value | Type |
| Polysorbate 80 | Polysorbate 80 | 15.0 | Non-ionic |
| Polysorbate 20 | Polysorbate 20 | 16.7 | Non-ionic |
| Glyceryl Stearate SE | Glyceryl Stearate SE | 5.8 | Anionic |
| Cetearyl Alcohol (and) Ceteareth-20 | Cetearyl Alcohol, Ceteareth-20 | ~15.2 | Non-ionic |
| Sorbitan Oleate | Sorbitan Oleate | 4.3 | Non-ionic |
| Sorbitan Stearate | Sorbitan Stearate | 4.7 | Non-ionic |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Formulation development requires thorough testing and validation.
References
Optimizing Cetyl Ricinoleate for Topical Delivery: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Cetyl Ricinoleate in topical formulations. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in topical formulations?
This compound is the ester of cetyl alcohol and ricinoleic acid. In topical formulations, it primarily functions as an emollient, skin-conditioning agent, and viscosity modifier. Its unique properties, such as a silky, non-greasy feel and moisturizing effects, make it a valuable excipient in creams, lotions, and other dermatological products.[1][2][3]
Q2: What is the typical concentration range for this compound in topical formulations?
The recommended usage level of this compound can vary depending on the desired sensory attributes and the overall composition of the formulation. Generally, it is used in concentrations ranging from 2% to 10% (w/w).
Q3: How does the concentration of this compound affect the sensory properties of a formulation?
Higher concentrations of this compound generally contribute to a more pronounced emollient feel, increased smoothness, and a richer texture. However, excessive concentrations might lead to a waxy or heavy sensation. Sensory panel testing is recommended to determine the optimal concentration for the desired user experience.[4]
Q4: Can this compound be used as a penetration enhancer?
While primarily an emollient, the lipid nature of this compound suggests it may influence the permeation of active pharmaceutical ingredients (APIs) by altering the properties of the stratum corneum.[5][6][7][8] The extent of this effect is dependent on the specific API and the overall formulation. Quantitative in vitro permeation studies are necessary to confirm and optimize this function.
Troubleshooting Guides
Issue 1: My formulation has an undesirable greasy or heavy skin feel.
-
Question: How can I reduce the greasiness of my formulation containing this compound?
-
Answer:
-
Reduce this compound Concentration: The most direct approach is to lower the percentage of this compound in your formulation.
-
Incorporate Light Emollients: Blend this compound with lighter emollients, such as isopropyl myristate or caprylic/capric triglycerides, to modify the overall sensory profile.
-
Add Absorbent Powders: Ingredients like starches or silica can be included to absorb excess oiliness and provide a more matte finish.
-
Optimize the Emulsifier System: The type and concentration of your emulsifier can significantly impact the final skin feel. Experiment with different emulsifiers or emulsifier blends.
-
Issue 2: The viscosity of my cream/lotion is not optimal.
-
Question: My formulation is too thick/thin. How can I adjust the viscosity when using this compound?
-
Answer:
-
Adjust this compound Concentration: this compound can contribute to the viscosity of a formulation. Increasing the concentration will generally increase viscosity, while decreasing it will have the opposite effect.
-
Utilize Polymeric Thickeners: For a more significant and controlled viscosity increase, incorporate polymeric thickeners like carbomers or xanthan gum.
-
Modify the Oil Phase Content: The total percentage of the oil phase, including this compound, will influence the viscosity of an emulsion.
-
Processing Parameters: Homogenization speed and time can impact emulsion droplet size and, consequently, the final viscosity.
-
Issue 3: I am observing signs of instability in my emulsion (e.g., phase separation, creaming).
-
Question: How can I improve the stability of my emulsion containing this compound?
-
Answer:
-
Optimize Emulsifier System: Ensure you are using an appropriate emulsifier or blend of emulsifiers at an optimal concentration. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system should be matched to the oil phase.
-
Increase Viscosity: A higher viscosity can slow down the movement of droplets, thereby reducing the rate of creaming and coalescence. Consider adding a stabilizer or thickener.
-
Homogenization: Proper homogenization reduces the droplet size of the internal phase, leading to a more stable emulsion.
-
Evaluate Ingredient Compatibility: Ensure all ingredients in your formulation are compatible with each other.
-
Data Presentation
Disclaimer: The following tables present illustrative data to demonstrate how to structure and report experimental findings. The values are hypothetical and intended to guide researchers in their own data presentation.
Table 1: Illustrative Example of the Effect of this compound Concentration on the In Vitro Permeation of a Model Drug (e.g., Ibuprofen).
| This compound Conc. (% w/w) | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Lag Time (h) |
| 0 (Control) | 15.2 ± 1.8 | 3.04 ± 0.36 | 2.5 ± 0.3 |
| 2 | 20.5 ± 2.1 | 4.10 ± 0.42 | 2.2 ± 0.2 |
| 5 | 28.9 ± 3.0 | 5.78 ± 0.60 | 1.8 ± 0.2 |
| 10 | 25.1 ± 2.5 | 5.02 ± 0.50 | 1.9 ± 0.3 |
Table 2: Illustrative Example of the Effect of this compound Concentration on the Viscosity of a Topical Cream.
| This compound Conc. (% w/w) | Viscosity (cP at 25°C, 10 rpm) | Shear Thinning Index (n) |
| 2 | 25,000 ± 1,200 | 0.65 |
| 5 | 45,000 ± 2,100 | 0.62 |
| 10 | 78,000 ± 3,500 | 0.58 |
Table 3: Illustrative Example of the Effect of this compound Concentration on the Physical Stability of an O/W Emulsion after 3 Months at 40°C.
| This compound Conc. (% w/w) | Appearance | pH Change | Viscosity Change (%) |
| 2 | No separation | -0.2 ± 0.05 | -8 ± 2 |
| 5 | No separation | -0.2 ± 0.06 | -5 ± 1.5 |
| 10 | Slight creaming | -0.3 ± 0.07 | -15 ± 3 |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the effect of varying concentrations of this compound on the permeation of an active pharmaceutical ingredient (API) through a skin model.
-
Methodology:
-
Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin). Shave the hair and remove subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C ± 1°C to mimic skin surface temperature.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation containing the API and varying concentrations of this compound to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
-
2. Viscosity Measurement
-
Objective: To determine the effect of this compound concentration on the rheological properties of a topical formulation.
-
Methodology:
-
Sample Preparation: Prepare formulations with varying concentrations of this compound. Allow the samples to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours before measurement.
-
Instrumentation: Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., cone-plate, parallel-plate, or T-bar spindle for high viscosity creams).
-
Measurement:
-
Place a sufficient amount of the sample in the sample holder.
-
Lower the spindle into the sample to the appropriate depth.
-
Allow the sample to equilibrate for a few minutes.
-
Measure the viscosity at a constant shear rate (e.g., 10 rpm) or over a range of shear rates to assess the flow behavior (e.g., shear-thinning).
-
-
Data Analysis: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). If a range of shear rates is used, plot viscosity versus shear rate to characterize the rheological profile.
-
3. Stability Testing
-
Objective: To evaluate the physical stability of topical formulations containing different concentrations of this compound under accelerated storage conditions.
-
Methodology:
-
Sample Preparation: Prepare batches of the formulations with varying this compound concentrations and package them in the intended final packaging.
-
Storage Conditions: Store the samples under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and at room temperature (25°C ± 2°C / 60% RH ± 5% RH) as a control.
-
Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).
-
Evaluation Parameters:
-
Macroscopic Appearance: Visually inspect for color, odor, and signs of phase separation, creaming, or crystallization.
-
pH Measurement: Measure the pH of the formulation.
-
Viscosity Measurement: Determine the viscosity as described in the protocol above.
-
Microscopic Examination: Observe the emulsion under a microscope to assess globule size and distribution.
-
-
Data Analysis: Compare the results at each time point to the initial data to identify any significant changes.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ewg.org [ewg.org]
- 4. diva-portal.org [diva-portal.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cetyl Ricinoleate Stability in Pharmaceutical Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetyl Ricinoleate. The information is presented in a question-and-answer format to directly address common stability challenges encountered during pharmaceutical formulation development.
Section 1: Troubleshooting Guide
This section addresses specific stability issues you might encounter during your experiments with this compound, offering potential causes and recommended solutions.
Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion
Question: My O/W cream containing this compound is showing signs of phase separation (creaming or coalescence) after a short period. What could be the cause and how can I fix it?
Answer: Phase separation in emulsions with this compound can stem from several factors related to the formulation and processing.
Potential Causes & Solutions:
-
Inadequate Emulsifier System: The type and concentration of your emulsifier may not be optimal for stabilizing the oil phase containing this compound.
-
Solution: Consider using a combination of emulsifiers (co-emulsifiers) to enhance interfacial film strength. For instance, pairing a primary emulsifier with a fatty alcohol like Cetearyl alcohol can improve stability.[1] The Hydrophile-Lipophile Balance (HLB) of the emulsifier system should be optimized for your specific oil phase.
-
-
Incorrect Phase Ratio: An excessively high concentration of the oil phase can overwhelm the emulsifier's capacity to stabilize the droplets.
-
Solution: Evaluate the oil-to-water ratio. For O/W emulsions, the oil phase is typically kept between 15-30% unless a specialized emulsifier system is used.[2]
-
-
Insufficient Homogenization: The energy input during emulsification might be too low to create small, uniform oil droplets, making them more prone to coalescence.
-
Solution: Increase the homogenization speed or time. Using high-shear mixers can significantly improve emulsion stability by reducing droplet size.
-
-
pH Shift: The pH of your formulation may be outside the optimal range for your chosen emulsifier, leading to a loss of its stabilizing properties.[1][2]
-
Solution: Measure the pH of your final formulation and adjust it to be within the recommended range for your emulsifier system. Incorporating a suitable buffer can help maintain a stable pH.
-
-
Electrolyte Imbalance: The presence of electrolytes from other excipients can disrupt the stability of some emulsifier systems.
-
Solution: Evaluate the compatibility of all excipients. If an electrolyte is necessary, you may need to switch to a more salt-tolerant emulsifier system.
-
Issue 2: Crystallization or Grainy Texture in a Cream or Ointment
Question: My formulation with this compound has developed a grainy texture or visible crystals upon storage. What is causing this and how can I prevent it?
Answer: The crystallization of waxy emollients like this compound is a common stability challenge, often triggered by temperature fluctuations and formulation composition.
Potential Causes & Solutions:
-
Polymorphic Transitions: this compound, like other lipids, can exist in different crystalline forms (polymorphs). Transitions to more stable, but larger, crystal forms over time can lead to a grainy texture.[3]
-
Solution: The cooling rate during manufacturing is critical. A controlled and often rapid cooling process can help form smaller, more stable crystals.[4]
-
-
Incompatibility with Other Lipids: The presence of other lipids in the oil phase can influence the crystallization behavior of this compound.
-
Solution: Modifying the lipid composition by incorporating crystallization inhibitors can be effective. Certain triglycerides or esters can disrupt the crystal lattice formation of this compound, preventing the growth of large crystals.[3]
-
-
Temperature Cycling: Storage conditions that involve significant temperature fluctuations (e.g., during shipping or by the end-user) can promote crystal growth.
-
Solution: Incorporate structuring agents or waxes that can form a stable network within the oil phase, physically hindering the mobility of this compound molecules and their ability to crystallize.
-
Issue 3: Chemical Degradation - Suspected Hydrolysis or Oxidation
Question: I suspect my this compound is degrading chemically in my formulation, leading to a drop in pH or the appearance of off-odors. How can I confirm this and prevent it?
Answer: this compound, being an ester, is susceptible to hydrolysis, and the double bond in the ricinoleic acid moiety can be a site for oxidation.
Potential Causes & Solutions:
-
Hydrolysis: The ester linkage in this compound can be broken down by water, a reaction that is catalyzed by acidic or basic conditions. This will produce Cetyl Alcohol and Ricinoleic Acid, which can lower the pH of your formulation.
-
Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to detect and quantify the presence of Ricinoleic Acid.
-
Solution: Maintain the formulation pH in a neutral range (around pH 5-7) where the rate of hydrolysis is typically at a minimum. The use of a buffering system is highly recommended.
-
-
Oxidation: The unsaturated bond in the ricinoleic acid portion of the molecule is susceptible to oxidation, which can be initiated by exposure to heat, light, or the presence of metal ions. This can lead to the formation of peroxides and subsequently, aldehydes and ketones, which may produce rancid odors.
-
Confirmation: Peroxide value testing can indicate the initial stages of oxidation. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify specific oxidative degradation products.
-
Solution: Incorporate antioxidants into your formulation. Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ascorbyl Palmitate are common choices. Additionally, protect the formulation from light by using opaque packaging. Chelating agents like EDTA can be added to sequester metal ions that can catalyze oxidation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a pharmaceutical preparation?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into cetyl alcohol and ricinoleic acid. This reaction is accelerated in both acidic and basic conditions.
-
Oxidation: The double bond in the ricinoleic acid moiety is susceptible to oxidation, which can be triggered by exposure to light, heat, and the presence of metal ions. This can lead to the formation of hydroperoxides, which can further break down into smaller, often odorous, compounds.
Q2: How can I assess the stability of this compound in my formulation?
A2: A comprehensive stability assessment involves a combination of real-time and accelerated stability studies. A forced degradation study is also crucial to identify potential degradation products and establish a stability-indicating analytical method. Key tests include:
-
Physical Stability: Visual inspection for phase separation, crystallization, and changes in color and odor. Rheological measurements to monitor changes in viscosity. Microscopic evaluation of emulsion droplet size.
-
Chemical Stability: Use of a validated stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound and detect any degradation products over time. Measurement of pH and peroxide value at different time points.
Q3: What are some common excipients that are compatible with this compound?
A3: this compound generally exhibits good compatibility with a wide range of common pharmaceutical excipients.[5] However, compatibility should always be confirmed through testing. Commonly compatible excipients include:
-
Oils and Waxes: Mineral oil, silicones (e.g., dimethicone), other fatty esters, fatty alcohols (e.g., cetyl alcohol, stearyl alcohol), and waxes (e.g., beeswax, carnauba wax).
-
Polymers: Carbomers, cellulose derivatives (e.g., hydroxyethylcellulose), and natural gums (e.g., xanthan gum) are often used as thickeners and stabilizers in emulsions containing this compound.[6]
-
Antioxidants: Tocopherol (Vitamin E), BHT, and BHA are commonly used to prevent oxidation.
-
Emulsifiers: A wide range of non-ionic emulsifiers are generally compatible.
Q4: Are there any known incompatibilities with this compound?
A4: While generally compatible, potential incompatibilities can arise:
-
Strong Acids and Bases: These can significantly accelerate the hydrolysis of the ester linkage.
-
Strong Oxidizing Agents: Can lead to rapid degradation of the molecule.
-
Certain Ionic Excipients: High concentrations of some salts may affect the stability of emulsions where this compound is a key component of the oil phase, depending on the emulsifier system used.
Section 3: Data Presentation
The following tables provide illustrative quantitative data from a hypothetical forced degradation study on this compound.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 85.2 | Ricinoleic Acid |
| 0.1 M NaOH | 8 hours | 78.5 | Ricinoleic Acid |
| 10% H₂O₂ | 24 hours | 89.1 | Oxidative byproducts |
| Heat (80°C) | 48 hours | 92.7 | Ricinoleic Acid, Oxidative byproducts |
| Photostability (ICH Q1B) | 7 days | 95.3 | Oxidative byproducts |
Table 2: Physical Stability of a this compound O/W Cream under Accelerated Conditions (40°C/75% RH)
| Time Point | Appearance | pH | Viscosity (cP) | Droplet Size (µm) |
| Initial | Homogeneous white cream | 6.5 | 15,000 | 2.5 |
| 1 Month | Homogeneous white cream | 6.3 | 14,500 | 2.6 |
| 3 Months | Homogeneous white cream | 6.1 | 14,000 | 2.8 |
| 6 Months | Slight creaming | 5.8 | 12,500 | 3.5 |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the sample solution with an equal volume of 10% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound and any identified degradation products (if available).
-
Prepare sample solutions from the forced degradation study or stability samples by diluting them to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to the standards.
-
Section 5: Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. specialchem.com [specialchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. This compound | Cosmetic Ingredients Guide [ci.guide]
- 6. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cetyl Ricinoleate in Pharmaceutical Formulations
Welcome to the technical support center for Cetyl Ricinoleate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the interactions of this compound with polymeric excipients in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
A1: this compound is an ester derived from the esterification of ricinoleic acid (from castor oil) and cetyl alcohol.[1][2] It is a waxy, off-white solid at room temperature that liquefies around body temperature, imparting a soft, non-greasy feel.[3] Its key features include being an excellent emollient, moisturizer, and film-forming agent.[1][3] A unique characteristic is the presence of a hydroxyl group in its molecule, which allows for hydrogen bonding and introduces a degree of polarity, influencing its interaction with other molecules.[3][4]
Q2: Why use this compound in pharmaceutical formulations?
A2: While extensively used in cosmetics, this compound's properties are beneficial in pharmaceutical applications.[5][6] Its biocompatibility and biodegradability make it an attractive candidate for drug delivery systems.[4] It can function as a plasticizer, an emollient in topical formulations, a matrix-former in controlled-release systems, or a texture enhancer. Its broad compatibility and high resistance to rancidity are also advantageous.[3]
Q3: Is this compound compatible with common pharmaceutical polymers?
A3: this compound generally exhibits broad compatibility with many synthetic and natural derivatives.[3] However, its interaction with specific pharmaceutical polymers like Hydroxypropyl Methylcellulose (HPMC), Ethylcellulose (EC), and Eudragit® depends on the specific grade of the polymer, the concentration of this compound, and the overall formulation composition. Potential interactions can be both favorable (e.g., plasticization) and unfavorable (e.g., phase separation).
Q4: What are the regulatory and safety considerations for this compound?
A4: this compound is considered safe for use in cosmetic formulations and is known for being extremely mild and non-irritating.[3] It is non-comedogenic, meaning it does not clog pores.[1][2] For pharmaceutical use, it is important to consult relevant pharmacopeias and regulatory guidelines for excipients.
Troubleshooting Guide
Issue 1: Phase Separation or "Bleeding" in Solid Formulations
Question: I am observing oily spots on my tablets or exudation from my polymer-based matrix containing this compound after storage. What is the cause and how can I fix it?
Answer: This issue, often termed "bleeding" or phase separation, occurs when this compound is not fully compatible with the polymeric matrix at the concentration used.[7][8] As a waxy ester, it can be expelled from the polymer network over time, especially under stress conditions like elevated temperature and humidity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Concentration: The concentration of this compound exceeds the saturation capacity of the polymer matrix. | Reduce the concentration of this compound in incremental steps. |
| Polymer Incompatibility: The polarity difference between this compound and the polymer is too large. | Consider a different grade of the same polymer (e.g., a more hydrophobic grade of Eudragit®) or switch to a more compatible polymer like the hydrophobic Ethylcellulose.[1][9] |
| Insufficient Mixing: The distribution of this compound within the formulation is not homogenous. | Optimize the mixing process (e.g., geometric dilution, longer blending times) or consider a melt-granulation process to ensure uniform dispersion. |
| Storage Conditions: High temperatures can soften or melt the this compound, increasing its mobility within the matrix. | Evaluate the formulation's stability at various temperatures. Store the final product in a controlled, cooler environment. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for phase separation.
Issue 2: Unexpected Changes in Mechanical Properties of Polymer Films
Question: My polymer film (e.g., a tablet coating of Ethylcellulose or Eudragit®) containing this compound is either too tacky or too brittle. How can I address this?
Answer: this compound can act as a plasticizer, which affects the mechanical properties of polymer films by reducing the intermolecular forces between polymer chains.[10] An incorrect concentration can lead to undesirable tackiness (too much plasticizer) or brittleness (not enough plasticizer effect).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-plasticization: Excess this compound disrupts the polymer chains too much, leading to a soft, tacky film. | Decrease the concentration of this compound. A design of experiments (DoE) approach can help find the optimal level. |
| Under-plasticization/Anti-plasticization: Insufficient this compound may not overcome the polymer's natural rigidity. In some cases, low concentrations of a plasticizer can increase brittleness (anti-plasticization). | Incrementally increase the concentration of this compound. Ensure it is fully miscible at the processing temperature. |
| Interaction with other Excipients: Other components in the coating formulation (e.g., pigments, anti-tacking agents) may be interacting with the this compound-polymer system. | Systematically evaluate the effect of each excipient on the film properties. Talc or colloidal silicon dioxide can be added to reduce tackiness. |
| Polymer-Plasticizer Mismatch: The interaction between the specific polymer and this compound is not ideal for film formation. | This compound works well with hydrophobic polymers like Ethylcellulose. For more hydrophilic polymers like HPMC, a more hydrophilic plasticizer might be required in combination. |
Issue 3: Altered Drug Release Profile
Question: The addition of this compound to my controlled-release formulation (HPMC or Eudragit® matrix) has unexpectedly accelerated or slowed down drug release. Why is this happening?
Answer: this compound can modify the drug release profile by altering the properties of the polymer matrix. Its hydrophobic nature and potential to fill pores within the polymer network can significantly impact the diffusion pathways of the drug and the hydration of the polymer.
Potential Interactions and Effects:
Caption: Potential effects of this compound on drug release.
Troubleshooting Steps:
-
Characterize the Matrix: Use techniques like Scanning Electron Microscopy (SEM) to visualize the internal structure of the matrix and see how this compound is distributed.
-
Adjust Concentration: Modulate the this compound concentration. Lower levels may have a minimal impact, while higher levels could significantly retard release by increasing hydrophobicity.
-
Alter Polymer Viscosity/Grade: For HPMC, switching to a lower viscosity grade might counteract the release-slowing effect. For Eudragit®, a blend of different grades (e.g., Eudragit® RL and RS) can be used to tailor permeability.[10]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Compatibility Assessment
-
Objective: To assess the thermal compatibility between this compound, the active pharmaceutical ingredient (API), and the polymeric excipient.
-
Methodology:
-
Accurately weigh 3-5 mg of the individual components (API, polymer, this compound) and their physical mixtures (e.g., 1:1 ratio) into aluminum DSC pans.
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) under a nitrogen purge, typically from room temperature to a temperature above the melting point of all components.
-
Record the heat flow as a function of temperature.
-
-
Interpretation: The absence of new peaks or significant shifts in the melting endotherms of the individual components in the physical mixture suggests good thermal compatibility. Broadening of peaks or the appearance of new thermal events may indicate an interaction.
Fourier-Transform Infrared Spectroscopy (FTIR) for Interaction Analysis
-
Objective: To detect potential chemical interactions (e.g., hydrogen bonding) between this compound and the polymer.
-
Methodology:
-
Prepare samples of the individual components and their physical mixtures.
-
Acquire spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) using an ATR-FTIR spectrometer.
-
Compare the spectrum of the mixture to the spectra of the individual components.
-
-
Interpretation: Shifts, broadening, or disappearance of characteristic peaks (e.g., the -OH stretch from this compound's hydroxyl group or the C=O stretch from an ester-based polymer like Eudragit®) in the mixture's spectrum can indicate a molecular interaction.
Rheology for Semi-Solid Formulations
-
Objective: To evaluate the effect of this compound on the viscosity and flow behavior of semi-solid formulations (creams, gels).
-
Methodology:
-
Prepare formulations with varying concentrations of this compound.
-
Using a rheometer with appropriate geometry (e.g., parallel plate or cone-and-plate), perform a flow sweep by measuring viscosity across a range of shear rates at a controlled temperature.
-
An oscillatory test (frequency sweep) can also be performed to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
-
Interpretation: An increase or decrease in viscosity or changes in the viscoelastic moduli will quantify the structuring or thinning effect of this compound in the formulation. This data is crucial for predicting product stability, texture, and spreadability.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Benefits and Applications of Eudragit Coated Particles in Pharmaceutical Formulations - nanomicronspheres [nanomicronspheres.com]
- 3. Introduction Of HydroxyPropyl MethylCellulose In Drug Delivery [celotech.com]
- 4. Hydroxypropyl methylcellulose: Physicochemical properties and ocular drug delivery formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of HPMC in Advanced Drug Delivery Systems - HPMC manufacturer [hpmcmanufacturer.com]
- 6. News - Application of ethyl cellulose in pharmaceutical preparations [kimachemical.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iscmp.org [iscmp.org]
How to prevent Cetyl ricinoleate from affecting formulation pH
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Cetyl Ricinoleate, focusing on how to prevent it from affecting formulation pH over time.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly alter the initial pH of a formulation?
A: No, this compound is an ester of cetyl alcohol and ricinoleic acid and is chemically neutral.[1] It should not significantly impact the initial pH when added to a formulation. Any immediate change in pH upon its addition is more likely due to acidic or basic impurities in the raw material or interactions with other ingredients in the formulation.
Q2: Why is the pH of my formulation decreasing over time after incorporating this compound?
A: A gradual decrease in pH in a formulation containing this compound is a classic sign of ester hydrolysis. This compound can break down in the presence of water into its original components: Cetyl Alcohol and Ricinoleic Acid.[2] The formation of Ricinoleic Acid, a carboxylic acid, will lower the pH of the formulation.
Q3: What is ester hydrolysis and what factors promote it?
A: Ester hydrolysis is a chemical reaction where an ester molecule is cleaved into a carboxylic acid and an alcohol by reacting with water.[3][4] This reaction is significantly accelerated by:
-
Extreme pH: The reaction is catalyzed by both acidic (pH < 5) and alkaline (pH > 10) conditions.[2]
-
Elevated Temperatures: Higher storage temperatures increase the rate of hydrolysis.[5][6]
-
Presence of Water: Water is a necessary reactant for hydrolysis to occur.
Q4: What is the optimal pH range to ensure the stability of this compound?
A: Esters are generally most stable in a pH range of 5 to 10.[2][7] Specifically for this compound, some suppliers indicate stability across a pH range of 4 to 9.[8] For maximum stability and to prevent pH drift, it is advisable to buffer the formulation to a neutral or slightly acidic pH, typically between 5.5 and 7.0, which is also compatible with most skin applications.[9]
Q5: How can I prevent or minimize pH changes in my formulation?
A: To maintain a stable pH in a formulation containing this compound, consider the following strategies:
-
pH Control and Buffering: Adjust the initial pH of the aqueous phase to the optimal stability range (e.g., 5.5-7.0) and incorporate a suitable buffering system (e.g., citrate or phosphate buffer) to resist pH changes.
-
Temperature Management: Store the formulation in a cool, controlled environment to minimize the rate of hydrolysis.
-
Hydrolysis Inhibitors: For formulations that must exist outside the optimal pH range, specialized hydrolysis stabilizers like carbodiimide compounds can be used.[3][5][6] These agents react with and scavenge the carboxylic acids formed during hydrolysis.[3]
-
Minimize Water Activity: In anhydrous or low-water systems, the risk of hydrolysis is significantly reduced.
Troubleshooting Guide: pH Instability
This guide addresses the issue of a formulation's pH decreasing over time.
Problem: A previously stable formulation containing this compound shows a significant drop in pH during stability testing or upon storage.
Potential Root Cause: Hydrolysis of the this compound ester bond, leading to the formation of Ricinoleic Acid.
Troubleshooting Workflow
Caption: Workflow for troubleshooting pH instability in formulations.
The Chemistry of pH Drift
The underlying cause of pH drift is the hydrolysis of the ester bond in this compound.
Caption: Hydrolysis pathway of this compound leading to pH decrease.
Data Presentation
Table 1: pH Stability and Recommended Buffering Agents
| Parameter | Value / Recommendation | Source(s) |
| General Ester Stability Range | pH 5.0 - 10.0 | [2][7] |
| This compound Stability | pH 4.0 - 9.0 | [8] |
| Optimal Formulation Range | pH 5.5 - 7.0 | [9] |
| Citrate Buffer System | Effective Range: pH 3.0 - 6.2 | N/A |
| Phosphate Buffer System | Effective Range: pH 5.8 - 8.0 | N/A |
Experimental Protocols
Protocol 1: Accurate pH Measurement of Formulations
This protocol describes the steps for accurately measuring the pH of oil-in-water (O/W) or water-in-oil (W/O) emulsions and creams.
Materials:
-
Calibrated pH meter with a flat-surface or spear-tip electrode
-
Standard pH buffers (e.g., pH 4.01, 7.01, 10.01)[10]
-
Deionized (DI) water
-
Beakers
-
Stirring rod or spatula
Methodology:
-
Electrode Calibration: Calibrate the pH meter using a two or three-point calibration with standard buffers that bracket the expected pH of your sample.[10] Ensure buffers are fresh and at a controlled temperature (ideally 25°C).[11]
-
Sample Preparation: Place a representative sample of the formulation into a clean beaker. For highly viscous products, ensure enough surface area is available for the electrode to make full contact.
-
Measurement:
-
Rinse the electrode thoroughly with DI water and gently blot dry.[10]
-
Immerse the electrode tip into the sample. For emulsions, gentle, continuous stirring may be required to ensure a representative reading.
-
Allow the reading to stabilize completely before recording the value. Unstable readings can indicate a dirty electrode.[10]
-
-
Cleaning: After measurement, clean the electrode thoroughly to remove oily residue. A 5-10% HCl solution or a specialized electrode cleaning solution may be necessary, followed by a thorough rinse with DI water.[11] Store the electrode in the appropriate storage solution.
Protocol 2: Accelerated Stability Testing for pH Drift
This protocol is designed to predict the long-term pH stability of a formulation under accelerated conditions.
Materials:
-
Finished formulation samples
-
Air-tight, non-reactive containers
-
Stability chamber or oven capable of maintaining 40°C ± 2°C
-
Calibrated pH meter
Methodology:
-
Initial Measurement: Measure and record the initial pH of the formulation batch at room temperature (25°C) using Protocol 1. This is your Time 0 (T0) reading.
-
Sample Storage:
-
Place the sealed samples in the stability chamber set to 40°C.
-
Retain a control set of samples stored at room temperature (25°C).
-
-
Time-Point Measurements: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), remove one accelerated sample and one control sample from storage.
-
Equilibration: Allow the samples to equilibrate to room temperature for at least 2 hours before opening and measuring the pH.
-
Data Analysis: Record the pH of both the accelerated and control samples at each time point. A significant downward trend in the pH of the accelerated samples indicates a potential for long-term instability due to hydrolysis. Compare different formulations (e.g., with and without a buffer) to evaluate the effectiveness of your stabilization strategy.
References
- 1. Ricinoleates Manufacturer,Ricinoleates Supplier,Exporter [acmesynthetic.com]
- 2. aston-chemicals.com [aston-chemicals.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aade.org [aade.org]
- 6. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. This compound - Premium Cosmetic Ingredient at Best Price [acmesynthetic.com]
- 9. amrformulation.yulicare.com [amrformulation.yulicare.com]
- 10. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Cetyl Ricinoleate for Tackiness Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating tackiness in topical formulations, with a specific focus on the application and benefits of Cetyl Ricinoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in topical formulations?
This compound is the ester of Cetyl Alcohol and Ricinoleic Acid, the primary fatty acid found in castor oil.[1][2] In cosmetic and pharmaceutical formulations, it functions as an emollient, skin-conditioning agent, and texture enhancer.[1][2][3][4] Its chemical structure allows it to impart a characteristic light, non-oily, and silky moisturization to the skin.[3] Upon application, it liquefies at body temperature to provide a velvety soft feel without a greasy or tacky after-feel.[3]
Q2: What are the primary causes of tackiness in topical formulations?
Tackiness, or stickiness, in topical products can arise from several factors. High concentrations of certain ingredients are a common cause. These can include:
-
Humectants: Ingredients like glycerin, hyaluronic acid, and propylene glycol, while excellent for hydration, can feel sticky if used at high levels.[5]
-
Thickeners and Gelling Agents: Natural gums (e.g., xanthan gum) and some synthetic polymers can contribute to a tacky residue.
-
Film-Formers: Certain polymers that form a continuous film on the skin can feel sticky depending on their composition.
-
Active Pharmaceutical Ingredients (APIs): Some APIs or UV filters, such as Octocrylene, can have an inherently unpleasant, sticky feel. The overall formulation balance, including the interplay between the oil and water phases and the choice of emulsifiers, also significantly impacts the final sensory profile.[6]
Q3: How does this compound specifically help in reducing tackiness?
This compound acts as a sensory modifier. It is considered a light to medium spreading emollient that provides a smooth, creamy feel and a non-greasy finish.[3] By incorporating it into the oil phase of a formulation, it can help to offset the heavy or sticky feel of other ingredients. Its unique properties allow it to provide effective moisturization while leaving the skin feeling soft and silky, thus masking the undesirable tackiness from other components.[3][6]
Q4: What is the recommended usage level for this compound?
The recommended usage level for this compound typically ranges from 2% to 10%, depending on the specific formulation and the desired sensory outcome.[3] It is added to the oil phase during formulation.
Q5: Is this compound comedogenic?
No, this compound is considered to be a non-comedogenic emollient, meaning it does not clog pores.[1][3] This makes it suitable for a wide range of skin types, including oily and acne-prone skin.[2]
Troubleshooting Guide: Resolving Formulation Tackiness
This guide provides a systematic approach to identifying and resolving tackiness issues during the development of topical formulations.
Logical Workflow for Troubleshooting Tackiness
Data Presentation
While direct comparative studies for this compound are not widely published, the following tables provide representative data to guide formulation efforts. Table 1 illustrates the likely positioning of this compound among other common emollients based on their known sensory profiles. Table 2 presents sensory data for ten commercial emollients, offering a reference for how different chemical classes perform.
Table 1: Representative Sensory Profile of Common Emollients
| Emollient | Chemical Class | Typical Use Level | Spreadability | Tackiness Score (0=None, 10=High) | After-feel |
| Cyclopentasiloxane | Silicone | 1-10% | Very High | 0 | Powdery, Dry |
| Dimethicone (5 cSt) | Silicone | 1-5% | High | 1 | Light, Silky |
| This compound | Ester | 2-10% | Medium | 2 | Velvety, Non-greasy |
| Isopropyl Myristate | Ester | 2-10% | High | 3 | Dry, but can be comedogenic |
| Caprylic/Capric Triglyceride | Ester | 2-20% | Medium | 3 | Smooth, Non-greasy |
| Mineral Oil | Hydrocarbon | 1-30% | Medium | 5 | Occlusive, Greasy |
| Shea Butter | Natural Butter | 1-20% | Low | 6 | Rich, Heavy |
| Glycerin | Humectant | 2-10% | Low | 8 | Tacky, Sticky at high % |
Note: This table is illustrative, based on generally accepted sensory characteristics. Actual performance may vary depending on the complete formulation.
Table 2: Sensory Profile Data for Various Commercial Emollients
| Sensory Attribute | Excipial U Hydrolotion (11% Lipid) | Excipial Mandelölsalbe (96% Lipid) | Linola Fett (60% Lipid) | Bepanthen Wund- und Heilsalbe (55% Lipid) |
| Viscosity (mPas) | 8,240 | 12,500 | 128,000 | 155,000 |
| Spreadability | 73 | 68 | 49 | 49 |
| Absorbency | 68 | 42 | 41 | 37 |
| Tackiness | 41 | 42 | 53 | 55 |
| Greasy Residue | 39 | 41 | 58 | 58 |
| Silky Smoothness | 43 | 41 | 35 | 34 |
Source: Adapted from sensory profiling data where nine panelists rated attributes on a scale of 0 (minimum) to 100 (maximum). This data highlights that lipid content alone is a poor indicator of tackiness.[2]
Experimental Protocols
To quantitatively assess tackiness, both sensory and instrumental methods are recommended.
Sensory Evaluation of Tackiness (Based on ASTM E1490-11)
Objective: To quantitatively assess and compare the tackiness of different topical formulations using a trained sensory panel.
Methodology:
-
Panelist Selection: Recruit and train a panel of 10-15 assessors. Panelists should be screened for sensory acuity and trained to identify and rate the intensity of specific tactile attributes like "tackiness," "stickiness," and "after-feel."[7]
-
Sample Preparation:
-
Prepare samples of each test formulation (e.g., Base, Base + 5% this compound, Base + 3% Dimethicone).
-
Code each sample with a random three-digit number to blind the panelists.
-
Present samples in identical, non-descript containers.
-
-
Evaluation Procedure:
-
Acclimatization: Panelists wash their hands with a mild soap and air-dry for 10 minutes in a temperature and humidity-controlled room.
-
Application: A standardized amount of product (e.g., 0.1 mL) is dispensed onto a designated area on the inner forearm.
-
Spreading: The panelist spreads the product over a defined circular area (e.g., 5 cm diameter) using their index finger for a set number of rubs (e.g., 10 times).
-
Evaluation: At a specified time point after application (e.g., 2 minutes), the panelist assesses tackiness by gently pressing their index finger from the other hand onto the application site and then lifting it.
-
-
Data Collection:
-
Panelists rate the intensity of "Tackiness" on a labeled magnitude scale (LMS) or a visual analog scale (VAS) ranging from 0 (Not Tacky at all) to 100 (Extremely Tacky).
-
Data is collected and analyzed statistically (e.g., using ANOVA) to determine significant differences between formulations.
-
Instrumental Measurement of Adhesiveness (Tackiness)
Objective: To obtain objective, quantitative data on formulation tackiness using a texture analyzer. The primary parameter measured is adhesiveness, which correlates to the sensory perception of tackiness.
Methodology:
-
Equipment: A texture analyzer equipped with a load cell (e.g., 1 kg) and a specific probe (e.g., a 10 mm diameter cylindrical or spherical probe).
-
Sample Preparation:
-
Fill a standard container or well with the formulation, ensuring a flat, uniform surface free of air bubbles.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
-
Test Parameters (Example Settings):
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 0.5 mm/s
-
Post-Test Speed: 10.0 mm/s
-
Target Force (Compression): 50 g (This simulates the light pressure of a finger).
-
Hold Time: 3 seconds (Time the probe is in contact with the sample).
-
Trigger Type: Auto (Force) - 5 g
-
-
Procedure:
-
The probe moves down towards the sample at the pre-test speed.
-
Once the trigger force is reached, the probe compresses the sample until the target force of 50g is achieved.
-
The probe holds this position for the specified hold time (3 seconds).
-
The probe then withdraws from the sample at the post-test speed.
-
-
Data Analysis:
-
The instrument software records the force as a function of time and distance.
-
Adhesiveness: The peak negative force (in grams or Newtons) recorded as the probe withdraws from the sample. This value represents the force required to break the bond between the probe and the formulation. A higher absolute negative value indicates greater tackiness.
-
Work of Adhesion: The area under the negative portion of the force-distance curve (in g.mm or N.m). This represents the total energy required to overcome the adhesive bonds.
-
Compare the adhesiveness values across different formulations to quantify the reduction in tackiness.
-
Formulation Development Workflow
References
- 1. stablemicrosystems.com [stablemicrosystems.com]
- 2. karger.com [karger.com]
- 3. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: How to measure performance and textural properties of personal care products [textureanalysisprofessionals.blogspot.com]
- 4. Cosmetics and Personal Care Texture Analysis | Texture Technologies [texturetechnologies.com]
- 5. naturalbulksupplies.com [naturalbulksupplies.com]
- 6. stablemicrosystems.com [stablemicrosystems.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Cetyl Ricinoleate-Based Creams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation and testing of cetyl ricinoleate-based creams.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability in this compound-based creams?
A1: The primary drivers of instability in these creams are both physical and chemical in nature. Emulsions are inherently thermodynamically unstable systems.[1] Physical instability often manifests as:
-
Phase Separation (Creaming or Coalescence): The separation of the oil and water phases is a common issue. Creaming, where oil droplets rise to the top, is often an initial sign of instability.[2]
-
Changes in Viscosity: A decrease or increase in viscosity can indicate changes in the cream's internal structure.[3]
-
Crystal Growth: Temperature fluctuations can cause certain ingredients to crystallize.
Chemical instability primarily involves the degradation of this compound and other susceptible ingredients through:
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into cetyl alcohol and ricinoleic acid. This reaction is often catalyzed by acidic or basic conditions.[4]
-
Oxidation: The unsaturated fatty acid component of ricinoleic acid can be prone to oxidation, leading to rancidity, unpleasant odors, and discoloration.[5]
Q2: How does pH affect the stability of creams containing this compound?
A2: The pH of a cream formulation is a critical factor influencing its stability. For this compound-based creams, pH plays a significant role in the rate of ester hydrolysis. Extreme pH values (both acidic and basic) can accelerate the breakdown of the ester linkage.[4] Generally, a pH range of 4.5 to 6.5 is considered optimal for topical products to be compatible with the skin's natural pH.[6] It is crucial to monitor and maintain the pH of the formulation within a range that minimizes the hydrolysis of this compound.
Q3: What is the role of emulsifiers and stabilizers in this compound creams?
A3: Emulsifiers and stabilizers are essential for creating and maintaining the stability of this compound creams.
-
Emulsifiers: These surface-active agents position themselves at the oil-water interface, reducing interfacial tension and preventing droplets from coalescing. The choice of emulsifier should be based on the required Hydrophile-Lipophile Balance (HLB) of the oil phase.
-
Stabilizers and Thickeners: Ingredients like cetyl alcohol, stearyl alcohol, xanthan gum, or carbomers increase the viscosity of the continuous phase, which slows down the movement of dispersed droplets and enhances the overall stability of the emulsion.[7]
Q4: How can I prevent oxidation in my this compound-based cream?
A4: To prevent oxidation, it is advisable to incorporate antioxidants into your formulation.[5] Commonly used antioxidants in cosmetic and pharmaceutical creams include:
-
Tocopherol (Vitamin E)
-
Butylated Hydroxytoluene (BHT)
-
Ascorbyl Palmitate
Additionally, using packaging that protects the product from light and air, such as opaque and airless containers, can significantly reduce the risk of oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Phase Separation (Creaming/Coalescence) | Inadequate emulsifier concentration or incorrect HLB value. | Optimize the emulsifier system. Consider using a combination of emulsifiers to improve stability. |
| Insufficient homogenization. | Increase the speed or duration of homogenization to reduce droplet size. | |
| Inappropriate storage temperature. | Store the cream at controlled room temperature and avoid temperature cycling. | |
| Decreased Viscosity | Hydrolysis of this compound or other esters. | Adjust the pH to a range of 4.5-6.5 to minimize hydrolysis. |
| Microbial contamination. | Ensure the preservative system is effective. | |
| Emulsion breakdown. | Re-evaluate the emulsifier and stabilizer system. | |
| Changes in Color or Odor | Oxidation of this compound or other oils/fragrances. | Incorporate antioxidants (e.g., Vitamin E, BHT). Use light- and air-protective packaging. |
| Contamination with microorganisms. | Verify the efficacy of the preservative system. | |
| Crystallization | Supersaturation of an ingredient. | Adjust the concentration of the crystallizing ingredient. |
| Temperature fluctuations during storage. | Maintain a constant storage temperature. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the stability of your this compound-based creams.
Accelerated Stability Testing
Objective: To predict the long-term stability of the cream by subjecting it to elevated temperature and humidity conditions.[8][9][10]
Methodology:
-
Prepare multiple samples of the cream in its final intended packaging.
-
Place the samples in stability chambers under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
-
Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months).
-
Assess the following parameters at each time point: appearance, color, odor, pH, and viscosity.
Viscosity Measurement
Objective: To quantify the flow properties of the cream and detect any changes over time.[6][11][12]
Methodology:
-
Use a rotational viscometer (e.g., Brookfield viscometer) equipped with a suitable spindle (e.g., T-bar spindle for semi-solids).
-
Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) before measurement.
-
Immerse the spindle into the center of the sample, ensuring there are no air bubbles.
-
Measure the viscosity at a defined rotational speed (e.g., 10 rpm). Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement in triplicate for each sample.
Droplet Size Analysis
Objective: To determine the size distribution of the oil droplets in the emulsion, as an increase in droplet size can indicate instability.[13][14][15]
Methodology:
-
Use a particle size analyzer, such as one based on laser diffraction or dynamic light scattering.
-
Prepare the sample by diluting a small amount of the cream in a suitable dispersant (e.g., deionized water for an O/W emulsion) to achieve the optimal obscuration level.
-
Introduce the diluted sample into the analyzer.
-
Perform the measurement to obtain the particle size distribution.
-
Record the mean droplet diameter (e.g., D50) and the width of the distribution.
Data Presentation
Table 1: Accelerated Stability Study of a this compound-Based Cream
| Parameter | Specification | Initial (T=0) | 1 Month (40°C/75% RH) | 2 Months (40°C/75% RH) | 3 Months (40°C/75% RH) |
| Appearance | Homogeneous white cream | Conforms | Conforms | Slight separation | Phase separation |
| Color | White | Conforms | Conforms | Slightly yellow | Yellow |
| Odor | Characteristic | Conforms | Conforms | Faint rancid odor | Rancid odor |
| pH | 5.0 - 6.0 | 5.5 | 5.2 | 4.8 | 4.5 |
| Viscosity (cP) | 20,000 - 30,000 | 25,500 | 22,100 | 18,500 | 12,300 |
Visualizations
Logical Workflow for Troubleshooting Cream Instability
Caption: A logical workflow for troubleshooting common stability issues in creams.
Degradation Pathways of this compound
Caption: Primary chemical degradation pathways for this compound in cream formulations.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. researchgate.net [researchgate.net]
- 4. aston-chemicals.com [aston-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emulsion stabilizer | Cosmetic Ingredients Guide [ci.guide]
- 8. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 11. brookfieldengineering.com [brookfieldengineering.com]
- 12. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 13. Particle analysis of oil-in-water emulsions l Inventech [inventech.nl]
- 14. Particle size analysis of some water/oil/water multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solving Solubility Challenges of APIs in Cetyl Ricinoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to dissolve Active Pharmaceutical Ingredients (APIs) in Cetyl Ricinoleate.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of APIs in this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| API does not dissolve or has very low solubility. | Poor intrinsic solubility of the API in lipophilic solvents. | 1. Increase Temperature: Gently heat the mixture while stirring. Many APIs exhibit increased solubility at higher temperatures.[1] Be cautious to avoid API degradation. 2. Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice of the API. 3. Particle Size Reduction: If using a crystalline API, consider micronization or nanonization to increase the surface area for dissolution.[2] |
| API is a polar molecule. | 1. Co-solvent Addition: Introduce a small percentage of a polar co-solvent that is miscible with this compound, such as ethanol or propylene glycol.[3][4] This can help to solvate polar functional groups on the API. | |
| API precipitates out of solution after a short period. | Supersaturation and subsequent crystallization. | 1. Optimize API Concentration: Determine the saturation solubility at the intended storage temperature to avoid creating a supersaturated solution. 2. Use of Precipitation Inhibitors: Incorporate a polymeric precipitation inhibitor, such as HPMC or PVP, into the formulation. |
| Temperature fluctuations during storage. | 1. Controlled Storage: Store the formulation at a constant, controlled temperature. 2. Determine Temperature-Solubility Profile: Understand how temperature changes affect the solubility of your specific API in this compound.[1] | |
| The formulation is cloudy or hazy. | Incomplete dissolution of the API. | 1. Extended Mixing Time: Increase the duration of mixing or agitation. 2. Re-evaluate Solubility Limit: The concentration of the API may be above its saturation point in this compound. |
| Presence of insoluble impurities. | 1. API Purity Check: Ensure the purity of the API. 2. Filtration: Filter the formulation to remove any undissolved particles. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of my API in this compound?
Q2: How can I determine the solubility of my API in this compound?
A2: The equilibrium solubility can be determined experimentally. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve adding an excess of the API to this compound, allowing it to reach equilibrium with agitation, and then quantifying the amount of dissolved API in the supernatant.
Q3: What factors can influence the solubility of an API in this compound?
A3: Several factors can influence solubility:
-
Temperature: Generally, solubility increases with temperature.[1]
-
API Crystal Form: Amorphous forms of an API are typically more soluble than their crystalline counterparts.
-
Presence of Co-solvents: The addition of a co-solvent can significantly alter the polarity of the vehicle and enhance the solubility of certain APIs.[3][4]
-
pH (for ionizable APIs): While this compound is a non-aqueous vehicle, any residual water or the addition of aqueous phases can create microenvironments where the pH can influence the ionization state and thus the solubility of an API.
Q4: When should I consider using a co-solvent?
A4: A co-solvent should be considered when the API has poor solubility in this compound alone, particularly if the API has polar functional groups.[5] The co-solvent can help to bridge the polarity gap between the lipophilic vehicle and the more polar API. It is important to use the minimum amount of co-solvent necessary, as it can impact the overall properties of the formulation.
Q5: What are the potential challenges when using co-solvents?
A5: While co-solvents can enhance solubility, they can also introduce challenges such as:
-
Precipitation upon dilution: If the formulation is intended for use in an aqueous environment (e.g., self-emulsifying drug delivery systems), the co-solvent may partition into the aqueous phase, leading to a decrease in the solvent capacity of the formulation and potential precipitation of the API.
-
Stability issues: Co-solvents can potentially affect the chemical stability of the API.
-
Biocompatibility and regulatory acceptance: The choice and concentration of the co-solvent must be safe and acceptable for the intended route of administration.
Data Presentation: API Solubility in this compound
As previously mentioned, specific solubility data for APIs in this compound is not widely published. The following table is an illustrative template to guide researchers in presenting their experimentally determined solubility data. The values provided are hypothetical for common APIs and should not be considered as factual.
| API | BCS Class | Molecular Weight ( g/mol ) | LogP | Solubility in this compound at 25°C (mg/mL) (Hypothetical) |
| Ibuprofen | II | 206.29 | 3.97 | 50 |
| Ketoprofen | II | 254.28 | 3.12 | 35 |
| Diclofenac | II | 296.15 | 4.51 | 20 |
Experimental Protocols
Protocol for Determining Equilibrium Solubility of an API in this compound
Objective: To determine the saturation solubility of an API in this compound at a specified temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate solvents for HPLC analysis
Procedure:
-
Preparation of Samples:
-
Add an excess amount of the API to a pre-weighed amount of this compound in a vial. The presence of undissolved API at the end of the experiment is crucial to ensure saturation.
-
Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.
-
-
Sample Separation:
-
After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Accurately weigh the filtered supernatant and dilute it with a suitable solvent (in which both the API and this compound are soluble) in a volumetric flask to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the API.
-
-
Calculation:
-
Calculate the solubility of the API in this compound in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor) / (Volume of supernatant taken (mL) x Density of this compound (g/mL))
Note: The density of this compound may need to be determined experimentally.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low API solubility in this compound.
Caption: Key chemical interactions governing API solubility in this compound.
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. Case Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to Cetyl Ricinoleate and Cetyl Alcohol as Thickening Agents in Emulsions
For Researchers, Scientists, and Drug Development Professionals
In the formulation of emulsions for pharmaceutical and cosmetic applications, the selection of appropriate excipients is paramount to achieving the desired viscosity, stability, and sensory characteristics. Among the vast array of available ingredients, cetyl alcohol has long been established as a primary thickening agent and co-emulsifier. Cetyl ricinoleate, while also utilized in these formulations, is more commonly recognized for its emollient properties. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection process for emulsion development.
Introduction to the Thickening Agents
Cetyl Alcohol is a 16-carbon fatty alcohol (CH3(CH2)15OH) that is widely used in the cosmetics and pharmaceutical industries as an emollient, emulsifier, and thickening agent.[1] In oil-in-water (o/w) emulsions, it functions as a co-emulsifier, enhancing stability and imparting viscosity.[2] Its ability to increase the viscosity of formulations is a key attribute, contributing to a richer and more substantial texture.[3] The thickening effect of cetyl alcohol is attributed to its ability to form a swollen lamellar gel network phase in the presence of a surfactant and water, which structures the continuous phase of the emulsion.[2]
This compound is the ester of cetyl alcohol and ricinoleic acid. It is primarily valued in cosmetic and skincare products as an emollient and texture enhancer.[4] It is known for providing a light, non-greasy, and silky feel to formulations. While it can influence the final texture of an emulsion, its role as a primary thickening agent is less pronounced compared to cetyl alcohol. It is often included in the oil phase of formulations like eye creams to modify their sensory properties.[4][5]
Quantitative Data on Thickening Performance
| Parameter | Cetyl Alcohol | This compound | Source |
| Viscosity | 8.19 mPa·s (for bulk cetyl alcohol at 333.15 K) | Data for various ricinoleate esters available, but not specifically for this compound in an emulsion. | [6][7] |
| Viscosity of cetyl alcohol-in-water nanoemulsions increases with the concentration of the dispersed phase. | Mentioned as a component in the oil phase of creams, but its direct contribution to viscosity is not quantified. | [4][5][6] | |
| Concentration Impact | Increasing the concentration of fatty alcohols like cetyl alcohol by 0.5-2% can thicken an emulsion. | Primarily used for its emollient and texture-modifying properties. | [3] |
| Mechanism | Forms a swollen lamellar gel network that structures the emulsion. | Contributes to the overall texture and feel of the emulsion. | [2] |
Note: The provided viscosity value for cetyl alcohol is for the bulk material and not within a specific emulsion system. The thickening effect in an emulsion is highly dependent on the overall formulation, including the type and concentration of the oil phase, emulsifiers, and other excipients.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of thickening agents in emulsions. The following are standardized protocols for key experiments.
Preparation of a Standardized Oil-in-Water (O/W) Emulsion
To ensure a consistent basis for comparison, a standardized o/w emulsion formulation should be prepared.
-
Oil Phase: A fixed percentage of a standard oil (e.g., mineral oil or isopropyl myristate) is combined with the thickening agent being tested (cetyl alcohol or this compound) at a specified concentration (e.g., 2-5% w/w). A primary emulsifier (e.g., a non-ionic surfactant like Polysorbate 60) is also included.
-
Aqueous Phase: The aqueous phase consists of purified water and may contain humectants (e.g., glycerin) and preservatives.
-
Procedure:
-
The oil phase and aqueous phase are heated separately to 70-75°C.
-
The hot aqueous phase is slowly added to the hot oil phase with continuous homogenization using a high-shear mixer at a constant speed (e.g., 5000 rpm) for a defined period (e.g., 5-10 minutes).
-
The emulsion is then cooled while stirring gently.[8]
-
Viscosity Measurement
The rheological properties of the emulsions are characterized to determine the thickening effect of the test agent.
-
Instrument: A rotational viscometer or rheometer.
-
Procedure:
-
Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) to allow for direct comparison.
-
Alternatively, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to characterize the shear-thinning behavior of the emulsion.
-
Take measurements at regular intervals (e.g., 24 hours, 7 days, 30 days) to assess viscosity stability over time.[8]
-
Emulsion Stability Assessment
The physical stability of the emulsion is evaluated under both normal and accelerated conditions.
-
Droplet Size Analysis:
-
Instrument: Laser diffraction particle size analyzer.
-
Procedure: Dilute a small sample of the emulsion with purified water to an appropriate concentration. Measure the droplet size distribution. Key parameters to record include the mean droplet size (e.g., D[2][9] - volume-weighted mean) and the span of the distribution. Repeat measurements over time to monitor for any changes, such as droplet coalescence (an increase in size).[8]
-
-
Centrifugation Test:
-
Procedure: Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming or coalescence. The volume of any separated layer can be measured to quantify instability.[8]
-
-
Accelerated Aging (Temperature Cycling):
-
Procedure: Store emulsion samples in sealed containers and subject them to alternating temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a specified number of cycles. After each cycle, visually inspect the samples for phase separation and perform instrumental analyses (viscosity, droplet size) to detect changes.[8]
-
Visualization of the Selection Process
The choice between cetyl alcohol and this compound often depends on the primary goal of the formulation. The following diagram illustrates a logical workflow for selecting a suitable agent.
Caption: Workflow for selecting a thickening agent.
Conclusion
Based on the available data, cetyl alcohol is a well-established and effective thickening agent for emulsions, contributing significantly to viscosity and stability through the formation of a structured network in the continuous phase. Its primary role is to build body and texture in creams and lotions.
This compound, conversely, is primarily an emollient and texture enhancer. Its main contribution is to the sensory profile of a formulation, providing a light and silky feel. While it is a component of the oil phase and will influence the final product characteristics, it is not typically employed as the primary agent for viscosity modification.
For drug development and cosmetic formulation, the choice between these two ingredients is not mutually exclusive and depends on the desired outcome. If the primary objective is to increase the viscosity and structure of an emulsion, cetyl alcohol is the more appropriate choice. If the goal is to enhance the emollient properties and achieve a specific sensory after-feel, this compound would be a valuable addition. In many advanced formulations, a combination of such ingredients is used to achieve a synergistic effect on both the physical properties and the consumer experience. Further direct comparative studies under identical conditions would be beneficial to provide more definitive quantitative comparisons.
References
- 1. Structures, Electronic Properties, and Interactions of Cetyl Alcohol with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. makingskincare.com [makingskincare.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. complexfluids.ethz.ch [complexfluids.ethz.ch]
A Comparative Analysis of Cetyl Ricinoleate and Isopropyl Myristate for Skin Penetration
In the realm of topical and transdermal drug delivery, the selection of excipients that can effectively modulate the skin barrier is paramount. Among these, penetration enhancers play a crucial role in reversibly reducing the barrier function of the stratum corneum, thereby facilitating the passage of active pharmaceutical ingredients (APIs) to the target site. This guide provides a comprehensive comparative analysis of two commonly used esters, Cetyl Ricinoleate and Isopropyl Myristate (IPM), for their skin penetration properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and mechanistic insights.
Physicochemical Properties
The physicochemical characteristics of a penetration enhancer are critical determinants of its interaction with the stratum corneum and its ability to facilitate drug permeation. A summary of the key properties of this compound and Isopropyl Myristate is presented in Table 1. Isopropyl Myristate, with its lower molecular weight and viscosity, is a colorless and odorless liquid. In contrast, this compound is a larger molecule with a soft, waxy consistency.[1][2]
| Property | This compound | Isopropyl Myristate |
| Molecular Formula | C34H66O3 | C17H34O2 |
| Molecular Weight | 522.9 g/mol [2] | 270.45 g/mol |
| Appearance | Soft, waxy solid[1] | Colorless, odorless liquid |
| Key Structural Feature | Contains a hydroxyl group on the ricinoleic acid moiety | Ester of myristic acid and isopropyl alcohol |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; miscible with many organic solvents |
Skin Penetration Enhancement: Mechanisms and Experimental Data
The primary mechanism by which many lipid-based penetration enhancers function is through the disruption of the highly ordered lipid structure of the stratum corneum. This alteration increases the fluidity of the lipid bilayers, creating a more permeable pathway for drug molecules.
Isopropyl Myristate (IPM)
Isopropyl Myristate is a well-documented penetration enhancer. Its mechanism of action involves integrating into the lipid bilayers of the stratum corneum, which disrupts their organized structure and increases their fluidity.[3][4] This disruption creates transient channels that allow for the enhanced permeation of active ingredients.[3] This property is particularly effective for lipophilic compounds.
Several studies have provided quantitative data on the penetration-enhancing effects of IPM. For instance, in a study investigating the transdermal permeation of testosterone from a Carbopol gel, formulations containing 2% IPM exhibited an 11-fold increase in flux compared to a formulation without IPM.[5] Another study on the permeation of a new capsaicin derivative (DA-5018) found that Isopropyl Myristate showed the largest in vitro permeability across intact skin among the vehicles tested.[6] The addition of ethoxydiglycol to IPM further increased the flux by 6.3-fold.[6] Research on naproxen permeation through shed snake skin also demonstrated that IPM provided the highest permeability compared to other enhancers like menthol and oleic acid.[4]
This compound
Direct quantitative experimental data on the skin penetration enhancement of this compound is limited in the available scientific literature. Its primary role in cosmetic and pharmaceutical formulations is as an emollient, providing a smooth and silky feel to the skin.
The unique feature of this compound is the presence of a hydroxyl group on the ricinoleic acid component of the molecule. This introduces a degree of polarity to an otherwise lipophilic molecule, suggesting a potential for a different mode of interaction with the stratum corneum compared to purely non-polar esters like Isopropyl Myristate. It is hypothesized that this amphiphilic nature could allow it to interact favorably with both the lipid and aqueous domains within the skin, potentially influencing the skin barrier. However, without specific experimental data, its efficacy as a penetration enhancer remains largely unquantified and speculative.
Experimental Protocols
The following is a generalized protocol for an in-vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine or rat) skin is used. The full-thickness skin is carefully prepared by removing subcutaneous fat and any adhering tissue.
-
The skin is then cut into sections of appropriate size to be mounted on the Franz diffusion cells. The integrity of the skin can be assessed by measuring its electrical resistance.
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4) to maintain sink conditions. The receptor medium is continuously stirred and maintained at a constant temperature, typically 32°C, to mimic physiological skin temperature.
3. Application of Formulation:
-
A precisely measured amount of the test formulation (containing the active pharmaceutical ingredient with and without the penetration enhancer) is applied evenly to the surface of the skin in the donor compartment. The donor compartment is then covered to prevent evaporation.
4. Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn from the sampling port of the receptor compartment.
-
Immediately after each sampling, an equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment to maintain a constant volume and sink conditions.
5. Sample Analysis:
-
The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
6. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin (μg/cm²) is plotted against time (h).
-
The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the cumulative permeation curve.
-
The permeability coefficient (Kp, in cm/h) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.
-
The Enhancement Ratio (ER) is calculated by dividing the steady-state flux of the drug from the formulation containing the penetration enhancer by the flux from the control formulation (without the enhancer).
Visualization of Experimental Workflow and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for an in-vitro skin permeation study.
Caption: Mechanism of Isopropyl Myristate as a penetration enhancer.
Conclusion
This comparative analysis highlights the current understanding of this compound and Isopropyl Myristate as skin penetration enhancers. Isopropyl Myristate is a well-characterized enhancer with a clear mechanism of action involving the disruption of the stratum corneum's lipid barrier, supported by quantitative experimental data demonstrating its efficacy.
In contrast, while this compound is a widely used emollient with a unique chemical structure suggesting potential for skin barrier interaction, there is a notable lack of published quantitative data to substantiate its role as a penetration enhancer. Therefore, for applications requiring a predictable and potent enhancement of skin penetration, Isopropyl Myristate currently stands as the more evidence-based choice. Further research, including direct comparative studies employing standardized in-vitro permeation protocols, is necessary to fully elucidate the potential of this compound as a skin penetration enhancer and to allow for a more definitive quantitative comparison. Researchers and formulators are encouraged to conduct their own experimental evaluations to determine the most suitable enhancer for their specific active pharmaceutical ingredient and formulation.
References
- 1. ambujasolvex.com [ambujasolvex.com]
- 2. This compound | C34H66O3 | CID 6437731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced skin permeation of a new capsaicin derivative (DA-5018) from a binary vehicle system composed of isopropyl myristate and ethoxydiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Cetyl Ricinoleate and Other Ricinoleate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cetyl Ricinoleate against other common ricinoleate esters, namely Methyl, Ethyl, and Butyl Ricinoleate. Ricinoleate esters, derived from castor oil, are valued for their unique properties stemming from the hydroxyl group and unsaturation in the ricinoleic acid backbone. This analysis synthesizes available experimental data to evaluate their physicochemical properties and performance in key applications such as cosmetics, lubrication, and drug delivery.
Physicochemical Properties: A Foundation for Performance
The performance of a ricinoleate ester is intrinsically linked to its molecular structure, particularly the nature of the alcohol moiety esterified to the ricinoleic acid. This is reflected in their physicochemical properties.
| Property | This compound | Methyl Ricinoleate | Ethyl Ricinoleate | Butyl Ricinoleate |
| Molecular Formula | C34H66O3 | C19H36O3 | C20H38O3 | C22H42O3 |
| Molecular Weight ( g/mol ) | 522.9[1] | 312.49 | 326.52[2] | 354.57[3] |
| Appearance at 25°C | Off-white waxy solid[4] | Clear, viscous fluid | Colorless to light yellow clear liquid[2] | Yellow to colorless oleaginous liquid |
| Density (g/cm³) | ~0.92 (estimated) | 0.9236 (at 22°C) | 0.920[2] | ~0.91 (estimated) |
| Boiling Point (°C) | >250 | ~245 at 10 mmHg | 257 - 259 at 13 mmHg[2] | >200 |
| Saponification Value (mg KOH/g) | 100 - 110[5] | ~175-185 | ~170-180 | 150 - 165 |
| Acid Value (mg KOH/g) | < 1.0[5] | < 2.0 | < 2.0 | < 3.0 |
| Hydroxyl Value (mg KOH/g) | 90 - 110[5] | ~150-160 | ~145-155 | ~150-160 |
Performance Evaluation in Key Applications
The unique properties of ricinoleate esters make them versatile ingredients in various industrial and pharmaceutical applications. Their performance as emollients, lubricants, plasticizers, and drug delivery vehicles is compared below.
Cosmetic Applications: Emolliency and Skin Feel
In cosmetics, ricinoleate esters are prized for their skin-conditioning and emollient properties.
Key Performance Indicator: Comedogenicity
A critical factor for cosmetic ingredients is their potential to clog pores (comedogenicity). A lower comedogenic score is desirable.
| Ricinoleate Ester | Comedogenic Score (Kligman Factor) |
| This compound | 0.66 |
| Butyl Athis compound | 2.6 |
Data sourced from a study on non-comedogenic cosmetic emollients.
This compound, with its lower score, is less likely to be comedogenic compared to Butyl Athis compound. The longer cetyl chain in this compound is believed to reduce its potential to penetrate and block pores.
Qualitative Performance:
-
This compound: Imparts a light, non-oily, and silky feel to the skin. It is a soft, waxy solid that melts at body temperature, providing excellent moisturization for dry skin.[6]
-
Ethyl Ricinoleate: Used as an emollient and skin-conditioning agent in lotions and creams.[2]
-
Butyl Ricinoleate: Functions as an emollient in cosmetic formulations.
Lubrication: Enhancing Performance and Biodegradability
The inherent lubricity of ricinoleic acid is carried over to its esters, making them valuable as biodegradable lubricants and additives.
Key Performance Indicator: Dynamic Viscosity
Viscosity is a crucial parameter for lubricants, indicating their resistance to flow. The following data, while not including this compound, provides a comparison of other ricinoleate esters.
| Temperature (°C) | Methyl Ricinoleate (mPa·s) | Ethyl Ricinoleate (mPa·s) | n-Propyl Ricinoleate (mPa·s) | Isopropyl Ricinoleate (mPa·s) | n-Butyl Ricinoleate (mPa·s) |
| -5 | 114 | 129 | 157 | 185 | 182 |
| 0 | 85.5 | 96.6 | 116 | 134 | 133 |
| 5 | 65.5 | 73.8 | 87.8 | 100 | 99.1 |
| 10 | 51.1 | 57.3 | 67.8 | 76.1 | 75.1 |
| 15 | 40.6 | 45.3 | 53.2 | 59.0 | 58.0 |
| 20 | 32.7 | 36.3 | 42.4 | 46.5 | 45.7 |
| 25 | 26.6 | 29.5 | 34.3 | 37.3 | 36.5 |
| 30 | 22.0 | 24.3 | 28.1 | 30.4 | 29.6 |
| 35 | 18.4 | 20.2 | 23.3 | 25.1 | 24.4 |
| 40 | 15.6 | 17.1 | 19.6 | 21.0 | 20.4 |
Adapted from a study on the dynamic viscosities of various ricinoleate esters.[7]
Generally, viscosity increases with the length of the alkyl chain. Although data for this compound is not available in this direct comparison, its significantly longer cetyl chain would result in a much higher viscosity, likely making it a solid or semi-solid at lower temperatures.
Plasticizing Applications: Enhancing Polymer Flexibility
Ricinoleate esters can be used as bio-based plasticizers for polymers like polyvinyl chloride (PVC), improving their flexibility.
Key Performance Indicator: Reduction in Glass Transition Temperature (Tg)
An effective plasticizer will significantly lower the glass transition temperature of a polymer. While direct comparative data for all esters is limited, studies have shown that ricinoleate esters can effectively reduce the Tg of PVC. For instance, the introduction of a plasticizer can lower the Tg of PVC from approximately 87.5°C to as low as -37°C.[8] The plasticizing efficiency is influenced by the molecular weight and structure of the ester.
Drug Delivery: Enhancing Permeation and Formulation Stability
The unique structure of ricinoleate esters makes them promising excipients in drug delivery systems, particularly for topical and transdermal applications. They can act as penetration enhancers, increasing the diffusion of active pharmaceutical ingredients (APIs) through the skin.[9][10]
Key Performance Indicator: In Vitro Drug Release
The rate of drug release from a vehicle is a critical performance parameter. Studies have shown that the choice of the oil phase, such as a ricinoleate ester, can significantly impact the release profile of a drug. For example, a pluronic lecithin organogel containing ricinoleic acid showed a three-fold higher permeability for ketoprofen compared to a control formulation.[4] The specific ester used can influence the solubility and partitioning of the drug, thereby affecting its release rate.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of material performance. Below are representative protocols for key experiments.
Determination of Dynamic Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid petroleum products, which can be converted to dynamic viscosity.
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath
-
Timer
Procedure:
-
The sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The time for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
-
Dynamic viscosity is calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method evaluates the permeation of a substance through the skin.
Apparatus:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine)
-
Receptor solution (e.g., phosphate-buffered saline)
-
Stirrer and heater for the receptor chamber
-
HPLC or other analytical method for quantification
Procedure:
-
The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor solution and maintained at a constant temperature (e.g., 32°C).
-
A known amount of the formulation containing the ricinoleate ester and the active ingredient is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
The concentration of the permeated substance in the samples is quantified using a suitable analytical method.
Comedogenicity Testing (Rabbit Ear Assay)
This assay is a common method for assessing the comedogenic potential of cosmetic ingredients.
Apparatus:
-
New Zealand albino rabbits
-
Test substance solution/formulation
-
Microscope for histological examination
Procedure:
-
The test substance is applied to the inner ear of the rabbits daily for a specified period (e.g., two weeks).
-
The contralateral ear serves as an untreated control.
-
At the end of the study, the ears are examined macroscopically and microscopically for the formation of comedones (follicular keratoses).
-
The degree of comedogenicity is scored based on the size and number of comedones formed.
Visualizing Relationships and Workflows
Synthesis of Ricinoleate Esters
The general synthesis of ricinoleate esters from ricinoleic acid (derived from castor oil) and an alcohol is depicted below. This process is typically catalyzed by an acid.
Caption: General synthesis pathway for ricinoleate esters.
Experimental Workflow for Cosmetic Emollient Evaluation
A typical workflow for evaluating the performance of a ricinoleate ester as a cosmetic emollient is outlined below.
Caption: Workflow for cosmetic emollient performance evaluation.
Logical Relationship in Transdermal Drug Delivery
The effectiveness of a ricinoleate ester as a penetration enhancer in a transdermal drug delivery system depends on its ability to interact with the skin's lipid barrier.
Caption: Mechanism of ricinoleate esters in enhancing drug delivery.
Conclusion
This compound stands out for its favorable cosmetic properties, particularly its low comedogenic potential and desirable skin feel, making it an excellent choice for non-oily moisturizing formulations. While direct comparative data for lubrication and plasticizing performance is limited, its higher molecular weight suggests it would exhibit significantly different rheological properties compared to shorter-chain esters like Methyl, Ethyl, and Butyl Ricinoleate. The selection of a specific ricinoleate ester should be guided by the desired physicochemical properties and the specific performance requirements of the intended application. Further head-to-head experimental studies under standardized conditions are warranted to provide a more definitive quantitative comparison across all performance metrics.
References
- 1. This compound | C34H66O3 | CID 6437731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. GSRS [precision.fda.gov]
- 4. Preparation and in vitro evaluation of a pluronic lecithin organogel containing ricinoleic acid for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Double-Blind, Randomised Study Comparing the Skin Hydration and Acceptability of Two Emollient Products in Atopic Eczema Patients with Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. crodapharma.com [crodapharma.com]
- 10. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the moisturizing efficacy of Cetyl ricinoleate compared to lanolin
A Technical Guide for Researchers and Formulation Scientists
This guide provides a detailed comparison of the moisturizing properties of Cetyl Ricinoleate and Lanolin, two eminent ingredients in dermatological and cosmetic formulations. The analysis is structured to provide researchers, scientists, and drug development professionals with a clear understanding of their respective mechanisms, properties, and the experimental frameworks used to validate their efficacy. While direct comparative clinical data is limited, this guide synthesizes available evidence to support formulation decisions.
Introduction and Mechanism of Action
Effective skin moisturization hinges on the principles of emolliency and occlusion to restore and maintain the stratum corneum's barrier function. Both this compound and Lanolin operate primarily within this paradigm.
-
This compound is the ester of cetyl alcohol and ricinoleic acid, the primary fatty acid found in castor oil.[1] It functions as a light, non-oily emollient and occlusive agent.[1][2] As an emollient, it softens and smooths the skin by filling the microscopic gaps between corneocytes.[1] Its occlusive nature forms a thin, non-comedogenic barrier on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and retain moisture.[1] This dual action provides a silky, moisturized feel without heavy residue.[1]
-
Lanolin is a natural wax derived from sheep's wool, composed of a complex mixture of esters, fatty acids, and sterols that bear a structural similarity to the lipids in the human stratum corneum.[3][4] This similarity allows it to integrate with and support the skin's natural lipid barrier.[3] Lanolin functions as both an emollient and a semi-occlusive agent, forming a protective barrier that significantly reduces TEWL while allowing the skin to breathe.[3][4] Its ability to absorb and hold water further enhances its hydrating capabilities, making it highly effective for dry and compromised skin.[5]
Caption: General mechanism of action for emollient and occlusive moisturizers.
Comparative Data
Table 1: Physicochemical and Functional Properties
| Property | This compound | Lanolin |
| Source | Derived from Castor Oil (plant-based) and Cetyl Alcohol.[1] | Derived from Sheep's Wool (animal-based).[3] |
| Ingredient Type | Emollient, Occlusive.[1][2] | Emollient, Semi-Occlusive.[4] |
| Composition | Ester of Ricinoleic Acid and Cetyl Alcohol.[1] | Complex mixture of sterol esters, fatty acids, and alcohols.[4] |
| Key Features | Non-oily, silky feel, non-comedogenic.[1] | High water absorption capacity, lipid profile similar to skin.[3][5] |
| Primary Benefit | Provides light moisturization with an elegant skin feel.[1] | Provides deep hydration and robust barrier repair.[3] |
Table 2: Summary of Moisturizing Efficacy
| Efficacy Parameter | This compound | Lanolin |
| TEWL Reduction | Expected to reduce TEWL by forming an occlusive film.[2] Specific quantitative data is not widely published. | Clinically shown to reduce TEWL, enhancing the skin's barrier function.[3][6][7] |
| Skin Hydration | Increases skin moisture by preventing water evaporation.[1] Described as providing "silky moisturization".[1] | Increases skin hydration by replenishing lipids and preventing water loss.[4] |
| Clinical Support | Supported by its composition and function as an emollient.[8] | Numerous studies support its use for dry, cracked skin and nipple trauma. |
| Sensory Profile | Light, non-oily, and aesthetically pleasing texture.[1] | Can be heavier and greasier, though refined versions have improved textures. |
Standardized Experimental Protocols for Efficacy Validation
To objectively quantify and compare the moisturizing efficacy of ingredients like this compound and Lanolin, standardized, non-invasive bioengineering methods are employed. The following protocols outline the standard procedures for measuring Transepidermal Water Loss (TEWL) and Skin Capacitance.
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity. A lower TEWL value signifies a more intact barrier.
Methodology:
-
Subject Acclimatization: Test subjects rest for a minimum of 30 minutes in a controlled environment with stable temperature (20-22°C) and humidity (40-60%).[9]
-
Baseline Measurement: Before product application, baseline TEWL readings are taken from designated test sites (e.g., volar forearm) using an open-chamber or closed-chamber Tewameter.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound, Lanolin, or a placebo control) is applied evenly to the designated skin area.
-
Post-Application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application to assess the immediate and long-term occlusive effects.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated for each test product and time point. Statistical analysis (e.g., ANOVA) is used to compare the performance of the different formulations.
Objective: To measure the hydration level of the stratum corneum based on its electrical capacitance. Higher capacitance values correlate with higher skin hydration.
Methodology:
-
Subject Acclimatization: As with TEWL, subjects are acclimatized in a controlled environment.
-
Baseline Measurement: A Corneometer is used to take baseline skin capacitance readings from the test sites. The probe is pressed lightly against the skin, and multiple readings are averaged to ensure accuracy.[10]
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation is applied to the respective sites.
-
Post-Application Measurements: Capacitance measurements are repeated at the same time points as the TEWL measurements (e.g., 1, 2, 4, 8, and 24 hours) to determine the effect on skin hydration over time.
-
Data Analysis: The increase in skin capacitance from baseline is calculated in arbitrary units (AU).[11] Results are statistically analyzed to compare the hydrating efficacy of the test materials.
// Nodes "Start" [label="Subject Recruitment\n(Dry Skin Condition)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acclimatization" [label="Acclimatization\n(Controlled Temp/Humidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Baseline" [label="Baseline Measurement\n(TEWL & Corneometry)", fillcolor="#FBBC05", fontcolor="#202124"]; "Application" [label="Product Application\n(this compound vs. Lanolin vs. Placebo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measurements" [label="Post-Application Measurements\n(Time Points: 1h, 2h, 4h, 8h, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Data Analysis\n(% Change from Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Comparative Efficacy Report", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges "Start" -> "Acclimatization"; "Acclimatization" -> "Baseline"; "Baseline" -> "Application"; "Application" -> "Measurements"; "Measurements" -> "Analysis"; "Analysis" -> "End"; }
Caption: Standardized workflow for clinical evaluation of moisturizing ingredients.
Conclusion for the Scientific Audience
Both this compound and Lanolin are effective moisturizing agents that function by enhancing the skin's barrier and preventing water loss.
-
Lanolin offers robust, long-lasting hydration and barrier repair, supported by a substantial history of clinical use. Its composition, rich in lipids similar to those in the skin, makes it an excellent choice for formulations targeting very dry, chapped, or compromised skin conditions.
-
This compound , a derivative of castor oil, provides effective moisturization with a distinct sensory advantage. Its light, non-greasy, and silky feel makes it a highly desirable ingredient in cosmetic and dermatological products where aesthetic appeal and patient compliance are paramount. It is particularly suitable for facial moisturizers and daily-use lotions where a non-comedogenic property is beneficial.
The selection between these two ingredients should be guided by the specific performance requirements of the formulation, including the desired level of occlusion, the target skin condition, and the requisite sensory profile. For definitive quantitative comparison, a head-to-head clinical trial employing the standardized protocols outlined in this guide is recommended.
References
- 1. ambujasolvex.com [ambujasolvex.com]
- 2. ewg.org [ewg.org]
- 3. lanolips.com [lanolips.com]
- 4. hzreward.com [hzreward.com]
- 5. mdpi.com [mdpi.com]
- 6. Lanolin-Based Synthetic Membranes as Percutaneous Absorption Models for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanolin-Based Synthetic Membranes for Transdermal Permeation and Penetration Drug Delivery Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, this compound, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cetyl Ricinoleate and Castor Oil on Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
In the formulation of stable and effective emulsion systems, the selection of appropriate lipid components is paramount. This guide provides a comparative study of cetyl ricinoleate and castor oil, two closely related oleochemicals, and their respective impacts on emulsion stability. This analysis is supported by a review of available experimental data and detailed methodologies for key stability assessments.
Physicochemical Properties and Role in Emulsions
Castor oil, a triglyceride derived from the seeds of Ricinus communis, is predominantly composed of ricinoleic acid (approximately 90%), a monounsaturated 18-carbon fatty acid.[1] This high ricinoleic acid content, with its hydroxyl group, imparts unique polarity and viscosity to the oil, making it a common component in pharmaceutical and cosmetic emulsions.[2] However, its high viscosity can present formulation challenges.[2]
This compound is an ester synthesized from ricinoleic acid and cetyl alcohol.[3] This modification alters its physical properties, resulting in a waxy solid at room temperature that liquefies at body temperature, imparting a non-oily, silky feel to formulations.[3] In emulsions, this compound functions as an emollient, stabilizer, and film-forming agent.[4] The presence of the hydroxyl group in its ricinoleic acid moiety contributes to the thickening of emulsions through hydrogen bonding, thereby enhancing viscosity and stability.[5]
Comparative Emulsion Stability Data
Direct comparative studies with quantitative data on the emulsion stabilizing effects of this compound versus castor oil under identical experimental conditions are limited in the publicly available scientific literature. However, we can analyze data from separate studies to draw inferences on their performance.
Table 1: Summary of Quantitative Data on Emulsion Stability
| Parameter | This compound Emulsion | Castor Oil Emulsion | Reference |
| Centrifugation Test | No phase separation or creaming observed (3000 rpm for 30 min) | Creaming Index: 9-18% | [5][6] |
| Freeze-Thaw Cycling | Stable after 3 cycles (-15°C to 45°C) | Data not available | [5] |
| Particle Size (Globule Size) | Data not available | 2.73 - 3.74 µm | [6] |
| Zeta Potential | Data not available | Data not available | - |
| Viscosity | Contributes to thickening and viscoelastic properties | High intrinsic viscosity | [2][5] |
Note: The data presented for this compound and Castor Oil are from different studies and not from a direct head-to-head comparison. The stability of any emulsion is highly dependent on the complete formulation, including the type and concentration of emulsifiers, other ingredients, and the manufacturing process.
Experimental Protocols
To ensure robust and reproducible emulsion stability testing, standardized protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Centrifugation Test
This accelerated stability test predicts creaming or sedimentation, which are early indicators of emulsion instability.
Protocol:
-
Place 10 mL of the emulsion in a 15 mL conical centrifuge tube.
-
If the emulsion is intended for use in heated products, pre-heat the sample to a specified temperature (e.g., 50°C).
-
Place the tube in a centrifuge.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined duration (e.g., 30 minutes).[7]
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom.
-
Quantify the instability by measuring the height of the separated layer and expressing it as a percentage of the total sample height (Creaming Index).
Freeze-Thaw Cycle Testing
This test assesses the emulsion's ability to withstand extreme temperature fluctuations that may occur during shipping and storage.
Protocol:
-
Place a 50 mL sample of the emulsion in a sealed, appropriate container.
-
Store the sample at -15°C for 24 hours.
-
Transfer the sample to a controlled environment at 45°C and store for 24 hours. This completes one cycle.[8]
-
Repeat this cycle for a minimum of three times.
-
After each cycle, visually inspect the sample for any changes in color, odor, consistency, and for any signs of phase separation.
Particle Size Analysis (Microscopy)
Monitoring the droplet size distribution over time is a direct measure of emulsion stability. An increase in droplet size indicates coalescence, a key instability mechanism.
Protocol:
-
Place a small drop of the emulsion on a clean microscope slide.
-
If necessary, dilute the emulsion with the continuous phase to allow for clear observation of individual droplets.
-
Place a coverslip over the drop.
-
Observe the emulsion under a light microscope at an appropriate magnification.
-
Capture images of the droplets.
-
Use image analysis software to measure the diameter of a statistically significant number of droplets (e.g., >100) to determine the average particle size and size distribution.
-
Repeat the measurement at specified time intervals (e.g., 0, 1, 4, and 12 weeks) for samples stored under different conditions (e.g., room temperature, elevated temperature).
Visualization of Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Comparative properties of this compound and Castor Oil in emulsions.
Caption: Workflow for comparative emulsion stability testing.
Conclusion
Both this compound and castor oil offer unique benefits to emulsion formulations. This compound, as a derivative, provides enhanced textural properties and contributes to emulsion stability through its molecular structure, which allows for hydrogen bonding and viscosity building. Castor oil, while a valuable emollient, presents challenges due to its high viscosity, and its emulsions may be more prone to creaming without optimal formulation.
The selection between this compound and castor oil will ultimately depend on the specific requirements of the formulation, including desired sensory attributes, viscosity targets, and the overall stability profile of the emulsion system. Further direct comparative studies are warranted to provide more definitive quantitative data on their relative performance in enhancing emulsion stability.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. This compound, 10401-55-5 [thegoodscentscompany.com]
- 3. youtube.com [youtube.com]
- 4. Emulsions: Preparation & Stabilization: Labs | Pharmlabs [pharmlabs.unc.edu]
- 5. wjbphs.com [wjbphs.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Drug Release Performance of Cetyl Ricinoleate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro drug release performance of Solid Lipid Nanoparticle (SLN) formulations utilizing Cetyl Ricinoleate as the lipid matrix against a common alternative, Cetyl Palmitate. The following data and protocols are presented to assist researchers in evaluating the potential of this compound as a lipid carrier for controlled drug delivery.
Comparative In Vitro Drug Release Data
The following table summarizes the cumulative in vitro release of a model drug, Ibuprofen, from two different Solid Lipid Nanoparticle (SLN) formulations. This data is illustrative and based on typical release profiles observed for SLNs with varying lipid matrices. The more crystalline structure of Cetyl Palmitate can sometimes lead to a slightly faster initial drug release compared to the potentially less ordered matrix of this compound, which may allow for a more sustained release profile.
| Time (Hours) | Cumulative Drug Release (%) - this compound SLN | Cumulative Drug Release (%) - Cetyl Palmitate SLN |
| 0 | 0 | 0 |
| 1 | 15.2 | 20.5 |
| 2 | 25.8 | 32.1 |
| 4 | 40.1 | 48.7 |
| 8 | 62.5 | 70.3 |
| 12 | 75.3 | 82.4 |
| 24 | 88.9 | 91.2 |
Experimental Protocol: In Vitro Drug Release Testing (Dialysis Bag Method)
This protocol details the methodology for assessing the in vitro release of a drug from a Solid Lipid Nanoparticle (SLN) formulation using the dialysis bag diffusion technique.[1]
1. Materials and Equipment:
-
Drug-loaded SLN dispersion
-
Dialysis tubing (e.g., regenerated cellulose membrane with a molecular weight cut-off of 12-14 kDa)[2]
-
Phosphate Buffered Saline (PBS) at a physiological pH of 7.4
-
Magnetic stirrer and stir bars
-
Beakers or flasks
-
Syringes and needles for sampling
-
A validated analytical method for drug quantification (e.g., High-Performance Liquid Chromatography - HPLC)
-
Incubator or water bath maintained at 37°C
2. Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it in the release medium (PBS, pH 7.4) for a specified period as per the manufacturer's instructions. This ensures the membrane is fully wetted.[2]
-
Formulation Loading: Accurately measure a specific volume of the drug-loaded SLN dispersion and place it inside the pre-treated dialysis bag. Securely close both ends of the bag to prevent leakage.[2]
-
Initiation of Release Study: Immerse the sealed dialysis bag containing the formulation into a beaker with a defined volume of pre-warmed (37°C) release medium. The volume of the release medium should be sufficient to maintain sink conditions, meaning the concentration of the drug in the medium does not exceed 10-30% of its saturation solubility.[3]
-
Agitation and Temperature Control: Place the beaker on a magnetic stirrer and maintain constant, gentle agitation throughout the experiment to ensure uniform drug distribution in the release medium. Maintain the temperature at 37°C.[3]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the release medium for drug analysis.
-
Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the collected samples using a validated analytical method to determine the concentration of the released drug.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the formulation of Solid Lipid Nanoparticles and the subsequent in vitro drug release testing.
References
- 1. Transdermal Anti-inflammatory Delivery for Solid Lipid Nanoparticles of Ketoprofen by Microwave-assisted Microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanosized ethosomes bearing ketoprofen for improved transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles for targeted natural and synthe... [degruyterbrill.com]
A Comparative Analysis of the Occlusive Properties of Cetyl Ricinoleate and Petrolatum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the occlusive properties of Cetyl Ricinoleate and Petrolatum, two ingredients commonly used in topical formulations to mitigate transepidermal water loss (TEWL). The comparison is based on their mechanisms of action and available experimental data to assist in the selection of appropriate excipients for dermatological and cosmetic product development.
Introduction to Occlusive Agents
Occlusive agents are fundamental in topical product formulation, primarily functioning to form a physical barrier on the stratum corneum. This barrier reduces the evaporation of water from the skin, a process quantified as Transepidermal Water Loss (TEWL). By impeding TEWL, occlusive agents help to maintain skin hydration, support the skin's barrier function, and can enhance the penetration of active pharmaceutical ingredients.
Petrolatum is a complex mixture of hydrocarbons and has long been considered the "gold standard" of occlusive ingredients due to its significant barrier-forming capabilities.[1] This compound , an ester of cetyl alcohol and ricinoleic acid derived from castor oil, is utilized as an emollient and skin-conditioning agent with recognized occlusive properties.
Mechanism of Action
Petrolatum: The primary mechanism of occlusion for petrolatum is the formation of a hydrophobic, water-resistant film on the skin's surface.[1] This film creates a significant barrier to water evaporation. Some studies also suggest that petrolatum can permeate the interstices of the stratum corneum, further contributing to its moisture-retaining effects.
This compound: As a long-chain fatty acid ester, this compound functions as both an emollient and an occlusive agent. It spreads evenly on the skin, forming a semi-occlusive film that helps to reduce TEWL. Its emollient properties also contribute to skin softness and smoothness by filling the spaces between corneocytes. Emollient esters like this compound are known to help maintain the skin's softness and plasticity while providing moisturizing benefits through the formation of these semi-occlusive films.
Quantitative Comparison of Occlusive Properties
The efficacy of an occlusive agent is typically quantified by its ability to reduce TEWL, expressed as a percentage reduction from baseline. While extensive data is available for Petrolatum, quantitative, publicly accessible data for this compound is limited.
| Ingredient | TEWL Reduction (%) | Data Source Type |
| Petrolatum | >98% | Experimental (in-vivo) |
| This compound | Data not available | Qualitative assessment |
Note: The occlusive effect of any ingredient can be influenced by its concentration in the final formulation.
Discussion of Experimental Data
Numerous studies have substantiated the occlusive efficacy of Petrolatum. It is consistently reported to reduce TEWL by more than 98%, making it one of the most effective occlusive agents available for topical applications. This high degree of occlusion is attributed to the robust and uniform barrier it forms on the skin.
Experimental Protocol: In-Vivo Measurement of Transepidermal Water Loss (TEWL)
The following is a detailed methodology for a typical in-vivo experiment to quantify the occlusive properties of a topical ingredient.
Objective: To measure the reduction in Transepidermal Water Loss (TEWL) following the application of a test substance compared to a baseline and an untreated control site.
Equipment:
-
Evaporimeter (e.g., Tewameter®)
-
Controlled environment chamber (temperature and humidity)
-
Skin marker
Subjects:
-
A panel of healthy adult volunteers with no history of skin disease.
-
Informed consent is obtained from all participants.
Procedure:
-
Acclimatization: Subjects acclimate in a room with controlled temperature (e.g., 21-23°C) and relative humidity (e.g., 40-60%) for a minimum of 30 minutes before measurements are taken.
-
Site Demarcation: Test sites of a standardized area (e.g., 2 cm x 2 cm) are marked on the volar forearms of each subject. At least three sites are marked: one for the test substance (e.g., this compound or Petrolatum), one for a negative control (no treatment), and potentially one for a positive control (a known occlusive).
-
Baseline TEWL Measurement: A baseline TEWL reading is taken from each demarcated site using the evaporimeter. The probe of the device is placed gently on the skin surface, and the water vapor flux is measured until a stable reading is obtained (typically in g/m²/h).
-
Product Application: A standardized amount of the test substance (e.g., 2 mg/cm²) is applied evenly to the designated test site.
-
Post-Application Measurements: TEWL measurements are repeated on all test sites at specified time intervals after product application (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The percentage reduction in TEWL for the treated site is calculated at each time point relative to its baseline measurement and can be compared to the untreated control site to account for any diurnal variations.
Diagram of the Experimental Workflow for TEWL Measurement
Caption: Workflow for in-vivo TEWL measurement.
Conclusion
Petrolatum remains the benchmark for occlusivity, offering a near-complete barrier to transepidermal water loss as demonstrated by extensive quantitative data. Its use is well-established for applications requiring maximal occlusion.
This compound serves as a multifunctional ingredient, providing both emollient and occlusive properties. While it is expected to reduce TEWL by forming a film on the skin, the lack of publicly available, direct comparative data means its occlusive effect is qualitatively understood to be less potent than that of petrolatum. For formulations where a high degree of occlusion is not the primary objective, but rather a combination of moisturization, sensory feel, and some barrier function is desired, this compound presents a valuable option.
For drug development professionals, the choice between these two agents will depend on the specific requirements of the formulation. If the goal is to maximize the skin's hydration state or to create a significant barrier to enhance the penetration of an active ingredient, petrolatum is the superior choice based on current evidence. If a more moderate occlusive effect combined with good sensory properties is needed, this compound is a suitable candidate. Further quantitative studies on the occlusive properties of this compound would be beneficial to allow for a more direct comparison.
References
A Head-to-Head Comparison of Cetyl Ricinoleate and Cetearyl Alcohol in Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cosmetic and pharmaceutical cream formulations, the selection of excipients is paramount to achieving the desired sensory experience, stability, and performance. Among the vast array of available ingredients, cetyl ricinoleate and cetearyl alcohol are two commonly utilized components, each imparting distinct characteristics to the final product. This guide provides an objective, data-driven comparison of these two ingredients to aid researchers and formulators in making informed decisions.
Physicochemical and Functional Properties
This compound and cetearyl alcohol differ significantly in their chemical nature and primary functions within a cream formulation. This compound, an ester, is predominantly an emollient, while cetearyl alcohol, a mixture of fatty alcohols, primarily functions as a thickener, emulsifier, and stabilizer.
Table 1: General Properties and Functions
| Feature | This compound | Cetearyl Alcohol |
| INCI Name | This compound | Cetearyl Alcohol |
| Chemical Class | Ester | Fatty Alcohol |
| Primary Function | Emollient, Skin-Conditioning Agent | Thickener, Emulsion Stabilizer, Co-emulsifier, Emollient |
| Source | Derived from castor oil and cetyl alcohol.[1] | A blend of cetyl and stearyl alcohols, which can be derived from vegetable or synthetic sources.[2] |
| Physical Form | Waxy Solid | Waxy, white solid flakes or beads.[2][3] |
| Key Attributes | Imparts a velvety, silky, non-greasy feel; moisturizing; film-forming; non-comedogenic.[1] | Provides viscosity and body to creams; helps to prevent the separation of oil and water phases; contributes to a smooth, creamy texture.[2][4] |
Performance in Cream Formulations: A Comparative Analysis
While direct, side-by-side quantitative data from a single study is limited, a comprehensive review of available literature allows for a comparative analysis of their expected performance in key areas.
Viscosity and Texture Modification
Cetearyl alcohol is a well-established viscosity-enhancing agent in cream formulations.[2] Its blend of cetyl and stearyl alcohols creates a network that structures the emulsion, leading to a significant increase in viscosity. One study on a clobetasol propionate cream demonstrated that varying the concentration of cetostearyl alcohol (a component of cetearyl alcohol) from 8.6% to higher concentrations resulted in a substantial increase in viscosity, with values ranging from 16,600 cP to 89,600 cP.[5]
This compound, on the other hand, is not primarily a viscosity builder. Its main contribution to texture is through its emollient properties, providing a smooth and silky skin feel without a greasy residue.[1] While it is a waxy solid at room temperature, it melts at body temperature, which contributes to its pleasant sensory profile upon application.[1]
Table 2: Comparative Performance Metrics
| Parameter | This compound | Cetearyl Alcohol | Supporting Data/Citations |
| Viscosity Building | Low | High | [2][5] |
| Emulsion Stabilization | Minimal | High | [2][4] |
| Skin Feel | Silky, non-greasy, velvety | Creamy, smooth, can be heavy depending on concentration | [1][6][7] |
| Emolliency | High | Moderate | [1][2] |
| Spreadability | High | Lowered with increasing concentration | [5] |
Emulsion Stability
Cetearyl alcohol plays a crucial role in stabilizing oil-in-water emulsions by forming a liquid crystalline network in the continuous phase, which prevents the coalescence of oil droplets.[8] This contributes to the long-term stability of the cream.[8]
This compound does not function as a primary emulsion stabilizer. Its contribution to stability is primarily through its role in the oil phase, but it does not possess the interfacial activity of an emulsifier like cetearyl alcohol.
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison for your specific formulation needs, detailed experimental protocols are provided below.
Viscosity Measurement
Objective: To quantify the effect of this compound and Cetearyl Alcohol on the viscosity of a model cream formulation.
Methodology:
-
Preparation of Base Cream: Prepare a simple oil-in-water cream formulation without the test ingredients.
-
Incorporation of Test Ingredients: Prepare separate batches of the base cream incorporating this compound and Cetearyl Alcohol at varying concentrations (e.g., 1%, 3%, 5% w/w). Ensure the manufacturing process (heating, cooling, homogenization) is consistent across all batches.
-
Viscosity Measurement:
-
Use a rotational viscometer or rheometer.
-
Allow the cream samples to equilibrate to a controlled temperature (e.g., 25°C) for 24 hours before measurement.
-
Measure the viscosity at a constant shear rate to allow for direct comparison.
-
For a more comprehensive analysis, perform a shear rate sweep to characterize the flow behavior (e.g., shear-thinning).
-
Stability Testing
Objective: To assess the physical stability of cream formulations containing this compound versus Cetearyl Alcohol under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare cream formulations with each test ingredient as described above.
-
Accelerated Stability Chambers: Place samples in stability chambers at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C). Include freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for 3-5 cycles).[9]
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Physical Appearance: Color, odor, and signs of phase separation (creaming, coalescence).
-
pH: Measure the pH of the formulation.[10]
-
Viscosity: Measure viscosity as described in the previous protocol.
-
Microscopic Examination: Observe the droplet size and distribution of the internal phase using a microscope.
-
Sensory Panel Evaluation
Objective: To compare the sensory characteristics of creams formulated with this compound and Cetearyl Alcohol.
Methodology:
-
Panelist Selection: Recruit a panel of trained or consumer panelists (at least 10-15 individuals).[11]
-
Sample Blinding and Presentation: Present the coded cream samples to the panelists in a randomized order.
-
Evaluation Protocol: Instruct panelists to apply a standardized amount of each cream to a designated area of their skin (e.g., forearm).
-
Sensory Attributes: Ask panelists to rate various sensory attributes on a labeled magnitude scale (e.g., 0-10). Key attributes to evaluate include:
-
Spreadability: Ease of application.
-
Initial Feel: Greasiness, stickiness, silkiness.
-
Absorption: Speed of penetration into the skin.
-
Afterfeel: Residual feeling on the skin (e.g., tacky, smooth, waxy).
-
-
Data Analysis: Analyze the data statistically to determine significant differences between the formulations.
Visualization of Experimental Workflow and Functional Relationships
To further clarify the experimental process and the functional roles of these ingredients, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and Cetearyl Alcohol.
Caption: Functional roles of this compound and Cetearyl Alcohol in a cream.
Conclusion
The choice between this compound and cetearyl alcohol is highly dependent on the desired final product characteristics.
-
Choose this compound for formulations where a light, silky, and non-greasy skin feel is the primary objective. It is an excellent choice for facial moisturizers, particularly for oily or acne-prone skin, and in color cosmetics to improve pigment dispersion and provide a luxurious feel.
-
Choose Cetearyl Alcohol when the primary goal is to build viscosity, create a rich and creamy texture, and ensure the long-term stability of an emulsion.[7] It is ideal for body creams, night creams, and any formulation requiring a more substantial feel and robust structure.
For formulations requiring both a luxurious skin feel and significant viscosity, a combination of both ingredients could be explored. The experimental protocols provided in this guide offer a framework for such investigations, enabling formulators to optimize the levels of each ingredient to achieve the desired performance profile.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Cetearyl Alcohol in Cosmetics & Personal Care [periodical.knowde.com]
- 3. pediaa.com [pediaa.com]
- 4. biotulin.com [biotulin.com]
- 5. tandfonline.com [tandfonline.com]
- 6. happi.com [happi.com]
- 7. Cetyl Alcohol vs. Cetearyl Alcohol: Which Fatty Alcohol Wins for Your Personal Care Formulation? - Elchemy [elchemy.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. testinglab.com [testinglab.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Comedogenic Potential of Cetyl Ricinoleate and Coconut Oil
For Immediate Release
[CITY, STATE] – [Date] – In the realm of cosmetic science and dermatological research, the comedogenicity of ingredients remains a paramount concern for formulators and clinicians alike. This comprehensive guide provides an in-depth comparison of the non-comedogenic properties of Cetyl ricinoleate versus the well-known comedogenicity of coconut oil, supported by available experimental data and an exploration of the underlying biochemical mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the formulation of non-acnegenic topical products.
Executive Summary
This compound emerges as a significantly less comedogenic alternative to coconut oil, a widely used emollient with a high potential for pore occlusion. This guide synthesizes available data on the comedogenic ratings, chemical properties, and relevant experimental protocols to provide a clear and objective comparison. Furthermore, it elucidates the key signaling pathways implicated in comedogenesis, offering a molecular basis for the observed differences in the performance of these two ingredients.
Data Presentation: A Quantitative Comparison
The comedogenic potential of cosmetic ingredients is typically rated on a scale from 0 to 5, where a higher number indicates a greater likelihood of clogging pores and inducing acne. The following table summarizes the key quantitative data for this compound and coconut oil.
| Property | This compound | Coconut Oil | Source(s) |
| Comedogenic Rating | 0.66 | 4 | [1] |
| Primary Fatty Acid Composition | Ricinoleic Acid (~90%) | Lauric Acid (~49%), Myristic Acid (~18%), Palmitic Acid (~8%), Caprylic Acid (~8%), Capric Acid (~7%), Oleic Acid (~6%), Linoleic Acid (~2%), Stearic Acid (~2%) | [2] |
| Molecular Properties | Ester of a monounsaturated omega-9 fatty acid (Ricinoleic Acid) and a long-chain fatty alcohol (Cetyl Alcohol). The hydroxyl group on the ricinoleic acid moiety contributes to its unique properties. | High concentration of saturated fatty acids, particularly medium-chain fatty acids like lauric acid. | [2] |
Understanding Comedogenicity: Signaling Pathways
The formation of comedones (clogged pores) is a complex process involving hyperkeratinization of the follicular epithelium and increased sebum production. Certain fatty acids can trigger inflammatory signaling pathways that contribute to this process.
One of the key pathways involves the activation of Toll-like receptor 2 (TLR2) on keratinocytes and sebocytes. Saturated fatty acids, abundant in coconut oil, can act as ligands for TLR2, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-1α (IL-1α). IL-1α is a potent mediator of keratinocyte proliferation and differentiation, contributing to the hyperkeratinization that underlies comedo formation.
Caption: Signaling pathway of saturated fatty acid-induced comedogenesis.
In contrast, the primary fatty acid in this compound, ricinoleic acid, is a monounsaturated omega-9 fatty acid with a hydroxyl group, which is not typically associated with potent TLR2 activation.
Experimental Protocols for Assessing Comedogenicity
The comedogenic potential of cosmetic ingredients is evaluated through standardized in-vivo models. The two most common methods are the rabbit ear assay and human clinical trials.
The Rabbit Ear Assay
The rabbit ear model is a well-established and sensitive method for screening the comedogenic potential of substances.
Protocol:
-
Animal Model: New Zealand albino rabbits are typically used due to the high density of pilosebaceous units in their external ear canal, which are highly sensitive to comedogenic substances.
-
Test Substance Application: The test material (e.g., this compound or coconut oil) is applied daily to the inner surface of one ear for a period of two to four weeks. The contralateral ear serves as an untreated control.
-
Evaluation: At the end of the application period, the ears are excised, and the follicular response is evaluated. This can be done through several methods:
-
Macroscopic and Microscopic Examination: The tissue is examined for the presence and size of microcomedones.
-
Histopathological Analysis: Biopsies are taken, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize the follicular hyperkeratosis. The degree of follicular plugging is graded on a scale (e.g., 0-3 or 0-5).
-
-
Data Analysis: The comedogenicity score is determined by comparing the follicular response in the treated ear to the control ear.
Human Clinical Trials
Human clinical trials are considered the gold standard for assessing comedogenicity under real-world conditions.
Protocol:
-
Subject Selection: Participants with oily or acne-prone skin and a history of comedo formation are recruited. A baseline assessment of comedones on the upper back or face is performed.
-
Test Product Application: The test product is applied to a designated area on the upper back or face, typically under an occlusive or semi-occlusive patch, several times a week for four to six weeks. A control site with no product application is also monitored.
-
Evaluation: Comedone counts (open and closed) are performed at baseline and at regular intervals throughout the study by a trained dermatologist or technician. This can be done through:
-
Clinical Grading: Visual assessment and counting of comedones.
-
Cyanoacrylate Biopsy: A cyanoacrylate adhesive is applied to the skin to extract the contents of the follicles, which are then examined microscopically to quantify microcomedones.
-
-
Data Analysis: The change in comedone counts from baseline in the treated area is compared to the control area. A statistically significant increase in comedones in the treated area indicates comedogenic potential.
Caption: Experimental workflow for assessing comedogenicity.
Conclusion
The available data strongly indicates that this compound is a non-comedogenic ingredient, making it a superior choice for cosmetic and dermatological formulations intended for acne-prone or sensitive skin. Its low comedogenic rating is in stark contrast to the high comedogenic potential of coconut oil, which is attributed to its high concentration of saturated fatty acids that can trigger pro-inflammatory and hyperkeratotic responses in the pilosebaceous unit. Researchers and formulators are encouraged to consider these findings when developing new topical products to minimize the risk of exacerbating or inducing acneiform conditions.
References
A Comparative Analysis of the Film-Forming Capabilities of Cetyl Ricinoleate and Synthetic Polymers
In the realm of pharmaceutical and cosmetic formulations, the ability of a substance to form a film is a critical attribute for applications ranging from controlled-release drug delivery systems to protective skincare products. This guide provides a comparative analysis of the film-forming capabilities of the naturally derived ester, Cetyl ricinoleate, against commonly used synthetic polymers: Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), and Acrylate Copolymers. This comparison is intended for researchers, scientists, and drug development professionals, offering a data-driven perspective where available, alongside detailed experimental methodologies.
Qualitative Overview of Film-Forming Properties
This compound: this compound, an ester of cetyl alcohol and ricinoleic acid, is recognized for its outstanding film-forming ability, largely attributed to its unique hydroxyl group.[1] This natural emollient forms a film that imparts a velvety, non-greasy feel to the skin.[1] Its film-forming properties are often leveraged in cosmetics to provide moisturization and a smooth application experience.[1][2] While qualitatively described as an effective film-former, specific quantitative data on the mechanical and barrier properties of a pure this compound film are not readily available in published literature.
Synthetic Polymers:
-
Hydroxypropyl Methylcellulose (HPMC): HPMC is a semi-synthetic polymer widely used for its excellent film-forming properties. It creates a transparent, flexible, and strong film with high tensile strength and good adhesion to various surfaces. These characteristics make it suitable for tablet coatings and topical film-forming systems.
-
Polyvinylpyrrolidone (PVP): PVP is a synthetic polymer known for its ability to form a thin, transparent, and water-soluble film. Its film-forming properties are utilized in a variety of applications, including hair sprays, tablet binders, and as a solubilizer.
-
Acrylate Copolymers: This is a versatile class of synthetic polymers that can be tailored to form films with a wide range of properties, from hard and brittle to soft and flexible. They are known for creating durable, water-resistant films, making them ideal for long-wearing cosmetics and transdermal drug delivery systems.
Quantitative Comparison of Film-Forming Properties
The following tables summarize available quantitative data for the synthetic polymers. It is important to note that direct comparative data for this compound films is not available in the public domain. The presented values for synthetic polymers are indicative and can vary depending on the specific grade of the polymer, formulation, and experimental conditions.
Table 1: Mechanical Properties of Polymer Films
| Property | This compound | HPMC | PVP | Acrylate Copolymers |
| Tensile Strength (MPa) | Data not available | 15 - 50 | 20 - 60 | 5 - 40 |
| Elongation at Break (%) | Data not available | 5 - 20 | 2 - 10 | 10 - 500 |
Note: The data for synthetic polymers are compiled from various scientific literature and technical data sheets and represent a general range.
Table 2: Barrier Properties of Polymer Films
| Property | This compound | HPMC | PVP | Acrylate Copolymers |
| Water Vapor Permeability (g/m²·day) | Data not available | High | Very High | Low to High (can be tailored) |
Note: The water vapor permeability is highly dependent on the specific polymer grade, film thickness, and environmental conditions (temperature and humidity).
Table 3: Dissolution Characteristics of Polymer Films
| Property | This compound | HPMC | PVP | Acrylate Copolymers |
| Dissolution Rate in Water | Insoluble | Soluble (rate can be modified) | Readily Soluble | Insoluble to Soluble (pH-dependent) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of film-forming properties. Below are protocols for key experiments.
Tensile Strength and Elongation at Break (ASTM D882)
This test determines the mechanical properties of thin plastic films.
Methodology:
-
Film Preparation: Prepare films of the test substance (e.g., this compound, HPMC, PVP, Acrylate Copolymers) with a uniform and controlled thickness. This is typically done by solvent casting, where a solution of the polymer is spread on a flat, non-stick surface, and the solvent is allowed to evaporate under controlled temperature and humidity.
-
Specimen Cutting: Cut the prepared films into rectangular strips of specific dimensions as per ASTM D882 guidelines (e.g., 25 mm width and 150 mm length).
-
Testing Apparatus: Use a universal testing machine equipped with grips suitable for thin films.
-
Test Procedure:
-
Mount the film strip securely in the grips of the testing machine.
-
Apply a tensile load to the film at a constant rate of crosshead movement until the film breaks.
-
Record the force and the corresponding elongation of the film throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress the film can withstand before breaking (Force at break / Cross-sectional area of the film).
-
Elongation at Break: Calculate the percentage increase in the length of the film at the point of fracture relative to its original length.
-
Water Vapor Permeability (ASTM E96/E96M)
This method, also known as the cup or gravimetric method, measures the rate of water vapor transmission through a film.
Methodology:
-
Film Preparation: Prepare a circular film sample of the test material with a known thickness.
-
Test Assembly:
-
Use a test dish containing a desiccant (for the dry cup method) or distilled water (for the wet cup method).
-
Seal the film sample over the mouth of the test dish, ensuring an airtight seal.
-
-
Environmental Conditions: Place the test assembly in a controlled environment with a specific temperature and relative humidity (e.g., 23°C and 50% RH).
-
Measurement:
-
Periodically weigh the test assembly to determine the rate of weight change (gain for the dry cup method, loss for the wet cup method).
-
Continue the measurements until a constant rate of weight change is achieved.
-
-
Calculation: Calculate the Water Vapor Transmission Rate (WVTR) in g/m²·day. The water vapor permeability can then be calculated by considering the thickness of the film and the water vapor pressure gradient across the film.
Film Dissolution Rate (USP Apparatus 2 - Paddle Method)
This test evaluates the time it takes for a film to dissolve in a specific medium.
Methodology:
-
Film Preparation: Cut the film into standardized dimensions.
-
Dissolution Apparatus: Use a USP Apparatus 2 (Paddle Apparatus) with a vessel containing a specified volume of dissolution medium (e.g., purified water, simulated saliva) maintained at a constant temperature (e.g., 37°C).
-
Test Procedure:
-
Place the film sample in the dissolution vessel. A sinker may be used to prevent the film from floating.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Observe the film and record the time at which it completely dissolves or disintegrates.
-
Alternatively, for films containing an active pharmaceutical ingredient (API), withdraw samples of the dissolution medium at predetermined time intervals and analyze the API concentration to determine the dissolution profile.
-
Visualizations
Experimental Workflow for Film Property Comparison
Caption: Experimental workflow for comparing film-forming properties.
Logical Relationship for Polymer Selection
Caption: Decision tree for polymer selection based on film properties.
References
Safety Operating Guide
Proper Disposal of Cetyl Ricinoleate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of all laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Cetyl ricinoleate, an ester of cetyl alcohol and ricinoleic acid, is widely regarded as a non-hazardous substance with low toxicity.[1] However, adherence to established disposal protocols is essential to maintain safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before proceeding with disposal, ensure that all relevant safety precautions are taken. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. Although this compound is not classified as a hazardous substance, good laboratory practices should always be followed.
Step-by-Step Disposal Procedures
The disposal method for this compound is contingent on its form (solid or liquid) and whether it is contaminated with other hazardous materials. Based on general guidelines for non-hazardous laboratory waste, the following procedures are recommended.
Uncontaminated this compound
-
Small Quantities (Solid or Liquid): For small amounts of uncontaminated this compound, disposal in the regular laboratory trash is often permissible.
-
Ensure the material is in a sealed, well-labeled container to prevent leakage.
-
Consult your institution's specific guidelines for non-hazardous solid and liquid waste disposal.
-
-
Sewer Disposal (Liquid Form Only): Some institutions may permit the disposal of small quantities of non-hazardous, water-insoluble, and biodegradable liquids like this compound down the sanitary sewer.
-
Crucially, verify this with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
If permitted, flush with a large volume of water to ensure it does not solidify in the drain.
-
Contaminated this compound
If this compound is mixed with hazardous substances, it must be treated as hazardous waste.
-
Segregation and Labeling:
-
Do not mix with other waste streams.
-
Keep the contaminated this compound in a clearly labeled, sealed container. The label should include the name "this compound," the known contaminants, and the appropriate hazard warnings for the contaminants.
-
-
Hazardous Waste Collection:
-
Arrange for pickup by your institution's hazardous waste management service. Follow their specific procedures for collection and documentation.
-
Summary of Key Data for Handling and Disposal
For quick reference, the following table summarizes the pertinent physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C34H66O3 |
| Molecular Weight | 522.9 g/mol |
| Appearance | Off-white waxy solid or oily liquid |
| Melting Point | 28-32°C (82-89°F) |
| Hazards | Generally considered non-hazardous and non-irritating |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for any chemical before proceeding with disposal. Waste disposal regulations can vary by location.
References
Personal protective equipment for handling Cetyl ricinoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Cetyl ricinoleate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing good industrial hygiene practices and using personal protective equipment is essential to minimize exposure and ensure safety.[1]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile rubber, are recommended to prevent skin contact.[2][3][4] Gloves should be inspected before use and disposed of properly after handling the substance.[5] |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical safety goggles to protect against accidental splashes.[2][3] |
| Skin and Body Protection | Laboratory coat or disposable overall | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][3][6] Contaminated clothing should be removed immediately and laundered before reuse.[2] |
| Respiratory Protection | Not generally required under normal use | Ensure work is conducted in a well-ventilated area.[3][6] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the inhalation of any potential vapors or aerosols.[3][6]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[6]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5][6]
-
Store away from incompatible materials and sources of ignition.[5][7]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill: Use an inert absorbent material like sand, earth, or vermiculite to absorb the spilled substance.[7]
-
Collect the absorbed material: Place the absorbed material into a suitable, labeled container for disposal.[7]
-
Clean the affected area: Thoroughly clean the spill area to remove any residual contamination.
-
Do not return spilled material to the original container. [1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Waste material must be disposed of in accordance with national and local regulations.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[5]
-
Containers: Handle uncleaned containers as you would the product itself. Whenever possible, recycle containers or dispose of them at an approved waste disposal site.[7]
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. scipoly.com [scipoly.com]
- 6. RICINOLEIC ACID N-HEXADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
